Triethanolamine sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
7376-31-0 |
|---|---|
Molecular Formula |
C6H17NO7S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;sulfuric acid |
InChI |
InChI=1S/C6H15NO3.H2O4S/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H2,1,2,3,4) |
InChI Key |
RZRILSWMGXWSJY-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)CCO.OS(=O)(=O)O |
Canonical SMILES |
C(CO)N(CCO)CCO.OS(=O)(=O)O |
Other CAS No. |
20261-61-4 21121-22-2 68585-46-6 117875-77-1 7376-31-0 |
physical_description |
Liquid |
Pictograms |
Irritant |
Related CAS |
102-71-6 (Parent) |
sequence |
G |
Synonyms |
2,2',2''-nitrilotriethanol triethanolamine triethanolamine acetate triethanolamine citrate triethanolamine citrate (1:1) triethanolamine copper salt triethanolamine hydrochloride triethanolamine iodohydrate triethanolamine maleate triethanolamine phosphate triethanolamine sulfate triethanolamine sulfate (2:1) triethanolamine sulfite (1:1) triethanolamine tartrate (1:1), (R-(R*,R*))-isomer triethanolamine titanium salt triethanolammonium chloride trolamine |
Origin of Product |
United States |
Foundational & Exploratory
Triethanolamine Lauryl Sulfate: A Comprehensive Technical Guide to its Surfactant Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS) is a widely utilized anionic surfactant renowned for its excellent foaming, cleansing, and emulsifying properties. This technical guide provides an in-depth exploration of the core mechanism of action of TLS as a surfactant. It delves into its fundamental physicochemical properties, including its high Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC), which govern its behavior in aqueous solutions and at interfaces. Detailed experimental protocols for characterizing these properties are provided, alongside a discussion of its applications in various fields, including cosmetics, personal care products, and pharmaceuticals, with a focus on its role in drug delivery.
Introduction
Triethanolamine lauryl sulfate is the triethanolamine salt of lauryl sulfuric acid. It is a viscous, yellow liquid that is completely miscible with water at all temperatures, forming a gel at lower temperatures.[1] As an anionic surfactant, TLS possesses a molecular structure with a distinct hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This amphipathic nature is the cornerstone of its surface-active properties, enabling it to reduce surface tension and interfacial tension between different phases, such as oil and water.[1] Its applications are extensive, ranging from shampoos and body washes to industrial cleaners and drug delivery systems.[1][2][3]
Physicochemical Properties of Triethanolamine Lauryl Sulfate
The performance of TLS as a surfactant is dictated by its key physicochemical properties. These quantitative parameters are crucial for formulation scientists and researchers to predict and control the behavior of TLS in various applications.
| Property | Value | Reference |
| Molecular Formula | C18H41NO7S | [1] |
| Molecular Weight | 415.59 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Solubility | Soluble in water | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | 34 | [1][4] |
| Critical Micelle Concentration (CMC) | 5.50 mmol/L (at 25°C) | [5] |
| Surface Tension (at 100mg/L, 25°C) | 49 mN/m | [5] |
| Krafft Point | < -5 °C | [5] |
Mechanism of Action as a Surfactant
The surfactant activity of Triethanolamine Lauryl Sulfate is a multifaceted process driven by its molecular structure. This section elucidates the core mechanisms that underpin its functionality.
Molecular Structure and Amphipathicity
The TLS molecule consists of a long, nonpolar lauryl (dodecyl) chain, which constitutes the hydrophobic tail, and a polar sulfate group connected to a triethanolamine counter-ion, forming the hydrophilic head.[3] This dual character is the essence of its amphipathic nature.
Reduction of Surface Tension
In an aqueous environment, TLS molecules preferentially migrate to the air-water interface. The hydrophobic tails orient themselves away from the water and towards the air, while the hydrophilic heads remain in the water. This alignment disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.
Micelle Formation
As the concentration of TLS in water increases, the air-water interface becomes saturated. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble into spherical structures called micelles.[6] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell that interacts with the surrounding water molecules. This process is thermodynamically favorable as it minimizes the unfavorable interactions between the hydrophobic tails and water.
Emulsification
The ability of TLS to form stable emulsions is a direct consequence of its amphipathic nature and its high HLB value of 34, which indicates its strong hydrophilic character.[1][4] According to Bancroft's rule, the phase in which an emulsifier is more soluble will form the continuous phase of the emulsion.[7] Given that TLS is highly water-soluble, it promotes the formation of oil-in-water (O/W) emulsions. TLS molecules position themselves at the oil-water interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads extending into the surrounding water. This creates a protective barrier around the oil droplets, preventing them from coalescing and thus stabilizing the emulsion.
Experimental Protocols
Accurate characterization of TLS is essential for its effective application. The following section provides detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by various methods that detect the onset of micelle formation. The surface tension method is widely used.
Protocol: Surface Tension Method
-
Preparation of Solutions: Prepare a stock solution of TLS in deionized water (e.g., 100 mmol/L). Create a series of dilutions from the stock solution with concentrations ranging from well below to well above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C). Ensure the instrument is properly calibrated with deionized water.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the TLS concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which the break in the curve occurs is the CMC.
Evaluation of Foaming Properties
The Ross-Miles method is a standard procedure for assessing the foaming ability and foam stability of surfactants.[8]
Protocol: Ross-Miles Foam Test (ASTM D1173)
-
Apparatus: Use a standardized Ross-Miles foam apparatus, which consists of a jacketed glass tube with a specified height and diameter, and a reservoir pipette.
-
Solution Preparation: Prepare a solution of TLS at a specific concentration (e.g., 0.1% w/v) in water of a defined hardness.
-
Procedure:
-
Fill the main tube of the apparatus with a specific volume of the TLS solution.
-
Fill the reservoir pipette with another volume of the same solution.
-
Allow the solution in the pipette to fall from a specified height into the solution in the main tube, generating foam.
-
Measure the initial height of the foam column immediately after all the solution has drained from the pipette.
-
Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
Applications in Drug Development
The unique properties of TLS make it a valuable excipient in pharmaceutical formulations, particularly in topical and oral drug delivery systems.
Solubilization of Poorly Soluble Drugs
The hydrophobic core of TLS micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations. This is a critical application for enhancing the bioavailability of many active pharmaceutical ingredients (APIs).
Permeation Enhancement
In topical formulations, TLS can act as a permeation enhancer by interacting with the lipids and proteins in the stratum corneum, the outermost layer of the skin.[9] This interaction can transiently disrupt the barrier function of the skin, allowing for increased penetration of the API to its target site.[2][9] However, it is important to note that high concentrations of lauryl sulfates can cause skin irritation.[10]
Synthesis
Triethanolamine lauryl sulfate is synthesized through a two-step process: sulfation of a fatty alcohol followed by neutralization.
Reaction Scheme:
-
Sulfation: Lauryl alcohol is reacted with a sulfating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), to produce lauryl sulfuric acid.
-
Neutralization: The resulting lauryl sulfuric acid is then neutralized with triethanolamine (TEA) to form the final product, triethanolamine lauryl sulfate.
Conclusion
Triethanolamine lauryl sulfate's efficacy as a surfactant is fundamentally linked to its amphipathic molecular structure and resulting physicochemical properties. Its high HLB value and ability to form micelles above its CMC are central to its functions of reducing surface tension, emulsifying immiscible liquids, and solubilizing hydrophobic substances. A thorough understanding of these core mechanisms, supported by robust experimental characterization, is paramount for researchers and formulation scientists to effectively harness the potential of TLS in a wide array of applications, from consumer products to advanced drug delivery systems. Careful consideration of its potential for skin irritation at higher concentrations is also crucial for the development of safe and effective formulations.
References
- 1. TRIETHANOLAMINE LAURYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. en.psgraw.com [en.psgraw.com]
- 4. Triethanolamine Lauryl Sulfate (LST) - La Despensa del Jabón [ladespensadeljabon.com]
- 5. Triethanolamine Lauryl Sulfate - Surfactant - 表面活性剂百科 [surfactant.top]
- 6. justagriculture.in [justagriculture.in]
- 7. Bancroft rule - Wikipedia [en.wikipedia.org]
- 8. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 9. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Skin barrier disruption by sodium lauryl sulfate-exposure alters the expressions of involucrin, transglutaminase 1, profilaggrin, and kallikreins during the repair phase in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of triethanolamine sulfate solutions
An In-depth Technical Guide to the Physicochemical Properties of Triethanolamine (B1662121) Alkyl Sulfate (B86663) Solutions
Introduction
Triethanolamine alkyl sulfates, particularly Triethanolamine Lauryl Sulfate (TLS), are anionic surfactants of significant interest in the pharmaceutical, cosmetic, and personal care industries.[1][2] Unlike its sodium lauryl sulfate (SLS) counterpart, TLS is recognized for its milder properties and greater solubility, making it a preferred ingredient in formulations where irritation is a concern, such as in shampoos and dermatological preparations.[3][4]
This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these properties for formulation, product development, and research purposes. The guide summarizes key quantitative data, outlines experimental protocols for their determination, and presents logical workflows and concepts through diagrams.
The fundamental structure of TLS consists of a long hydrophobic alkyl chain and a hydrophilic sulfate group, neutralized by triethanolamine.[3] This amphiphilic nature allows it to reduce surface and interfacial tension, enabling its function as a detergent, foaming agent, and emulsifier.[1][4]
Core Physicochemical Properties
The functional efficacy of triethanolamine sulfate solutions is dictated by a range of physicochemical parameters. These properties influence everything from cleansing and foaming capacity to emulsion stability and formulation texture.
Physical Appearance and Solubility
Triethanolamine lauryl sulfate is typically supplied as a viscous, colorless to pale yellow liquid, sometimes in a paste-like form.[1][5] It has a faint, characteristic odor and is completely miscible with water at all temperatures, though it may form a gel at lower temperatures.[1]
Quantitative Physicochemical Data
The following tables summarize the key quantitative properties of triethanolamine lauryl sulfate solutions gathered from various technical sources.
Table 1: General Physicochemical Properties
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Molecular Weight | 415.59 g/mol | - | [5][6] |
| HLB Value | 34 | - | [1] |
| Appearance | Colorless to pale yellow viscous liquid or paste | Ambient | [1][5][6] |
| Odor | Faint, characteristic | Ambient | [1][5] |
| Solubility | Soluble/Miscible in water | All temperatures |[1][5] |
Table 2: Density and pH
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Density | 1.04 g/cm³ | 20°C, 40% aqueous solution | [1] |
| approx. 1 - 1.1 g/cm³ | 20°C | [5] | |
| >1.1 g/cm³ | 68°F (20°C) (est.) | ||
| pH | 7.0 - 8.0 | 10% aqueous solution | [1] |
| 5.0 - 7.0 | 28% active substance | [3] |
| | 7.0 - 7.5 | Liquid form | |
Table 3: Surface and Interfacial Properties
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Surface Tension | 49 mN/m (dynes/cm) | 25°C, 100 mg/L solution | [5] |
| 32.4 mN/m (dynes/cm) | 1% aqueous solution | [7] | |
| Critical Micelle Concentration (CMC) | 5.91 mmol/L | 20°C | [5] |
| | 5.50 mmol/L | 25°C |[5] |
Table 4: Thermal Properties
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Boiling Point | 591 °C | 760 mmHg | [6] |
| Melting Point | 72 – 122.5 °C | - | [5] |
| Flash Point | > 93 °C | - | [5] |
| > 100 °C | - | [6] |
| Krafft Point | < –5 °C | - |[5] |
Experimental Protocols and Methodologies
Accurate characterization of the physicochemical properties of surfactants is crucial for quality control and formulation development.[8] The following section details common experimental methodologies for determining the key parameters listed above.
General Experimental Workflow
The characterization of a this compound solution follows a logical progression from sample preparation to a series of specific physical and chemical measurements.
Caption: General workflow for the physicochemical characterization of surfactant solutions.
Density Measurement
The density of this compound solutions can be accurately determined using a capillary pycnometer.[9]
-
Protocol:
-
Calibrate the pycnometer with deionized water of a known temperature and density.
-
Thoroughly clean and dry the pycnometer.
-
Fill the pycnometer with the this compound solution.
-
Place the filled pycnometer in a constant temperature water bath until thermal equilibrium is reached (e.g., 20°C).
-
Adjust the liquid volume to the calibration mark.
-
Weigh the pycnometer with the solution.
-
Calculate the density using the mass of the solution and the calibrated volume of the pycnometer.
-
Viscosity Measurement
Viscosity is typically measured using capillary viscometers, such as the Ubbelohde type.[9]
-
Protocol:
-
Select a viscometer of the appropriate size for the expected viscosity range.
-
Introduce a precise volume of the this compound solution into the viscometer.
-
Submerge the viscometer in a constant temperature bath until the sample reaches the target temperature.
-
Using suction, draw the liquid up through the capillary tube past the upper timing mark.
-
Measure the time required for the liquid meniscus to fall between the upper and lower timing marks.
-
Calculate the kinematic viscosity by multiplying the efflux time by the viscometer's calibration constant. Dynamic viscosity can be found by multiplying the kinematic viscosity by the solution's density.
-
Surface Tension and Critical Micelle Concentration (CMC)
Surface tension is a key indicator of surfactant activity and is used to determine the Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. This transition is observable as a distinct breakpoint in the plot of surface tension versus the logarithm of surfactant concentration.[10]
Caption: Surfactant monomers form micelles above the Critical Micelle Concentration (CMC).
-
Protocol (Du Noüy Ring Tensiometer):
-
Prepare a series of dilutions of the this compound solution with varying concentrations.
-
Calibrate the tensiometer with a liquid of known surface tension.
-
Measure the surface tension of each dilution, ensuring the platinum-iridium ring is clean for each measurement.
-
Plot the surface tension values (y-axis) against the logarithm of the surfactant concentration (x-axis).
-
The CMC is identified as the concentration at which the surface tension plateaus. It is determined from the intersection of the two linear portions of the plot.
-
Electrical Conductivity
Conductivity measurements can also be used to determine the CMC. The formation of charged micelles leads to a change in the slope of the conductivity versus concentration plot.
-
Protocol:
-
Using the same series of dilutions prepared for surface tension measurements, measure the specific electrical conductivity of each solution using a calibrated conductometer.
-
Ensure the temperature is held constant throughout the measurements.
-
Plot the specific conductivity (y-axis) against the surfactant concentration (x-axis).
-
The plot will show two linear regions with different slopes. The point of intersection corresponds to the CMC.
-
Mechanism of Action: Emulsification
In drug development, particularly for topical and parenteral formulations, creating stable emulsions is critical. Triethanolamine lauryl sulfate acts as an oil-in-water (O/W) emulsifier.[1] Its amphiphilic molecules orient themselves at the oil-water interface, reducing interfacial tension and preventing the coalescence of oil droplets.
Caption: TLS molecules stabilizing an oil droplet in a water-based formulation.
Conclusion
The are integral to their function and application. Parameters such as density, viscosity, pH, and particularly surface tension and CMC, provide the fundamental data required for effective formulation design, performance optimization, and quality assurance in research and industrial settings. The methodologies outlined in this guide represent standard practices for the characterization of these versatile anionic surfactants.
References
- 1. TRIETHANOLAMINE LAURYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. en.psgraw.com [en.psgraw.com]
- 4. Articles [globalrx.com]
- 5. Triethanolamine Lauryl Sulfate - Surfactant - 表面活性剂百科 [surfactant.top]
- 6. lookchem.com [lookchem.com]
- 7. SU740754A1 - Alkylsulfate triethanolamine salt as surface-active substance - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Triethanolamine Sulfate (CAS 7376-31-0): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine (B1662121) sulfate (B86663), identified by the CAS number 7376-31-0, is an organic compound that functions as a surfactant and emulsifying agent.[1] It is the salt formed from the reaction of triethanolamine and sulfuric acid.[1] While often confused with the more widely researched Triethanolamine Lauryl Sulfate (TLS), triethanolamine sulfate has distinct chemical properties and applications. This guide provides a comprehensive overview of the available technical information for this compound, with a focus on its chemical identity, properties, synthesis, and applications. It is important to note that publicly available research specifically on CAS 7376-31-0 is limited, and some information is extrapolated from data on triethanolamine and its other salts.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 7376-31-0 | [1][][3][4][5] |
| Molecular Formula | C₆H₁₅NO₃·xH₂SO₄ | [1][][3] |
| Molecular Weight | 247.27 g/mol | [1][5] |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;sulfuric acid | [][5] |
| Synonyms | TEA-Sulfate, Triethanolamine sulfuric acid salt, Triethanolammonium (B1229115) sulfate, Ethanol, 2,2',2''-nitrilotris-, sulfate (salt) | [1][][5] |
| Appearance | Clear, viscous liquid | [1] |
| Purity | ≥95% (as commercially available) | [] |
Synthesis
This compound is synthesized through the neutralization reaction of triethanolamine with sulfuric acid.[1] This acid-base reaction results in the formation of the triethanolammonium salt of sulfuric acid.
References
literature review on triethanolamine sulfate in biochemistry
A comprehensive understanding of the roles of specific chemical compounds is paramount for researchers, scientists, and drug development professionals. This technical guide provides a detailed literature review of triethanolamine (B1662121) sulfate (B86663) in the field of biochemistry. While direct studies on triethanolamine sulfate are limited, this review extrapolates its potential applications and effects based on the well-documented properties of its constituent ions, triethanolamine and sulfate, and related compounds.
Physicochemical Properties and Biochemical Relevance
Triethanolamine (TEA) is a tertiary amine and a triol, exhibiting properties of both a weak base and an alcohol.[1] Its pKa of approximately 7.76 at 25°C makes it a suitable buffer for many biological applications, particularly in the physiologically relevant pH range of 7.0 to 8.5.[1][2] The sulfate anion, on the other hand, is a common counter-ion in many biological systems and is generally considered to be biochemically inert, although it can have a general salt effect on enzyme kinetics.[3]
The combination of triethanolamine and sulfuric acid results in the formation of this compound. This salt is expected to dissociate in aqueous solutions, providing triethanolammonium (B1229115) cations and sulfate anions. The buffering capacity of the solution would be primarily determined by the triethanolamine.
Table 1: Physicochemical Properties of Triethanolamine
| Property | Value | Reference |
| Molecular Formula | C6H15NO3 | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| pKa (25 °C) | 7.76 | [1] |
| Appearance | Viscous Liquid | [2] |
| Solubility in Water | Soluble | [1] |
Applications in Biochemical Research
Based on the available literature, the primary application of triethanolamine in biochemistry is as a buffering agent. While "this compound" is not commonly cited as a pre-made buffer, researchers can prepare it in the laboratory.
Biological Buffering Systems
Triethanolamine buffers are utilized in various biochemical assays and experiments to maintain a stable pH.[4] The effective buffering range for a triethanolamine-based buffer is typically between pH 7.0 and 8.5.[4] The preparation of a this compound buffer would involve the neutralization of triethanolamine with sulfuric acid.
Logical Workflow for Buffer Preparation:
References
An In-depth Technical Guide to Triethanolamine Sulfate: A Tertiary Amino Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethanolamine (B1662121) sulfate (B86663), the salt formed from the tertiary amino compound triethanolamine and sulfuric acid, is a chemical entity with applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, methodologies for its synthesis and analysis, and its role in pharmaceutical and research applications. While specific biological signaling pathways involving triethanolamine sulfate are not extensively documented, this paper explores the broader context of the biological activity of triethanolamine and its salts. All quantitative data is presented in structured tables, and key experimental workflows are detailed. Visual diagrams generated using Graphviz are provided to illustrate molecular structures and reaction pathways.
Introduction
Triethanolamine (TEA) is a tertiary amino compound characterized by a central nitrogen atom bonded to three ethanol (B145695) groups.[1] Its structure, combining the properties of a tertiary amine and a triol, makes it a versatile chemical with widespread applications as a pH adjuster, emulsifier, and surfactant.[2] When reacted with sulfuric acid, triethanolamine forms this compound, a salt that retains the tertiary amino core of the parent molecule.[3] This guide focuses on the technical aspects of this compound, providing in-depth information for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H17NO7S | [3] |
| Molecular Weight | 247.27 g/mol | [3] |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;sulfuric acid | [3] |
| CAS Number | 7376-31-0 | [3] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| pKa | No data available |
Table 2: Physical and Chemical Properties of Triethanolamine (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C6H15NO3 | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Colorless to pale yellow, viscous liquid | [4] |
| Melting Point | 21.6 °C | [5] |
| Boiling Point | 335.4 °C (decomposes) | [5] |
| Density | 1.124 g/cm³ | [1] |
| pKa | 7.76 | [1] |
| Solubility | Miscible in water | [1] |
Synthesis and Purification
The synthesis of this compound involves the neutralization reaction of triethanolamine with sulfuric acid. While a specific, detailed protocol for the monosulfate salt is not widely published, a general procedure can be inferred from the synthesis of related compounds like triethanolamine trisulphate.
Synthesis of this compound
Experimental Protocol:
-
Materials: Triethanolamine, Sulfuric Acid (concentrated), appropriate solvent (e.g., isopropanol).
-
Procedure:
-
Dissolve a known molar equivalent of triethanolamine in a suitable solvent in a reaction vessel equipped with a stirrer and cooling system.
-
Slowly add one molar equivalent of concentrated sulfuric acid dropwise to the triethanolamine solution while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir for a specified period at room temperature to ensure complete salt formation.
-
The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent may need to be removed under reduced pressure.
-
Diagram 1: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Purification
Purification of the synthesized this compound can be achieved through recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts.
Experimental Protocol:
-
Materials: Crude this compound, suitable solvent (e.g., ethanol/water mixture).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Analytical Characterization
Various analytical techniques can be employed to confirm the identity and purity of this compound.
Table 3: Analytical Methods for Characterization
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H, C-N, and S=O stretching and bending vibrations.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show signals corresponding to the protons and carbons of the triethanolamine moiety. Chemical shifts would be influenced by the protonation of the nitrogen and the presence of the sulfate counter-ion.[5][7][8][9][10] |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak for the triethanolamine cation.[11][12] |
| High-Performance Liquid Chromatography (HPLC) | Can be used to assess the purity of the compound and quantify any related substances. |
Applications in Research and Drug Development
Triethanolamine and its salts are primarily utilized in pharmaceutical formulations as excipients.[13][14][15] Their main functions are as pH buffering agents and emulsifiers to stabilize formulations.[2]
-
pH Regulation: The tertiary amine group of triethanolamine allows it to act as a weak base, making it effective in maintaining the pH of formulations within a desired range. This is critical for the stability and efficacy of many active pharmaceutical ingredients (APIs).[14]
-
Emulsification: The amphiphilic nature of triethanolamine, possessing both hydrophilic hydroxyl groups and a lipophilic character, enables it to act as an emulsifying agent, facilitating the mixing of oil and water phases to form stable creams and lotions.[4] This property is crucial for the formulation of topical drug delivery systems.[13]
Diagram 2: Emulsification Mechanism
Caption: Simplified representation of an emulsifier's role.
Biological Activity and Signaling Pathways
There is a significant lack of specific research on the direct interaction of this compound with biological signaling pathways. The available toxicological and biological data primarily focus on the parent compound, triethanolamine.
Studies on triethanolamine have investigated its potential for skin irritation and, at high doses in animal studies, its association with certain types of cancer.[16] Some research suggests that triethanolamine may have an inhibitory effect on the incorporation of phosphate (B84403) into phospholipids (B1166683) in vitro.[1] Additionally, triethanolamine salts of certain organic acids have been explored for their potential biological activities, including immunomodulating and anti-inflammatory effects.[17][18]
However, it is crucial to note that these findings are not specific to this compound and further research is needed to elucidate its specific biological effects and mechanisms of action. Currently, there is no established signaling pathway directly modulated by this compound.
Diagram 3: Potential Areas of Biological Interaction (Hypothetical)
Caption: Hypothetical interactions of this compound.
Conclusion
This compound, as a salt of the tertiary amino compound triethanolamine, holds utility in scientific and pharmaceutical applications, primarily as a pH buffer and emulsifying agent. This guide has provided a consolidated overview of its chemical properties, a general synthesis and purification framework, and methods for its characterization. While its direct involvement in specific biological signaling pathways remains an area for future investigation, the established functions of its parent compound provide a basis for its current applications. Further research is warranted to fully elucidate the biological and pharmacological profile of this compound.
References
- 1. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triethanolamine - Wikipedia [en.wikipedia.org]
- 3. Ethanol, 2,2',2''-nitrilotris-, sulfate (salt) | C6H17NO7S | CID 62633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. russellorganics.com [russellorganics.com]
- 5. Triethanolamine(102-71-6) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Triethanolamine(102-71-6) 13C NMR spectrum [chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. hmdb.ca [hmdb.ca]
- 10. hmdb.ca [hmdb.ca]
- 11. Triethanolamine(102-71-6) MS [m.chemicalbook.com]
- 12. Triethanolamine [webbook.nist.gov]
- 13. What is Triethanolamine used for in pharmaceuticals and skin care products?_Chemicalbook [chemicalbook.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. Pharmaceutical Triethanolamine Excipient | CAS No 102-71-6 | Clyzo [clyzo.com]
- 16. healthnutrition.co.za [healthnutrition.co.za]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Surfactant Properties of TEA-Lauryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TEA-Lauryl Sulfate) is an anionic surfactant widely utilized across various industries, including cosmetics and pharmaceuticals.[1][2] It is the triethanolamine salt of lauryl sulfuric acid and is valued for its cleansing, foaming, and emulsifying properties.[1][3] In pharmaceutical formulations, TEA-Lauryl Sulfate serves as an effective emulsifier and wetting agent, contributing to the stability and efficacy of topical and injectable preparations.[4][5] Its ability to reduce the surface tension of aqueous solutions makes it a critical component in the formulation of creams, lotions, and other drug delivery systems.[5] This guide provides a comprehensive technical overview of the core surfactant properties of TEA-Lauryl Sulfate, including detailed experimental protocols and quantitative data to support research and development activities.
Chemical Structure and Mechanism of Action
TEA-Lauryl Sulfate is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The hydrophobic portion is the lauryl sulfate group, a 12-carbon alkyl chain, while the hydrophilic head is the sulfate group complexed with a triethanolamine cation.[6] This dual nature is the basis for its surfactant activity.
In an aqueous environment, TEA-Lauryl Sulfate molecules preferentially adsorb at interfaces, such as the air-water or oil-water interface. This adsorption disrupts the cohesive energy at the surface, leading to a reduction in surface tension.[3] At a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules spontaneously self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are oriented inward, creating a non-polar core, while the hydrophilic heads form the outer shell, interacting with the surrounding water molecules. This micellization is a key aspect of its function as a solubilizing agent for poorly water-soluble compounds.
Figure 1: Mechanism of action of TEA-Lauryl Sulfate.
Quantitative Surfactant Properties
The effectiveness of a surfactant is defined by several key quantitative parameters. The following tables summarize the available data for TEA-Lauryl Sulfate.
| Property | Value | Temperature (°C) | Reference |
| Chemical Formula | C18H41NO7S | - | [7] |
| Molecular Weight | 415.59 g/mol | - | [7] |
| Appearance | Colorless to slightly yellow liquid/paste | - | [5] |
| Solubility | Soluble in water | - | [5] |
| HLB (Hydrophile-Lipophile Balance) | 34 | - | [2] |
| Krafft Point | < -5 °C | - | [5] |
| Density | approx. 1 - 1.1 g/cm³ | 20 | [5] |
Table 1: General Physicochemical Properties of TEA-Lauryl Sulfate.
| Parameter | Value | Temperature (°C) | Reference |
| Critical Micelle Concentration (CMC) | 5.91 mmol/L | 20 | [5] |
| 5.50 mmol/L | 25 | [5] | |
| Surface Tension (at 100 mg/L) | 49 mN/m | 25 | [5] |
Table 2: Surface Activity of TEA-Lauryl Sulfate.
Key Performance Characteristics
Surface Tension Reduction and Critical Micelle Concentration (CMC)
The ability of TEA-Lauryl Sulfate to lower the surface tension of water is fundamental to its function. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the interface. The relatively high HLB value of 34 indicates its strong hydrophilic nature, making it an effective oil-in-water emulsifier.[2]
Foaming Properties
TEA-Lauryl Sulfate is known for its excellent foaming capabilities, producing a dense and stable foam.[1][2] This property is advantageous in cleansing formulations, as the foam aids in the distribution of the product and the removal of dirt and oils. The stability of the foam is crucial for maintaining its efficacy over the period of use.
Emulsification Properties
As an effective emulsifying agent, TEA-Lauryl Sulfate facilitates the dispersion of two immiscible liquids, such as oil and water, to form a stable emulsion.[3] This is particularly relevant in the development of pharmaceutical creams and lotions, where it helps to uniformly distribute the active pharmaceutical ingredient (API) within the formulation, potentially enhancing drug delivery and patient compliance.[4]
Experimental Protocols
The characterization of surfactant properties involves a range of standardized experimental techniques. Below are detailed methodologies for key analyses.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and the relationship between concentration and surface tension can be determined using a tensiometer.
-
Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), precision balance, volumetric flasks, magnetic stirrer.
-
Procedure:
-
Prepare a stock solution of TEA-Lauryl Sulfate in deionized water of a known high concentration.
-
Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the curve.
-
Figure 2: Workflow for CMC determination by surface tensiometry.
Evaluation of Foaming Properties (Ross-Miles Method - ASTM D1173)
The Ross-Miles method is a standardized test to evaluate the foaming capacity and stability of a surfactant solution.[8]
-
Apparatus: Ross-Miles foam apparatus (graduated glass column with a jacket for temperature control and a standardized dropping funnel).
-
Procedure:
-
Prepare a solution of TEA-Lauryl Sulfate at a specified concentration and temperature.
-
Pour 50 mL of the solution into the bottom of the graduated column.
-
Add 200 mL of the same solution to the dropping funnel.
-
Open the stopcock of the funnel and allow the solution to fall into the column, generating foam.
-
Record the initial foam height immediately after all the solution has been added.
-
Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
Figure 3: Experimental workflow for the Ross-Miles foam test.
Emulsion Stability Analysis
The ability of TEA-Lauryl Sulfate to stabilize an oil-in-water emulsion can be assessed by monitoring the emulsion's physical properties over time.
-
Apparatus: High-shear homogenizer, particle size analyzer (e.g., dynamic light scattering), zeta potential analyzer, graduated cylinders.
-
Procedure:
-
Prepare the oil and aqueous phases separately. The aqueous phase will contain TEA-Lauryl Sulfate at a specified concentration.
-
Gradually add the oil phase to the aqueous phase while mixing with a high-shear homogenizer to form the emulsion.
-
Immediately after preparation, measure the initial droplet size distribution and zeta potential of the emulsion.
-
Store the emulsion under controlled conditions (e.g., temperature, light).
-
At regular intervals, visually inspect the emulsion for signs of instability (creaming, coalescence, phase separation) and re-measure the droplet size distribution and zeta potential.
-
The creaming index can be calculated by measuring the height of the separated aqueous layer in a graduated cylinder over time.
-
Figure 4: Workflow for emulsion stability analysis.
Applications in Drug Development
The surfactant properties of TEA-Lauryl Sulfate are leveraged in various pharmaceutical applications:
-
Topical Formulations: In creams and lotions, it acts as an emulsifier to create stable and homogenous products, which is crucial for consistent drug dosage and patient acceptance.[4]
-
Solubilization: For poorly water-soluble drugs, the micelle-forming capability of TEA-Lauryl Sulfate can be utilized to enhance their solubility in aqueous-based formulations.
-
Wetting Agent: In solid dosage forms, it can be included to act as a wetting agent, facilitating the dissolution of the tablet or capsule and the release of the active ingredient.
Safety and Regulatory Considerations
TEA-Lauryl Sulfate is considered safe for use in cosmetic products at limited concentrations.[9] High concentrations may cause skin and eye irritation.[9] For pharmaceutical applications, it is important to consider the potential for irritation, especially in formulations intended for prolonged skin contact. The presence of triethanolamine means that it should not be used in formulations containing nitrosating agents to avoid the formation of nitrosamines. The concentration of TEA-Lauryl Sulfate in any formulation should be optimized to achieve the desired surfactant effect while minimizing potential adverse reactions.
Conclusion
TEA-Lauryl Sulfate is a versatile anionic surfactant with well-defined cleansing, foaming, and emulsifying properties. Its ability to reduce surface tension and form micelles makes it a valuable excipient in the development of a wide range of pharmaceutical formulations. A thorough understanding and quantitative characterization of its surfactant properties, using standardized experimental protocols, are essential for optimizing formulation performance, stability, and safety. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize TEA-Lauryl Sulfate in their work.
References
- 1. specialchem.com [specialchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Articles [globalrx.com]
- 5. Articles [globalrx.com]
- 6. oit.edu [oit.edu]
- 7. wiley.com [wiley.com]
- 8. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 9. paulaschoice.co.uk [paulaschoice.co.uk]
An In-Depth Technical Guide to the Stability and Degradation Pathways of Triethanolamine Lauryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS), a widely used anionic surfactant in the pharmaceutical, cosmetic, and personal care industries. Understanding the stability profile of TLS is critical for formulation development, ensuring product quality, and meeting regulatory standards.
Chemical Stability Profile
Triethanolamine lauryl sulfate is generally stable under standard storage conditions. However, its stability is significantly influenced by pH, temperature, and exposure to oxidizing agents and light.
The sulfate ester linkage in triethanolamine lauryl sulfate is susceptible to hydrolysis, particularly in acidic conditions. This chemical degradation pathway is a primary concern for the stability of formulations containing this surfactant. At a pH below 4, the ester bond is prone to cleavage, leading to the formation of lauryl alcohol and triethanolamine bisulfate.[1][2]
Table 1: Forced Degradation of Sodium Lauryl Sulfate (SLS) under Acidic and Alkaline Conditions [3]
| Stress Condition | Reagent | Temperature | Duration | Degradation (%) | Number of Degradation Products |
| Acid Hydrolysis | 0.05 M HCl | 50°C | 48 hours | 55.87 | 2 |
| Alkaline Hydrolysis | 0.05 M NaOH | 50°C | 48 hours | 12.44 | 2 |
Note: This data is for Sodium Lauryl Sulfate and should be considered as an indicator of potential behavior for Triethanolamine Lauryl Sulfate.
Elevated temperatures can induce the decomposition of triethanolamine lauryl sulfate. Upon heating to decomposition, it is known to release a variety of hazardous substances, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx), as well as hydrogen cyanide and ammonia.[4][5] Studies on metal complexes of triethanolamine suggest that decomposition processes can begin at temperatures around 200°C.[6] The thermal analysis of similar surfactants, such as sodium lauryl sulfate, when heated to 300°C, resulted in the formation of C12-C14 alkenes and alcohols, indicating the breakdown of the lauryl chain.[7]
Triethanolamine lauryl sulfate is incompatible with strong oxidizing agents.[4][5] Exposure to such agents can lead to the degradation of the molecule. A forced degradation study on sodium lauryl sulfate demonstrated a high susceptibility to oxidative stress, with over 90% degradation observed after 48 hours at 50°C in the presence of 30% hydrogen peroxide.[3] The degradation is likely initiated by the attack of hydroxyl radicals on the alkyl chain, leading to the formation of various oxidized products.[7][8]
Table 2: Forced Degradation of Sodium Lauryl Sulfate (SLS) under Oxidative and Thermal Stress [3]
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Number of Degradation Products |
| Oxidation | 30% H₂O₂ | 50°C | 48 hours | > 90 | 3 |
| Thermal (Heat) | Hot Air Oven | 50°C | 48 hours | No remarkable decrease | - |
Note: This data is for Sodium Lauryl Sulfate and should be considered as an indicator of potential behavior for Triethanolamine Lauryl Sulfate.
Information on the photostability of triethanolamine lauryl sulfate is limited. However, the degradation of other surfactants by hydroxyl radicals generated through photo-induced processes suggests that TLS may also be susceptible to photodegradation, especially in the presence of photosensitizers.[7][8] The degradation would likely involve the cleavage of the long hydrocarbon chain into smaller, oxidized intermediates.[7]
Degradation Pathways
The degradation of triethanolamine lauryl sulfate can proceed through several pathways, depending on the environmental conditions. The primary pathways include hydrolysis, thermal decomposition, oxidative degradation, and biodegradation.
Under acidic conditions, the primary degradation pathway is the hydrolysis of the sulfate ester bond.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ajpsonline.com [ajpsonline.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. analytix.co.uk [analytix.co.uk]
- 8. researchgate.net [researchgate.net]
Toxicological Profile of Triethanolamine Sulfate for Research Applications: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of triethanolamine (B1662121) sulfate (B86663) for research applications. Due to the limited availability of direct toxicological data for triethanolamine sulfate, this profile has been constructed by evaluating the well-documented toxicological properties of its constituent components: triethanolamine (TEA) and sulfuric acid. This approach, common in toxicological assessment for salts, provides a robust framework for understanding the potential hazards and handling requirements of this compound in a research setting.
Chemical Identification and Physical Properties
| Property | Triethanolamine | Sulfuric Acid | This compound |
| CAS Number | 102-71-6 | 7664-93-9 | 7376-31-0 |
| Molecular Formula | C₆H₁₅NO₃ | H₂SO₄ | C₆H₁₇NO₇S |
| Molecular Weight | 149.19 g/mol | 98.08 g/mol | 247.27 g/mol |
| Appearance | Viscous, colorless to pale yellow liquid | Clear, colorless, oily liquid | Information not readily available; likely a solid or in solution |
| Odor | Slight ammonia-like odor | Odorless | Information not readily available |
Acute Toxicity
The acute toxicity of this compound is predicted based on the properties of triethanolamine and sulfuric acid.
Triethanolamine: Triethanolamine exhibits low acute toxicity. The oral LD50 in rats is approximately 2.34 g/kg.[1]
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns upon contact.[2] Ingestion can lead to severe damage to the gastrointestinal tract and can be fatal.[2][3] The oral LD50 in rats is 2140 mg/kg.[4] Acute inhalation of sulfuric acid mists can cause severe respiratory irritation and lung damage.[2][5] The 8-hour LC50 for guinea pigs is between 0.018 and 0.050 mg/L.[4]
This compound (Inferred): Based on the components, this compound is expected to have a lower acute toxicity than sulfuric acid due to the neutralization of the strong acid. However, it may still pose a risk of irritation upon direct contact or ingestion.
Quantitative Data on Acute Toxicity
| Substance | Test Species | Route of Administration | LD50/LC50 | Reference |
| Triethanolamine | Rat | Oral | 2.34 g/kg | [1] |
| Sulfuric Acid | Rat | Oral | 2140 mg/kg | [4] |
| Sulfuric Acid | Guinea Pig | Inhalation (8 hr) | 0.018 - 0.050 mg/L | [4] |
| Sulfuric Acid | Rat | Inhalation (4 hr) | 0.375 mg/L | [6] |
| Sulfuric Acid | Mouse | Inhalation | LC50 ranges from 0.6 to 0.85 mg/l depending on duration | [4] |
| Sulfuric Acid | Rabbit | Inhalation | LC50 ranges from 1.47 to 1.61 mg/l depending on duration | [4] |
Dermal and Ocular Irritation
Triethanolamine: Triethanolamine is considered a mild skin and eye irritant.[7][8] Irritation potential increases with concentration.[7][8] In humans, it is considered a skin sensitizer.[9]
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive to the skin and eyes, causing severe burns.[2][3][5] Diluted solutions (around 10%) are generally not considered skin irritants.[4][6] Ocular exposure to concentrated sulfuric acid can lead to permanent eye damage, including blindness.[2][3]
This compound (Inferred): this compound is anticipated to be an irritant to the skin and eyes, though less severe than sulfuric acid. The degree of irritation will likely depend on the concentration of the solution and the residual acidity.
Experimental Workflow for Dermal Irritation Testing (Rabbit Model)
Genotoxicity and Carcinogenicity
Triethanolamine: Triethanolamine is generally not considered genotoxic.[10] Studies have shown it does not induce mutations in bacteria unless nitrite (B80452) is present.[9] Long-term studies in rats and mice have shown no evidence of carcinogenicity when administered orally or dermally.[9] However, a National Toxicology Program (NTP) study found some evidence of carcinogenic activity in female mice (liver adenomas) after dermal application.[10]
Sulfuric Acid: Sulfuric acid itself is not classifiable as to its carcinogenicity to humans. However, strong inorganic acid mists containing sulfuric acid are classified as known human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC).[11][12][13] Occupational exposure to these mists is associated with an increased risk of laryngeal and lung cancer.[12][13] The carcinogenic effect is thought to be related to the chronic irritation and low pH environment created by the mists.[13]
This compound (Inferred): The carcinogenic potential of this compound is not established. Based on its components, the primary concern would be related to chronic exposure to aerosols, which could potentially act as an irritant similar to other acid mists. The presence of triethanolamine, with some equivocal findings in animal studies, suggests that further investigation would be warranted for definitive conclusions.
Quantitative Data on Carcinogenicity
| Substance | Test Species | Route of Administration | Dosing | Findings | Reference |
| Triethanolamine | B6C3F1 Mice | Dermal (2 years) | 0, 200, 630, or 2,000 mg/kg (males); 0, 100, 300, or 1,000 mg/kg (females) | Equivocal evidence in male mice (liver hemangiosarcoma); Some evidence in female mice (hepatocellular adenoma).[10] | [10] |
| Triethanolamine | F344/N Rats | Dermal (2 years) | 0, 32, 63, or 125 mg/kg (males); 0, 63, 125, or 250 mg/kg (females) | No evidence of carcinogenic activity. | [9] |
| Strong Inorganic Acid Mists Containing Sulfuric Acid | Human | Inhalation (occupational) | N/A | Increased risk of laryngeal and lung cancer. | [12][13] |
Mechanistic Insights
The toxicological effects of this compound can be understood by considering the mechanisms of its components.
Triethanolamine: The primary mechanism of skin irritation is direct cellular damage. The potential for carcinogenicity in female mice has been hypothesized to be related to a choline-depletion mode of action, though the relevance to humans is considered low.
Sulfuric Acid: The corrosive and irritant effects of sulfuric acid are due to its strong acidic nature, which causes chemical burns and cell death upon contact. The carcinogenicity of its mists is linked to chronic inflammation and the genotoxic effects of a low pH environment, which can lead to DNA damage.[14]
Signaling Pathway for Acid-Induced Tissue Damage
References
- 1. Toxicology of mono-, di-, and triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. ccohs.ca [ccohs.ca]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. gov.uk [gov.uk]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. alegesanatos.ro [alegesanatos.ro]
- 8. pamperurselfgreen.com [pamperurselfgreen.com]
- 9. Triethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NTP toxicology and carcinogenesis studies of triethanolamine (Cas No. 102-71-6) in B6C3F1 mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Putative Adverse Outcome Pathway Relevant to Carcinogenicity Induced by Sulfuric Acid in Strong Inorganic Acid Mists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Strong Inorganic Acid Mists Containing Sulfuric Acid - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Methodological & Application
Application Notes and Protocols for Protein Extraction Using Triethanolamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the utilization of triethanolamine (B1662121) sulfate (B86663) in protein extraction. This document outlines the rationale for its use, its advantages in specific contexts, and a comprehensive experimental protocol for researchers seeking to employ this buffer system.
I. Introduction to Triethanolamine Sulfate in Protein Extraction
Triethanolamine (TEA) is a tertiary amine that also possesses three hydroxyl groups, rendering it a viscous organic compound. In biochemical applications, it is often used as a buffering agent due to its pKa of approximately 7.76, making it effective in the physiological pH range of 7.0 to 8.5.[1][2] Its ability to act as a weak base and a surfactant-like molecule makes it a versatile component in various formulations, including those for cosmetics and detergents.[3][4][5][6]
When reacted with sulfuric acid, triethanolamine forms this compound. While not as commonly employed as other detergents like SDS or Triton X-100, this compound-based buffers offer a mild, non-denaturing alternative for protein extraction, particularly for downstream applications where protein structure and function are important. One specific application identified in the literature is its use in a homogenization buffer for the purification of carbonic anhydrase from sheep kidney tissue.[6]
II. Principle of Action and Advantages
The efficacy of a this compound-based buffer in protein extraction can be attributed to the synergistic effects of its components.
-
This compound (Buffering and Solubilization): Triethanolamine provides pH buffering, maintaining a stable environment to prevent protein denaturation.[1][2] Its hydroxyl groups can participate in hydrogen bonding, potentially aiding in the solubilization of proteins. The sulfate moiety may contribute to the ionic strength of the buffer and interact with charged residues on the protein surface.
-
Sodium Sulfate (Modulation of Protein Solubility): The presence of a salt like sodium sulfate influences protein solubility through the "salting-out" effect. At appropriate concentrations, it can enhance the precipitation of contaminating proteins, thereby enriching the target protein in the soluble fraction. Sodium sulfate is recognized as an effective salting-out agent.
-
Benzamidine (B55565) (Protease Inhibition): Benzamidine is a competitive inhibitor of serine proteases.[7] Its inclusion in the lysis buffer is crucial to prevent the degradation of target proteins by proteases released during cell lysis.[2][7]
The primary advantage of a this compound-based buffer lies in its potentially gentle nature, which can be beneficial for the isolation of sensitive enzymes or protein complexes where maintaining native conformation and activity is paramount.
III. Comparative Analysis of Lysis Buffers
While direct quantitative comparisons are limited in the literature, a qualitative comparison with commonly used lysis buffers can be made based on the properties of their constituents.
| Feature | This compound Buffer (Hypothetical) | RIPA Buffer | Tris-HCl Buffer |
| Denaturing Potential | Low to moderate | High | Low |
| Solubilization Strength | Moderate | High | Low to moderate |
| Compatibility with Immunoassays | Likely high | Moderate (may interfere) | High |
| Preservation of Protein Interactions | Likely high | Low | High |
| Typical Applications | Purification of active enzymes, isolation of protein complexes | Total protein extraction, solubilization of membrane proteins | General purpose extraction of soluble proteins |
IV. Experimental Protocol: Protein Extraction from Tissue using this compound Buffer
This protocol is based on the buffer composition used for the homogenization of sheep kidney tissue and incorporates standard techniques for protein extraction from solid tissues.
A. Materials and Reagents
-
Tissue Sample (e.g., fresh or frozen kidney tissue)
-
Homogenization Buffer:
-
25 mM this compound
-
60 mM Sodium sulfate
-
1 mM Benzamidine
-
Adjust pH to 8.0
-
Store at 4°C. Add benzamidine fresh before use.
-
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Dounce homogenizer or mechanical tissue homogenizer
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
-
Bradford or BCA Protein Assay Kit
B. Protocol
-
Tissue Preparation:
-
Excise the tissue of interest and place it on ice.
-
Wash the tissue with ice-cold PBS to remove any contaminants.
-
Mince the tissue into small pieces (approximately 1-2 mm³) on a pre-chilled surface.
-
-
Homogenization:
-
Weigh the minced tissue and transfer it to a pre-chilled Dounce homogenizer.
-
Add 5-10 volumes of ice-cold Homogenization Buffer per gram of tissue.
-
Homogenize the tissue on ice with 10-15 strokes of the pestle, or until the tissue is completely dissociated. For tougher tissues, a mechanical homogenizer may be used.
-
-
Cell Lysis:
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Incubate the homogenate on ice for 30 minutes with occasional gentle mixing to allow for complete cell lysis.
-
-
Clarification of Lysate:
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a Bradford or BCA protein assay, following the manufacturer's instructions.
-
-
Storage:
-
The protein extract can be used immediately for downstream applications or stored at -80°C for long-term use.
-
V. Visualizations
Caption: Experimental workflow for protein extraction using this compound buffer.
Caption: Functional roles of the components in the this compound protein extraction buffer.
References
- 1. Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Optimization of an Efficient Protein Extraction Protocol Compatible with Two-Dimensional Electrophoresis and Mass Spectrometry from Recalcitrant Phenolic Rich Roots of Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Protein Extraction From FFPE Kidney Tissue Samples: A Review of the Literature and Characterization of Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Triethanolamine Sulfate as an Emulsifier in Pharmaceutical Compounding
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triethanolamine (B1662121) Sulfate (B86663) in Pharmaceutical Emulsions
Triethanolamine sulfate, specifically Triethanolamine Lauryl Sulfate (TLS), is an anionic surfactant widely utilized in the pharmaceutical and cosmetic industries as an effective emulsifying agent.[1] Its molecular structure, featuring a hydrophilic sulfate head and a lipophilic lauryl tail, allows it to reduce the interfacial tension between oil and water, facilitating the formation of stable oil-in-water (O/W) emulsions.[1][2][3] This property is particularly valuable in the compounding of various topical pharmaceutical preparations such as creams, lotions, and ointments, where it aids in the uniform distribution of active pharmaceutical ingredients (APIs).[4]
One common and effective method for utilizing triethanolamine in emulsions is through an in situ reaction with a fatty acid, such as stearic acid. In this process, the triethanolamine, dissolved in the aqueous phase, neutralizes the fatty acid present in the oil phase at the oil-water interface, forming a soap that acts as the primary emulsifier. This "nascent soap" method contributes to the formation of fine-grained and stable emulsions.[3]
Physicochemical Properties and Performance Data
Understanding the physicochemical properties of triethanolamine lauryl sulfate is crucial for successful formulation development. A key parameter for any emulsifier is its Hydrophilic-Lipophilic Balance (HLB) value.
Table 1: Physicochemical Properties of Triethanolamine Lauryl Sulfate
| Property | Value | Reference |
| Chemical Name | Triethanolamine Lauryl Sulfate | [1][2] |
| Synonyms | TEA-Lauryl Sulfate, TLS | [1][2] |
| CAS Number | 139-96-8 | [1] |
| Molecular Formula | C₁₈H₄₁NO₇S | [1] |
| Appearance | Viscous, yellow liquid | [1] |
| HLB Value | 34 | [1] |
| Solubility | Soluble in water | [1] |
The exceptionally high HLB value of 34 indicates that triethanolamine lauryl sulfate is strongly hydrophilic, making it an excellent choice for creating stable oil-in-water (O/W) emulsions.[1] For optimal performance and to minimize the potential for skin irritation, the concentration of triethanolamine lauryl sulfate in topical formulations should be carefully controlled. Clinical studies suggest that concentrations up to 10.5% in rinse-off products like shampoos are well-tolerated, though for leave-on pharmaceutical preparations, a lower concentration range is generally advisable.[1]
Table 2: Example Formulation Characteristics of O/W Creams with Varying Emulsifier Concentrations
| Formulation ID | Oil Phase (Mineral Oil, %) | Triethanolamine Lauryl Sulfate (%) | Co-emulsifier (Cetyl Alcohol, %) | Initial Viscosity (cP at 25°C) | Mean Droplet Size (µm) after 24h | Stability after 1 month at 40°C |
| F1 | 20 | 2.0 | 3.0 | ~5,500 | ~3.5 | Slight creaming |
| F2 | 20 | 3.5 | 3.0 | ~8,000 | ~2.1 | Stable, no separation |
| F3 | 20 | 5.0 | 3.0 | ~12,000 | ~1.5 | Stable, no separation |
| F4 | 30 | 3.5 | 4.0 | ~9,500 | ~4.2 | Creaming observed |
| F5 | 30 | 5.0 | 4.0 | ~15,000 | ~2.8 | Stable, no separation |
Note: The data in this table are representative examples based on established formulation principles and are intended for illustrative purposes.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and evaluation of O/W pharmaceutical emulsions using this compound.
Protocol for Preparation of an Oil-in-Water (O/W) Cream
This protocol utilizes the in situ soap formation method, a common technique in pharmaceutical compounding.
Materials:
-
Oil Phase:
-
Mineral Oil or Isopropyl Myristate (as the lipophilic vehicle)
-
Stearic Acid (as the fatty acid for in-situ emulsifier formation)
-
Cetyl Alcohol (as a co-emulsifier and thickening agent)
-
Lipophilic Active Pharmaceutical Ingredient (API) (if applicable)
-
-
Aqueous Phase:
-
Purified Water
-
Triethanolamine
-
Glycerin (as a humectant)
-
Preservative (e.g., Methylparaben, Propylparaben)
-
Hydrophilic Active Pharmaceutical Ingredient (API) (if applicable)
-
Equipment:
-
Two heat-resistant glass beakers
-
Water bath or heating mantle with a magnetic stirrer
-
Homogenizer (e.g., high-shear mixer)
-
Weighing balance
-
pH meter
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh and combine the mineral oil (or isopropyl myristate), stearic acid, and cetyl alcohol in a beaker.
-
If a lipophilic API is to be incorporated, add it to the oil phase.
-
Heat the oil phase in a water bath to 70-75°C with continuous stirring until all components are melted and uniformly mixed.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh and dissolve the triethanolamine, glycerin, and preservative in purified water.
-
If a hydrophilic API is to be incorporated, dissolve it in the aqueous phase.
-
Heat the aqueous phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while stirring continuously with a propeller mixer.
-
Once the addition is complete, increase the mixing speed and homogenize the mixture for 5-10 minutes using a high-shear homogenizer to achieve a fine dispersion.
-
-
Cooling and Finalization:
-
Allow the emulsion to cool down to room temperature with gentle, continuous stirring.
-
During the cooling phase (typically below 40°C), any heat-sensitive ingredients can be added.
-
Continue stirring until the cream is uniform and has reached room temperature.
-
Measure and adjust the final pH of the cream if necessary.
-
Protocol for Stability Testing of the Emulsion
Stability testing is essential to ensure the quality, safety, and efficacy of the compounded pharmaceutical preparation over its shelf life.
Equipment:
-
Centrifuge
-
Incubators/stability chambers set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
Viscometer
-
Particle size analyzer
-
pH meter
-
Microscope
Procedure:
-
Macroscopic Evaluation:
-
Visually inspect the emulsion for any signs of phase separation, creaming, coalescence, or changes in color and odor at specified time intervals (e.g., 24 hours, 1 week, 1 month, 3 months).
-
-
Centrifugation Test:
-
Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes) to accelerate phase separation. Observe for any signs of instability.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to at least three cycles of alternating temperatures between freezing (e.g., -10°C for 24 hours) and room temperature (e.g., 25°C for 24 hours). After each cycle, examine the emulsion for any signs of instability.
-
-
Microscopic Evaluation:
-
Place a small drop of the emulsion on a microscope slide and observe the droplet size, shape, and distribution under a microscope. Note any changes over time, such as an increase in droplet size, which would indicate coalescence.
-
-
Physicochemical Parameter Monitoring:
-
At each time point, measure the following parameters:
-
pH: Using a calibrated pH meter.
-
Viscosity: Using a viscometer at a controlled temperature and shear rate.
-
Particle Size: Using a particle size analyzer to determine the mean droplet size and size distribution.
-
-
Table 3: Recommended Stability Testing Schedule and Parameters
| Test | Time Point | ||||
| Initial | 1 Week | 1 Month | 3 Months | 6 Months | |
| Visual Appearance | ✓ | ✓ | ✓ | ✓ | ✓ |
| pH | ✓ | ✓ | ✓ | ✓ | |
| Viscosity | ✓ | ✓ | ✓ | ✓ | |
| Droplet Size Analysis | ✓ | ✓ | ✓ | ✓ | |
| Centrifugation | ✓ | ✓ | |||
| Freeze-Thaw (3 cycles) | ✓ |
Diagrams
Experimental Workflow for O/W Emulsion Preparation
Logical Relationship of In-Situ Emulsification
Conclusion
This compound is a versatile and effective emulsifier for the preparation of oil-in-water emulsions in pharmaceutical compounding. Its high HLB value and ability to form stable emulsions make it a valuable tool for formulators. By carefully controlling the concentration of the emulsifier and other formulation components, and by following standardized preparation and testing protocols, researchers and drug development professionals can create stable and efficacious topical drug delivery systems. The provided application notes and protocols serve as a comprehensive guide for the successful implementation of this compound in pharmaceutical compounding.
References
Application of Triethanolamine in Nanoparticle Synthesis: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – The versatile organic compound, triethanolamine (B1662121) (TEA), is gaining significant traction in the field of nanotechnology as a multifunctional agent for the synthesis of a variety of metallic and metal oxide nanoparticles. Its dual role as both a reducing and capping agent offers a streamlined, efficient, and cost-effective approach to producing stable and monodisperse nanoparticles, with broad applications in drug delivery, diagnostics, and catalysis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of triethanolamine in nanoparticle synthesis.
Application Notes
Triethanolamine [(HOCH₂CH₂)₃N] is a tertiary amine and a triol, a chemical composition that underpins its utility in nanoparticle synthesis. The lone pair of electrons on the nitrogen atom and the hydroxyl groups are key to its function. In the synthesis of metallic nanoparticles such as gold (AuNPs), silver (AgNPs), and platinum (PtNPs), TEA can reduce metal ions to their neutral state, leading to nucleation and particle growth.[1] Simultaneously, the TEA molecules, or their oxidized products, can adsorb onto the nanoparticle surface. This surface capping is crucial for preventing aggregation and ensuring the colloidal stability of the nanoparticles.[1] The hydroxyl groups can also chelate with metal ions, influencing the reaction kinetics and the final morphology of the nanoparticles.
The application of triethanolamine extends to the synthesis of metal oxide nanoparticles, including zinc oxide (ZnO) and titanium dioxide (TiO₂). In these systems, TEA can act as a complexing agent, a stabilizer, and a pH modulator, controlling the hydrolysis and condensation reactions that lead to the formation of the metal oxide lattice. The use of TEA has been shown to influence the size, shape, and crystalline structure of the resulting nanoparticles, thereby tuning their physicochemical properties for specific applications.
Key Advantages of Using Triethanolamine:
-
Dual Functionality: Acts as both a reducing and capping agent, simplifying synthesis procedures.[1]
-
Size and Shape Control: Reaction parameters such as temperature, pH, and reactant concentrations can be adjusted to control the final size and morphology of the nanoparticles.
-
Stability: The resulting nanoparticles often exhibit good colloidal stability due to the effective capping by TEA molecules.
-
Versatility: Applicable to the synthesis of a wide range of metallic and metal oxide nanoparticles.
Data Presentation
The following table summarizes quantitative data from various studies on the synthesis of nanoparticles using triethanolamine. This allows for a comparative analysis of how different synthesis parameters affect the final nanoparticle characteristics.
| Nanoparticle Type | Precursor | Molar Ratio (TEA:Precursor) | Temperature (°C) | Reaction Time | Average Size (nm) | Zeta Potential (mV) | Yield |
| Platinum (PtNPs) | H₂PtCl₆ | 50:1 | 140 | 3 h | 2.2 | Data Not Available | Data Not Available |
| Silver (AgNPs) | AgNO₃ | Varies | Room Temperature | 200 min | ~40 | Data Not Available | Data Not Available |
| Gold (AuNPs) | HAuCl₄ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | -32 to -39.7 | Data Not Available |
| Zinc Oxide (ZnO) | Zn(CH₃COO)₂·2H₂O | 1:1 | 150 | 18 h | 33 ± 2 (crystalline), 48 ± 7 (particle) | Data Not Available | Data Not Available |
| Titanium Dioxide (TiO₂) | Titanium Isopropoxide | 1:8 (TEA:TIP) | Room Temperature | 12 h | ~5 | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for the synthesis of platinum, silver, and gold nanoparticles using triethanolamine are provided below.
Protocol 1: One-Pot Hydrothermal Synthesis of Platinum Nanoparticles (PtNPs)
This protocol describes a facile, one-step hydrothermal method to synthesize monodisperse triethanolamine-capped platinum nanoparticles.
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Triethanolamine (TEOA)
-
Ultrapure water
-
Round-bottom flask (50 mL)
-
Oil bath with temperature controller
-
Magnetic stirrer
Procedure:
-
Add 18 mL of ultrapure water to a 50 mL round-bottom flask.
-
Heat the water to 180 °C in an oil bath with continuous stirring.
-
Prepare a 0.075 M TEOA solution and a 0.077 M H₂PtCl₆ solution.
-
Quickly add 5.1 mL of the TEOA solution and 100 µL of the H₂PtCl₆ solution to the heated water under vigorous stirring.
-
Allow the reaction solution to reflux at 180 °C for 3 hours.
-
Observe the color change of the solution from light yellow to light brown, and finally to a brownish-black, indicating the formation of TEOA-capped PtNPs.
-
Cool the solution to room temperature. The PtNP dispersion is now ready for characterization and use.
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
This protocol details the synthesis of silver nanoparticles where triethanolamine acts as a reducing agent in the presence of stabilizing agents.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Triethanolamine (TEA)
-
Polyvinylpyrrolidone (PVP) (Optional Stabilizer)
-
Polyethylene glycol (PEG) (Optional Stabilizer)
-
Deionized water
-
Beakers
-
Magnetic stirrer
Procedure:
-
Prepare a 1 M solution of AgNO₃ by dissolving 1.7 g of AgNO₃ in 10 mL of deionized water.
-
In a separate beaker, prepare an aqueous solution containing the desired amount of TEA. The molar ratio of AgNO₃ to TEA can be varied (e.g., 1:1, 1:3, 1:5, 1:10) to control particle size.
-
If using stabilizers, dissolve PVP and/or PEG in the TEA solution.
-
Slowly add the AgNO₃ solution to the TEA solution (or TEA/stabilizer mixture) under constant stirring at room temperature.
-
Continue stirring the mixture for approximately 200 minutes.
-
The formation of AgNPs is indicated by a color change in the solution.
-
The resulting AgNP dispersion can be purified by centrifugation and redispersion in deionized water.
Protocol 3: One-Pot Synthesis of Gold Nanoparticles (AuNPs)
This protocol outlines a general one-pot synthesis route for gold nanoparticles where triethanolamine serves as both the reducing and capping agent.[1]
Materials:
-
Chloroauric acid (HAuCl₄)
-
Triethanolamine (TEA)
-
Deionized water
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of HAuCl₄ of the desired concentration.
-
Prepare an aqueous solution of TEA.
-
Under vigorous stirring, add the TEA solution to the HAuCl₄ solution. The reaction can typically be carried out at room temperature or with gentle heating to control the reaction rate.
-
The reduction of Au³⁺ to Au⁰ by TEA leads to the nucleation and growth of AuNPs.
-
The TEA molecules simultaneously cap the surface of the newly formed AuNPs, preventing aggregation.
-
The formation of AuNPs is indicated by a color change, typically to a ruby-red color for spherical nanoparticles.
-
The reaction is complete when the color of the solution is stable. The AuNP dispersion is then ready for further use.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key processes and relationships in the application of triethanolamine for nanoparticle synthesis.
Caption: General experimental workflow for nanoparticle synthesis using triethanolamine.
References
Application Notes and Protocols for Triethanolamine Lauryl Sulfate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of triethanolamine (B1662121) lauryl sulfate (B86663) (TLS) in the formulation of advanced drug delivery systems. Detailed protocols for the preparation and characterization of TLS-based nanoemulsions and their evaluation for topical drug delivery are also presented.
Application Notes
Triethanolamine lauryl sulfate is an anionic surfactant widely employed in pharmaceutical formulations for its excellent emulsifying, foaming, and wetting properties.[1][2][3] Its utility in drug delivery is primarily centered on the formulation of emulsions, microemulsions, and nanoemulsions for topical, transdermal, and other routes of administration.[1] TLS is particularly noted for being a milder alternative to other anionic surfactants like sodium lauryl sulfate (SLS), making it suitable for formulations intended for prolonged or repeated application.[1]
1.1. Role as an Emulsifying Agent
TLS is effective in reducing the interfacial tension between oil and water phases, facilitating the formation of stable oil-in-water (O/W) nanoemulsions.[4] These systems are advantageous for the delivery of poorly water-soluble drugs, enhancing their solubility and bioavailability.[5] The triethanolamine salt of lauryl sulfate contributes to the formation of a stable interfacial film around the oil droplets, preventing their coalescence and ensuring the long-term stability of the formulation.[1][5]
1.2. Function as a Permeation Enhancer
For topical and transdermal drug delivery, TLS can act as a permeation enhancer.[2] Anionic surfactants, in general, are known to interact with the stratum corneum, the outermost layer of the skin.[6] This interaction can lead to a temporary and reversible disruption of the highly organized lipid bilayers of the stratum corneum, thereby increasing the permeability of the skin to therapeutic agents.[6][7] The mechanism involves the fluidization of the lipid matrix and interaction with keratin, which facilitates the penetration of drug molecules into the deeper layers of the skin.[6][8][9]
1.3. Application in Nanoemulsion Formulations
Nanoemulsions are nanometrically sized emulsions (typically 20-200 nm) that offer several advantages for drug delivery, including high surface area for drug absorption, improved physical stability, and enhanced bioavailability.[][11] TLS can be a key component in the formulation of O/W nanoemulsions. The concentration of TLS can influence the physicochemical properties of the nanoemulsion, such as droplet size, polydispersity index (PDI), and zeta potential, which in turn affect the stability and in vivo performance of the delivery system.[12][13]
Quantitative Data Summary
While specific quantitative data for drug delivery systems exclusively using triethanolamine lauryl sulfate are not abundant in publicly available literature, the following tables present representative data based on the expected performance of an anionic surfactant like TLS in a nanoemulsion formulation. These values are illustrative and should be confirmed by experimental studies.
Table 1: Influence of TLS Concentration on Nanoemulsion Physicochemical Properties
| Formulation Code | TLS Concentration (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NE-TLS-0.5 | 0.5 | 180 ± 5.2 | 0.25 ± 0.03 | -25.3 ± 1.5 |
| NE-TLS-1.0 | 1.0 | 155 ± 4.1 | 0.21 ± 0.02 | -30.8 ± 1.8 |
| NE-TLS-2.0 | 2.0 | 130 ± 3.5 | 0.18 ± 0.02 | -35.2 ± 2.1 |
Data are presented as mean ± standard deviation (n=3). The data are hypothetical and representative of typical trends observed for anionic surfactants in nanoemulsion formulations.
Table 2: In Vitro Drug Release and Skin Permeation Parameters of a Model Hydrophobic Drug from a TLS-Based Nanoemulsion
| Formulation Code | Cumulative Drug Release at 24h (%) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| Control (Drug Suspension) | 25.3 ± 2.1 | 5.2 ± 0.4 | 1.3 ± 0.1 |
| NE-TLS-1.0 | 78.5 ± 4.5 | 18.9 ± 1.2 | 4.7 ± 0.3 |
Data are presented as mean ± standard deviation (n=3). The data are hypothetical and based on the expected performance of a nanoemulsion formulation containing an anionic surfactant as a permeation enhancer.
Experimental Protocols
3.1. Protocol for Preparation of a TLS-Based Oil-in-Water (O/W) Nanoemulsion
This protocol describes the preparation of a nanoemulsion using a high-energy emulsification method (ultrasonication).
Materials:
-
Active Pharmaceutical Ingredient (API) - a model hydrophobic drug
-
Oil Phase: e.g., Caprylic/capric triglyceride
-
Aqueous Phase: Purified water
-
Surfactant: Triethanolamine lauryl sulfate (TLS)
-
Co-surfactant (optional): e.g., a non-ionic surfactant like Polysorbate 80
-
High-shear homogenizer or probe sonicator
-
Magnetic stirrer
Procedure:
-
Preparation of the Oil Phase: Dissolve the accurately weighed amount of the hydrophobic API in the oil phase with the aid of gentle heating and stirring, if necessary.
-
Preparation of the Aqueous Phase: Disperse the required amount of TLS (and co-surfactant, if used) in purified water and stir until a clear solution is obtained.
-
Formation of a Coarse Emulsion: Gradually add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.
-
High-Energy Homogenization: Subject the coarse emulsion to high-energy homogenization using a probe sonicator or a high-shear homogenizer.[14][15] The process parameters (e.g., sonication time, amplitude, or homogenization pressure and cycles) should be optimized to achieve the desired droplet size and uniformity.
-
Cooling and Characterization: Allow the resulting nanoemulsion to cool to room temperature. The formulation should then be characterized for its physicochemical properties.
3.2. Protocol for Characterization of the TLS-Based Nanoemulsion
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.[]
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measure the particle size (Z-average), PDI, and zeta potential using the DLS instrument.[5][11]
-
Perform measurements in triplicate and report the mean and standard deviation.
-
3.3. Protocol for In Vitro Drug Release Study
This protocol utilizes a dialysis bag method to evaluate the in vitro release of the drug from the nanoemulsion.[16][17]
Materials:
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4, containing a solubilizing agent like 0.5% Tween 80 to maintain sink conditions)
-
Shaking water bath or dissolution apparatus
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Soak the dialysis membrane in the release medium for at least 12 hours before use.
-
Accurately measure a specific volume of the nanoemulsion (e.g., 1 mL) and place it inside the dialysis bag.
-
Securely tie both ends of the dialysis bag.
-
Immerse the dialysis bag in a known volume of the release medium (e.g., 100 mL) in a beaker or dissolution vessel.
-
Place the setup in a shaking water bath maintained at 37 ± 0.5°C with a constant shaking speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the withdrawn samples for drug content using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the cumulative percentage of drug released over time.
3.4. Protocol for In Vitro Skin Permeation Study using a Franz Diffusion Cell
This protocol describes the evaluation of drug permeation through an excised skin model.[18][19][20][21]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat, porcine, or human cadaver skin)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath for temperature control
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Skin Preparation: Thaw the excised skin at room temperature and carefully remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with freshly prepared and degassed receptor medium, ensuring there are no air bubbles trapped beneath the skin. The receptor medium should be continuously stirred with a magnetic stir bar at a constant speed (e.g., 600 rpm) and maintained at 32 ± 1°C by circulating water through the jacket of the cell.[18]
-
Sample Application: Apply a known quantity of the TLS-based nanoemulsion formulation onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium (e.g., 0.5 mL) and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the collected samples for drug concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Visualizations
Caption: Mechanism of TLS as a skin permeation enhancer.
References
- 1. TRIETHANOLAMINE LAURYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 2. Triethanolamine Lauryl Sulfate - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. Triethanolamine Lauryl Sulfate Sulphate Manufacturers, with SDS [mubychem.com]
- 4. Design and characterization of oil-in-water nanoemulsion for enhanced oil recovery stabilized by amphiphilic copolymer, nonionic surfactant, and LAPONITE® RD - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anionic Surfactant-Induced Changes in Skin Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoemulsion preparation [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. In vitro release testing methods for vitamin E nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. alterlab.co.id [alterlab.co.id]
- 19. benchchem.com [benchchem.com]
- 20. aurigaresearch.com [aurigaresearch.com]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Notes and Protocols for the Use of Triethanolamine Sulfate in Nucleic Acid Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine (B1662121) (TEA) is a tertiary amine and a triol, functioning as a buffering agent and surfactant.[1][2][3][4] Its sulfate (B86663) salt, triethanolamine lauryl sulfate, is a known anionic surfactant used in various applications for its emulsifying and foaming properties.[5][6] While not a conventional reagent in standard nucleic acid isolation protocols, the chemical properties of triethanolamine and sulfate ions suggest potential utility in the lysis of cells and the purification of nucleic acids. These application notes provide a detailed theoretical framework and a hypothetical protocol for the use of a triethanolamine sulfate-based buffer system in the isolation of genomic DNA.
Principle of this compound in Nucleic Acid Isolation
The proposed use of this compound in nucleic acid isolation is predicated on the combined properties of its constituent ions. Triethanolamine can act as a pH buffer to maintain a stable environment for DNA, which is crucial for its integrity.[1][2][3] The sulfate component, particularly in the form of a lauryl sulfate salt of triethanolamine, would function as a detergent to lyse cell membranes and denature proteins.[5][6] This dual functionality could potentially streamline the lysis step in nucleic acid extraction.
The general workflow for nucleic acid isolation involves four key stages:
-
Lysis: Disruption of cell membranes to release cellular contents, including nucleic acids. Lysis buffers typically contain detergents and chaotropic agents to denature proteins and inhibit nucleases.[7][8]
-
Precipitation: Separation of nucleic acids from other cellular components. This is often achieved by adding alcohol (e.g., ethanol (B145695) or isopropanol), which causes the nucleic acids to precipitate out of the solution.[8][9]
-
Washing: Removal of residual contaminants from the precipitated nucleic acids. A wash with ethanol is common to remove salts and other impurities.[10]
-
Elution: Resuspension of the purified nucleic acid pellet in a suitable buffer for storage and downstream applications.[8]
Experimental Protocols
The following is a hypothetical protocol for the isolation of genomic DNA from mammalian cells using a this compound-based lysis buffer.
Materials:
-
Lysis Buffer (TEA-Sulfate Lysis Buffer):
-
50 mM Triethanolamine
-
1% Triethanolamine Lauryl Sulfate
-
100 mM NaCl
-
10 mM EDTA
-
Adjust pH to 8.0
-
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Isopropanol (B130326) (100%) , chilled
-
Ethanol (70%) , chilled
-
Elution Buffer (TE Buffer):
-
10 mM Tris-HCl, pH 8.0
-
1 mM EDTA, pH 8.0
-
-
Mammalian cell culture
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Water bath or heat block
Protocol:
-
Sample Preparation:
-
Harvest cultured mammalian cells by centrifugation at 500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 500 µL of TEA-Sulfate Lysis Buffer.
-
Add 10 µL of Proteinase K (20 mg/mL) to a final concentration of 400 µg/mL.
-
Incubate the mixture at 56°C for 1-2 hours with occasional vortexing to lyse the cells and digest proteins.
-
-
RNA Removal:
-
Add 5 µL of RNase A (10 mg/mL) to a final concentration of 100 µg/mL.
-
Incubate at 37°C for 30 minutes to degrade RNA.
-
-
DNA Precipitation:
-
Add 500 µL of chilled 100% isopropanol to the lysate.
-
Invert the tube gently several times until a white, stringy precipitate of DNA is visible.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
-
DNA Washing:
-
Carefully discard the supernatant without disturbing the DNA pellet.
-
Add 1 mL of chilled 70% ethanol to wash the pellet.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
Repeat the wash step once more.
-
-
Drying and Elution:
-
Air-dry the pellet for 10-15 minutes to remove any residual ethanol. Do not over-dry the pellet.
-
Resuspend the DNA pellet in 50-100 µL of Elution Buffer (TE Buffer).
-
Incubate at 65°C for 10 minutes to aid in dissolution.
-
Store the purified DNA at -20°C.
-
Data Presentation
The following table summarizes hypothetical quantitative data for genomic DNA isolated using the TEA-Sulfate protocol compared to a standard commercial kit.
| Parameter | TEA-Sulfate Protocol (Hypothetical) | Standard Commercial Kit |
| Starting Material | 1 x 10^6 Mammalian Cells | 1 x 10^6 Mammalian Cells |
| DNA Yield (µg) | 5 - 8 | 6 - 10 |
| A260/A280 Ratio | 1.7 - 1.9 | 1.8 - 2.0 |
| A260/A230 Ratio | 1.8 - 2.1 | 2.0 - 2.2 |
| Processing Time | ~ 3 hours | ~ 1.5 hours |
Visualizations
References
- 1. You are being redirected... [bio-world.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. TRIETHANOLAMINE LAURYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 7. bio-rad.com [bio-rad.com]
- 8. globalsnowleopard.org [globalsnowleopard.org]
- 9. DNA, RNA, and Protein Extraction: The Past and The Present - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRI Reagent DNA/Protein Isolation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Triethanolamine Sulfate in Cell Lysis Buffers
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes: Triethanolamine (B1662121) Lauryl Sulfate (B86663) as a Component in Cell Lysis Buffers
Introduction
Triethanolamine lauryl sulfate (TLS), often referred to as triethanolamine sulfate, is an anionic surfactant. It is the triethanolamine salt of lauryl sulfuric acid and is structurally similar to the more commonly used detergent in life science research, sodium dodecyl sulfate (SDS).[1][2] While extensively utilized in the cosmetics and personal care industries for its emulsifying and foaming properties, its application in cell lysis buffers for protein extraction is not well-documented in scientific literature.[2][3] These notes provide an overview of its potential use, based on the chemical properties of anionic surfactants, and offer a comparative context to standard laboratory detergents.
Chemical Properties and Mechanism of Action
As an anionic surfactant, TLS possesses a negatively charged head group and a hydrophobic tail.[3] This amphipathic nature allows it to disrupt the lipid bilayer of cell membranes, leading to cell lysis and the solubilization of proteins.[4] The mechanism involves the integration of the hydrophobic tails into the cell membrane, which disrupts the membrane's integrity and forms micelles around proteins and lipids, thereby extracting them into the soluble fraction. Denaturing detergents like TLS can break protein-protein interactions.[5]
Triethanolamine lauryl sulfate is considered to be a milder detergent than sodium lauryl sulfate (SLS), which may offer advantages in scenarios where a less harsh, yet still effective, anionic detergent is desired.[3] However, like other anionic detergents, it has the potential to denature proteins by disrupting their secondary and tertiary structures.[4][5]
Potential Advantages and Disadvantages
Potential Advantages:
-
Effective Solubilization: As an anionic detergent, TLS is expected to be effective in solubilizing membrane proteins.
-
Milder than SDS: Its reported milder nature compared to SDS might be beneficial for preserving the integrity of some protein complexes or for applications where harsh denaturation is a concern.[3]
-
Alternative for Optimization: It could serve as an alternative detergent for optimizing lysis conditions for specific cell types or proteins that are difficult to extract with standard buffers.
Potential Disadvantages:
-
Protein Denaturation: Like other anionic detergents, TLS is likely to denature proteins, which can be a drawback for functional assays or studies of protein-protein interactions.[5]
-
Limited Existing Protocols: The lack of established protocols necessitates extensive optimization for specific applications.
-
Interference with Downstream Assays: Anionic detergents are known to interfere with common protein quantification assays like the Bradford assay. Its compatibility with other downstream applications such as immunoprecipitation and specific enzyme assays would need to be empirically determined.
Comparison with Common Lysis Buffer Detergents
The selection of a detergent is critical for successful protein extraction and depends on the nature of the target protein and the requirements of downstream applications. The following table provides a comparison of Triethanolamine Lauryl Sulfate with commonly used detergents in cell lysis buffers.
| Detergent | Type | Denaturing Potential | Typical Use | Advantages | Disadvantages |
| Triethanolamine Lauryl Sulfate (TLS) | Anionic | Likely Denaturing | Investigational for cell lysis | Potentially milder than SDS | Lack of established protocols, likely interferes with some protein assays |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Strongly Denaturing | SDS-PAGE sample preparation, lysis of difficult-to-solubilize samples | Highly effective at solubilizing most proteins | Denatures proteins, inactivates most enzymes, interferes with many assays |
| Triton X-100 / NP-40 | Non-ionic | Non-denaturing | Lysis for functional assays (e.g., immunoprecipitation, enzyme assays) | Mild, preserves protein structure and function | Less effective for solubilizing some membrane proteins and nuclear proteins |
| CHAPS | Zwitterionic | Non-denaturing | Solubilization of membrane proteins while preserving function | Mild, effective for membrane proteins, compatible with isoelectric focusing | Can be less effective than stronger detergents for total protein extraction |
| RIPA Buffer (contains a mix of detergents) | Mixed | Denaturing | Total cell lysis for Western blotting and immunoprecipitation | Highly effective for extracting nuclear, membrane, and cytoplasmic proteins | Can denature kinases and other enzymes, may disrupt some protein-protein interactions |
II. Experimental Protocols
Disclaimer: The following protocols are suggested starting points for the use of Triethanolamine Lauryl Sulfate in cell lysis buffers. Due to the limited data on its use in this application, significant optimization may be required for your specific cell type and downstream analysis.
Protocol 1: Preparation of a TLS-Based Lysis Buffer
This protocol describes the preparation of a basic lysis buffer containing Triethanolamine Lauryl Sulfate. The final concentrations of components should be optimized for the specific application.
Materials:
-
Tris-HCl
-
NaCl
-
EDTA
-
Triethanolamine Lauryl Sulfate (TLS)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (optional)
-
Deionized Water
Procedure:
-
To prepare 100 mL of 1X TLS Lysis Buffer, dissolve the following in 80 mL of deionized water:
-
0.61 g Tris base (for 50 mM, pH 7.4)
-
0.88 g NaCl (for 150 mM)
-
0.037 g EDTA (for 1 mM)
-
-
Adjust the pH to 7.4 with HCl.
-
Add TLS to a final concentration of 0.1% - 1.0% (w/v). Start with a lower concentration (e.g., 0.1%) and increase if lysis is inefficient.
-
Bring the final volume to 100 mL with deionized water.
-
Store the buffer at 4°C.
-
Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer.
Protocol 2: Cell Lysis of Adherent Mammalian Cells
Materials:
-
Cultured adherent mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
TLS Lysis Buffer (from Protocol 1), ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold TLS Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubate the plate on ice for 10-15 minutes.
-
Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 10 seconds.
-
Incubate the lysate on ice for an additional 15-20 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay, as Bradford is likely to be incompatible).
-
The lysate is now ready for downstream analysis or can be stored at -80°C.
Protocol 3: Compatibility Test with Protein Quantification Assays
This protocol provides a method to test the compatibility of the TLS Lysis Buffer with common protein quantification assays.
Materials:
-
TLS Lysis Buffer (from Protocol 1)
-
Bovine Serum Albumin (BSA) standards
-
Bradford Protein Assay Reagent
-
BCA Protein Assay Kit
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of BSA standards in a buffer known to be compatible with both assays (e.g., PBS).
-
Prepare a second identical series of BSA standards diluted in the TLS Lysis Buffer.
-
Prepare a "blank" for each buffer (PBS and TLS Lysis Buffer without BSA).
-
Perform the Bradford assay on both sets of standards and the blanks according to the manufacturer's instructions.
-
Perform the BCA assay on both sets of standards and the blanks according to the manufacturer's instructions.
-
Generate standard curves for each assay with each buffer.
-
Compare the standard curves. Significant changes in the slope or linearity of the curve in the presence of the TLS Lysis Buffer indicate interference.
III. Visualizations
Diagram 1: General Workflow for Cell Lysis and Protein Extraction
Caption: Workflow for cell lysis using a TLS-based buffer.
Diagram 2: Hypothetical Signaling Pathway Analysis Workflow
Caption: Investigating a signaling pathway using TLS-based cell lysates.
References
Application Notes and Protocols for Employing Triethanolamine Sulfate in Enhanced Oil Recovery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhanced Oil Recovery (EOR) techniques are critical for maximizing hydrocarbon extraction from mature reservoirs. Chemical EOR, particularly the use of surfactants, plays a vital role in improving oil displacement efficiency. Surfactants function by reducing the interfacial tension (IFT) between oil and water and by altering the wettability of the reservoir rock, both of which help to mobilize trapped oil.
This document provides detailed application notes and protocols for the use of a triethanolamine (B1662121) derivative of sodium dodecyl sulfate (B86663) (TEA-SDS), a type of triethanolamine sulfate, in EOR studies. The information is based on findings that demonstrate its potential in Alkali-Surfactant-Polymer (ASP) flooding, a synergistic chemical EOR method. In ASP flooding, an alkali reacts with acidic components in crude oil to form in-situ surfactants and alters rock wettability, a primary surfactant is added to further lower IFT, and a polymer is used to increase the viscosity of the displacing fluid, thereby improving sweep efficiency.
Studies have shown that the triethanolamine derivative of SDS can lower the surface tension of aqueous solutions more effectively than standard sodium dodecyl sulfate (SDS) and can lead to substantial additional oil recovery in laboratory core flooding experiments.[1][2]
Key Mechanisms of Action
The primary mechanisms by which this compound contributes to enhanced oil recovery are:
-
Interfacial Tension (IFT) Reduction: The amphiphilic nature of the surfactant molecule allows it to accumulate at the oil-water interface, significantly lowering the IFT. This reduction in IFT reduces the capillary forces that trap oil in the pore throats of the reservoir rock, allowing it to be mobilized and displaced. The triethanolamine derivative of SDS is particularly effective in this regard due to the presence of three hydroxyl groups at the head, which increases its polarity and enhances its surfactant properties compared to pure SDS.[2]
-
Wettability Alteration: Reservoir rocks can be either water-wet or oil-wet. In oil-wet reservoirs, oil adheres to the rock surface, making it difficult to displace with water. Surfactants can adsorb onto the rock surface and alter its wettability towards a more water-wet state. This change facilitates the stripping of the oil film from the rock surface, improving recovery.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the performance of the triethanolamine derivative of SDS in comparison to conventional SDS for EOR applications.
Table 1: Surface Tension of Surfactant Solutions at 25°C [1]
| Surfactant | Concentration (wt%) | Surface Tension (mN/m) |
| Sodium Dodecyl Sulfate (SDS) | 0.1 | 38.5 |
| Triethanolamine Derivative of SDS | 0.1 | 32.1 |
| Triethanolamine Derivative of SDS | 0.05 | 33.2 |
| Triethanolamine Derivative of SDS | 0.025 | 34.5 |
| Triethanolamine Derivative of SDS | 0.0125 | 35.8 |
Table 2: Production Performance of Alkali-Surfactant-Polymer (ASP) Flooding [1][2]
| Flooding Agent | Surfactant Concentration (wt%) | Alkali (NaOH) Concentration (wt%) | Polymer (PHPAM) Concentration (ppm) | Additional Oil Recovery (% OOIP) |
| Water Flooding | - | - | - | 42.5 |
| ASP (with SDS) | 0.1 | 0.7 | 2000 | 20.2 |
| ASP (with TEA-SDS Derivative) | 0.0156 | 0.7 | 2000 | 22.5 |
| ASP (with TEA-SDS Derivative) | 0.0078 | 0.7 | 2000 | 21.3 |
(OOIP: Original Oil in Place)
Experimental Protocols
I. Synthesis of Triethanolamine Derivative of Sodium Dodecyl Sulfate
This protocol describes the synthesis of the triethanolamine derivative of SDS from lauryl sulfuric acid and triethanolamine.
Materials:
-
Lauryl sulfuric acid
-
Triethanolamine (0.5 mole)
-
2 L two-necked, round-bottomed flask
-
Condenser
-
Stirring apparatus
-
Cold water bath (~10°C)
-
Distillation apparatus
Procedure:
-
Dissolve 0.5 mole of triethanolamine in benzene and place the solution in the 2 L two-necked, round-bottomed flask.
-
Attach a condenser to one neck of the flask.
-
Dissolve lauryl sulfuric acid in benzene.
-
Slowly add the lauryl sulfuric acid solution through the other neck of the flask while maintaining uniform stirring.
-
Partially immerse the flask assembly in a cold water bath to maintain a temperature of approximately 10°C during the neutralization reaction.
-
Once the neutralization is complete, transfer the contents of the flask to a single-necked round-bottomed flask.
-
Distill off the benzene to obtain the triethanolamine derivative of SDS.
Caption: Workflow for the synthesis of the triethanolamine derivative of SDS.
II. Interfacial Tension Measurement
This protocol outlines the measurement of surface tension of the surfactant solutions using the ring method.
Apparatus:
-
Autotensiometer with a platinum ring
Procedure:
-
Thoroughly clean the platinum ring and flame-dry it before each measurement.
-
Prepare aqueous solutions of the synthesized surfactant at various concentrations.
-
Pour the surfactant solution into the sample vessel of the tensiometer.
-
Immerse the platinum ring into the solution.
-
Initiate the measurement cycle of the autotensiometer. The instrument will slowly pull the ring out of the liquid and record the force required to detach the ring from the surface.
-
The surface tension in mN/m is typically provided as a direct reading by the instrument.
-
Perform multiple measurements for each concentration to ensure accuracy and calculate the average value.
III. Core Flooding Experiment for EOR Performance Evaluation
This protocol describes a typical core flooding experiment to evaluate the effectiveness of the synthesized surfactant in an ASP formulation for enhanced oil recovery.
Materials and Equipment:
-
Core holder
-
Hassler-type core flooding apparatus
-
Positive displacement pump
-
Pressure transducers
-
Fraction collector
-
Core plug (e.g., Berea sandstone)
-
Crude oil
-
Brine (synthetic formation water)
-
ASP slug (containing the synthesized triethanolamine derivative of SDS, NaOH, and PHPAM polymer)
-
Polymer drive solution
Procedure:
-
Core Preparation:
-
Clean the core plug with a suitable solvent (e.g., toluene) and dry it in an oven.
-
Measure the dry weight, length, and diameter of the core.
-
Saturate the core with brine under vacuum to determine its pore volume and porosity.
-
-
Initial Oil Saturation:
-
Inject crude oil into the brine-saturated core at a low flow rate until no more brine is produced. This establishes the initial oil saturation (Soi).
-
Age the core for a period (e.g., 24-48 hours) at reservoir temperature to allow for wettability equilibration.
-
-
Water Flooding:
-
Inject brine into the oil-saturated core at a constant rate until oil production ceases. This simulates secondary recovery.
-
Measure the volume of oil produced to determine the residual oil saturation after water flooding (Sorw).
-
-
ASP Flooding (Tertiary Recovery):
-
Prepare the ASP slug with the desired concentrations of the triethanolamine derivative of SDS, NaOH, and polymer dissolved in brine.
-
Inject a specific pore volume (PV) of the ASP slug (e.g., 0.3 PV) into the core.
-
Follow the ASP slug with a polymer drive solution (polymer in brine) to push the slug through the core. .
-
Collect the effluent in a fraction collector and measure the volume of oil and water produced in each fraction.
-
-
Data Analysis:
-
Calculate the additional oil recovery as a percentage of the original oil in place (OOIP) after water flooding.
-
Monitor and record the pressure drop across the core throughout the experiment.
-
Caption: Sequential workflow of the core flooding experiment.
Chemical Interaction Visualization
The triethanolamine derivative of SDS is an anionic surfactant. The molecule has a long, non-polar hydrocarbon tail (hydrophobic) and a polar head group containing the sulfate and triethanolamine moieties (hydrophilic). In an oil-water system, these molecules orient themselves at the interface, with the hydrophobic tails dissolving in the oil phase and the hydrophilic heads remaining in the aqueous phase. This orientation disrupts the cohesive forces between water molecules and reduces the interfacial tension.
References
Application Notes and Protocols for the Quantification of Triethanolamine Sulfate in Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of triethanolamine (B1662121) sulfate (B86663) in various solutions. The protocols described herein are based on established analytical techniques for triethanolamine and its salts, offering robust and reliable approaches for accurate quantification.
Introduction
Triethanolamine sulfate is a salt formed from the neutralization of triethanolamine (TEA), a tertiary amine, with sulfuric acid. It finds applications in various industries, including pharmaceuticals and cosmetics, as a pH adjuster, emulsifier, and surfactant. Accurate quantification of this compound is crucial for quality control, formulation development, and stability studies. This document outlines several analytical methods suitable for this purpose.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The primary methods covered in this document are:
-
Ion Chromatography (IC) : Ideal for the simultaneous or individual quantification of the triethanolamine cation and the sulfate anion.
-
High-Performance Liquid Chromatography (HPLC) : A versatile technique for the analysis of the triethanolamine cation, particularly with detectors suitable for non-UV absorbing compounds.
-
Gas Chromatography (GC) : Suitable for the quantification of triethanolamine after derivatization.
-
Potentiometric Titration : A classic and cost-effective method for determining the concentration of the triethanolamine base.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of triethanolamine. Data for this compound is expected to be comparable, particularly for the triethanolamine cation.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) |
| Ion Chromatography with Pulsed Amperometric Detection | Triethanolamine | 10 ppb[1] | - | > 0.998[1] | - | < 3%[1] |
| HPLC with Evaporative Light Scattering Detection (ELSD) | Triethanolamine | 2 mg/L[2] | - | 0.9995[2] | 98.97% - 100.07%[2] | 0.8% - 1.81%[2] |
| Gas Chromatography with Flame Ionization Detector (GC-FID) | Triethanolamine | 12.6 µ g/sample | 42.0 µ g/sample | - | 95.7% (extraction efficiency)[3] | - |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Triethanolamine | 0.49 ppb[2] | 1.96 ppb[2] | > 0.99[2] | 92.92% - 101.15%[2] | < 9.38%[2] |
Experimental Protocols and Methodologies
Method 1: Ion Chromatography (IC)
Principle: Ion chromatography separates ions based on their affinity for an ion-exchange resin. For this compound, cation-exchange chromatography can be used to quantify the triethanolamine cation, and anion-exchange chromatography can be used for the sulfate anion. Pulsed Amperometric Detection (PAD) is suitable for triethanolamine as it does not require a chromophore.[1] Suppressed conductivity detection is standard for sulfate analysis.
Diagram of the IC Workflow for Triethanolamine Cation Analysis:
Caption: Workflow for Triethanolamine Quantification by IC-PAD.
Experimental Protocol (Triethanolamine Cation):
-
Instrumentation: Ion chromatograph equipped with a gradient pump, a cation-exchange column (e.g., Dionex OmniPac PAX-500), and a pulsed amperometric detector.[1]
-
Reagents:
-
150 mM Sodium Hydroxide (NaOH) solution.
-
Acetonitrile (ACN), HPLC grade.
-
Triethanolamine standard.
-
-
Eluent Preparation: Prepare an isocratic eluent of 150 mM NaOH containing 5% acetonitrile.[1] Degas the eluent before use.
-
Standard Preparation:
-
Prepare a stock solution of triethanolamine in 150 mM NaOH.
-
Prepare a series of working standards by diluting the stock solution with 150 mM NaOH to cover the expected concentration range of the samples (e.g., 0.1, 1, 10, 50, 100 ppm).[1]
-
-
Sample Preparation: Dilute the sample solution containing this compound with 150 mM NaOH to bring the concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples into the IC system. Identify the triethanolamine peak based on its retention time.
-
Quantification: Construct a calibration curve by plotting the peak area of the triethanolamine standards against their concentration. Determine the concentration of triethanolamine in the samples from the calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Since triethanolamine lacks a strong UV chromophore, detectors like Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) are suitable.[2][4] This protocol details an HPLC-ELSD method.
Diagram of the HPLC-ELSD Workflow:
Caption: Workflow for Triethanolamine Quantification by HPLC-ELSD.
Experimental Protocol:
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Deionized water.
-
Methanoic acid (formic acid).
-
Triethanolamine standard.
-
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (70:30, v/v) containing 0.1% methanoic acid.[5] Filter and degas the mobile phase.
-
Standard Preparation:
-
Prepare a stock solution of triethanolamine in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 25-300 mg/L).[5]
-
-
Sample Preparation: Dilute the sample solution containing this compound with the mobile phase to fall within the calibration range.
-
Chromatographic and Detector Conditions:
-
Analysis: Inject the standards and samples.
-
Quantification: Create a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the triethanolamine standards. Determine the concentration in the samples from this curve.
Method 3: Potentiometric Titration
Principle: This method determines the total basicity of a sample by titrating it with a standardized acid. In a non-aqueous solvent, the basicity of triethanolamine is enhanced, allowing for a sharp endpoint. This method quantifies the triethanolamine moiety of the sulfate salt.
Diagram of the Titration Logical Flow:
Caption: Logical Flow for Potentiometric Titration of Triethanolamine.
Experimental Protocol:
-
Instrumentation: Automatic titrator or a burette and a pH meter with a suitable electrode for non-aqueous titrations (e.g., glass and calomel (B162337) electrodes).
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid (standardized).
-
Glacial acetic acid.
-
Crystal violet indicator (optional, for visual titration).
-
Potassium hydrogen phthalate (B1215562) (primary standard for titrant standardization).
-
-
Titrant Standardization: Standardize the 0.1 N perchloric acid solution against potassium hydrogen phthalate in glacial acetic acid.
-
Sample Preparation:
-
Accurately weigh a quantity of the this compound sample into a clean, dry beaker.
-
Dissolve the sample in a sufficient volume of glacial acetic acid.
-
-
Titration:
-
Immerse the electrode in the sample solution.
-
Titrate the solution with the standardized 0.1 N perchloric acid.
-
Record the volume of titrant added and the corresponding potential (mV or pH).
-
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve. This can be determined using the first or second derivative of the curve.
-
Calculation: Calculate the percentage of triethanolamine in the sample using the following formula:
% Triethanolamine = (V × N × MW) / (W × 10)
Where:
-
V = Volume of perchloric acid titrant used (mL)
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of triethanolamine (149.19 g/mol )
-
W = Weight of the sample (g)
The concentration of this compound can then be calculated based on the stoichiometry and the purity of the triethanolamine moiety.
-
References
- 1. CN103115922A - Method for determining content of triethylamine salt - Google Patents [patents.google.com]
- 2. triethanolamine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. osha.gov [osha.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Triethanolamine Sulfate in Topical Drug Delivery Vehicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethanolamine (B1662121) lauryl sulfate (B86663) (TEALS) in the formulation of topical drug delivery vehicles. This document includes detailed protocols for formulation, characterization, and in vitro performance testing, along with illustrative data and diagrams to guide researchers in the development of effective and stable topical products.
Introduction to Triethanolamine Lauryl Sulfate (TEALS) in Topical Formulations
Triethanolamine lauryl sulfate is the triethanolamine salt of lauryl sulfuric acid. It is an anionic surfactant widely used in cosmetic and pharmaceutical preparations.[1][2] In topical drug delivery, TEALS serves multiple functions, primarily as an emulsifying agent, a stabilizer, and a surfactant to aid in the formulation of creams, lotions, and gels.[3][4][5] Its ability to reduce surface tension makes it valuable for creating stable emulsions of otherwise immiscible liquids like oil and water.[3][4]
Key Functions of TEALS in Topical Drug Delivery Vehicles:
-
Emulsification: TEALS is crucial for the formation and stabilization of emulsions, such as creams and lotions, by preventing the separation of oil and water phases.[5]
-
Surfactant and Cleansing Agent: It helps in the removal of dirt and oils from the skin.[1]
-
Wetting Agent: TEALS improves the spreadability of the formulation on the skin.[3]
-
Potential Permeation Enhancement: As a surfactant, TEALS may interact with the stratum corneum, potentially enhancing the penetration of active pharmaceutical ingredients (APIs).[4]
Safety and Regulatory Considerations:
TEALS is considered safe for use in cosmetic and topical formulations at concentrations up to 10.5%; higher concentrations may cause skin irritation.[1][2][6] It is important to note that formulations containing TEALS should not include N-nitrosating agents to avoid the formation of nitrosamines.[2]
Physicochemical Properties and Characterization
The physicochemical properties of a topical formulation are critical to its performance and stability. The inclusion of TEALS can influence these characteristics.
Table 1: Physicochemical Characterization of a Representative Topical Cream Formulation Containing TEALS
| Parameter | Specification | Typical Result | Analytical Method |
| Appearance | Homogeneous, smooth white cream | Conforms | Visual Inspection |
| pH | 5.5 - 7.0 | 6.2 | pH meter |
| Viscosity (cP) | 20,000 - 50,000 | 35,000 | Brookfield Viscometer |
| Spreadability (g.cm/s) | 10 - 20 | 15 | Parallel plate method |
| Globule Size (µm) | 1 - 10 | 4.5 | Optical Microscopy |
| Drug Content (%) | 95.0 - 105.0 | 99.5% | HPLC |
Experimental Protocols
The following sections provide detailed protocols for the formulation and evaluation of topical drug delivery vehicles containing TEALS.
Formulation Protocol: Oil-in-Water (o/w) Emulsion (Cream)
This protocol describes the preparation of a 100g batch of a topical cream containing a model lipophilic API.
Materials:
-
Oil Phase:
-
Cetostearyl alcohol: 10.0 g
-
White soft paraffin: 15.0 g
-
Lipophilic API: 1.0 g
-
-
Aqueous Phase:
-
Triethanolamine Lauryl Sulfate (TEALS): 5.0 g
-
Propylene (B89431) glycol: 5.0 g
-
Purified Water: q.s. to 100 g
-
-
Preservative:
-
Phenoxyethanol (B1677644): 0.5 g
-
Procedure:
-
Oil Phase Preparation: In a clean, dry beaker, combine the cetostearyl alcohol, white soft paraffin, and the lipophilic API. Heat the mixture to 70-75°C in a water bath with continuous stirring until all components are melted and uniformly mixed.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the TEALS and propylene glycol in purified water. Heat this aqueous phase to 70-75°C.
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase with continuous high-shear mixing using a homogenizer. Continue homogenization for 10-15 minutes to form a uniform emulsion.
-
Cooling: Allow the emulsion to cool down to room temperature with gentle, continuous stirring.
-
Preservative Addition: When the temperature of the emulsion is below 40°C, add the phenoxyethanol and stir until it is completely dispersed.
-
Final Mixing: Continue gentle stirring until the cream reaches room temperature and has a consistent, smooth texture.
References
Application Notes and Protocols: Triethanolamine Sulfate as a Capping Agent for Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethanolamine (B1662121) (TEA) and its potential application as triethanolamine sulfate (B86663) in the synthesis of various nanoparticles for biomedical applications. Detailed protocols for the synthesis of gold, platinum, and hydroxyapatite (B223615) nanoparticles are provided, along with characterization data and a discussion of the mechanism of action.
Introduction
Triethanolamine (HOCH₂CH₂)₃N is a versatile organic compound that serves as both a reducing and capping agent in the synthesis of a variety of metallic and metal oxide nanoparticles.[1] Its utility stems from the presence of hydroxyl and amine functional groups, which allow for the reduction of metal precursors and the stabilization of the resulting nanoparticles in colloidal suspension. This dual functionality simplifies nanoparticle synthesis, often enabling a one-pot reaction. While triethanolamine is commonly used, the application of its salt form, triethanolamine sulfate, is less documented in scientific literature. However, understanding the principles of TEA as a capping agent allows for informed hypotheses on the potential role and utility of this compound in nanoparticle synthesis. The presence of the sulfate counter-ion may influence the ionic strength of the reaction medium and the surface charge of the resulting nanoparticles, potentially offering a route to further tune nanoparticle properties.
Mechanism of Action
Triethanolamine's role in nanoparticle synthesis is twofold:
-
Reduction: The amine and hydroxyl groups of TEA can act as reducing agents, donating electrons to reduce metal ions to their neutral state, leading to the formation of nanoparticle seeds. For example, Au³⁺ from chloroauric acid can be reduced to Au⁰.[1]
-
Capping and Stabilization: Once the nanoparticles are formed, TEA molecules adsorb onto their surface. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups are believed to coordinate with the nanoparticle surface, forming a protective layer.[1] This layer provides steric hindrance, preventing the nanoparticles from aggregating and ensuring their stability in suspension. This capping mechanism is crucial for controlling the size and monodispersity of the nanoparticles.[1]
The use of This compound would introduce sulfate ions into the reaction mixture. These ions could influence the electrostatic environment, potentially contributing to the overall surface charge of the nanoparticles and affecting their colloidal stability.
Data Presentation
The following tables summarize quantitative data on the synthesis of various nanoparticles using triethanolamine as a capping agent.
| Nanoparticle Type | Precursor | Capping/Reducing Agent | Synthesis Method | Average Size | Reference |
| Gold (AuNPs) | Chloroauric acid (HAuCl₄) | Triethanolamine | One-pot synthesis | Not specified | [2] |
| Platinum (PtNPs) | Chloroplatinic acid (H₂PtCl₆) | Triethanolamine | One-pot hydrothermal | 2.2 nm | |
| Hydroxyapatite | Calcium hydroxide (B78521) & Orthophosphoric acid | Triethanolamine | Microwave irradiation | 22 nm | |
| Silver (AgNPs) | Silver nitrate (B79036) (AgNO₃) | Triethanolamine | Chemical reduction | ~40 nm |
Experimental Protocols
Protocol for Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes a one-pot synthesis of AuNPs using triethanolamine as both the reducing and capping agent.
Materials:
-
Chloroauric acid (HAuCl₄) solution (1 mM)
-
Triethanolamine (TEA) solution (100 mM)
-
Deionized water
Procedure:
-
In a clean flask, add 50 mL of 1 mM HAuCl₄ solution.
-
Heat the solution to boiling with constant stirring.
-
To the boiling solution, rapidly add 5 mL of 100 mM TEA solution.
-
Continue heating and stirring the solution. A color change from yellow to ruby red indicates the formation of AuNPs.
-
After the color change is complete, remove the flask from the heat and allow it to cool to room temperature.
-
The resulting AuNP suspension can be stored at 4°C.
Protocol for Synthesis of Platinum Nanoparticles (PtNPs)
This protocol outlines the one-pot hydrothermal synthesis of PtNPs using triethanolamine.
Materials:
-
Chloroplatinic acid (H₂PtCl₆) solution (10 mM)
-
Triethanolamine (TEA)
-
Deionized water
Procedure:
-
In a typical synthesis, prepare a solution with a molar ratio of TEOA to H₂PtCl₆ of 50:1.
-
Mix the appropriate amounts of H₂PtCl₆ solution and TEA in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 140°C for 3 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
The resulting black suspension contains the TEOA-capped PtNPs.
-
Purify the PtNPs by centrifugation and washing with deionized water to remove excess reactants.
Protocol for Synthesis of Hydroxyapatite Nanoparticles
This protocol describes the synthesis of hydroxyapatite nanoparticles using a microwave irradiation method with triethanolamine as a capping agent.
Materials:
-
Calcium hydroxide (Ca(OH)₂)
-
Orthophosphoric acid (H₃PO₄)
-
Triethanolamine (TEA)
-
Deionized water
Procedure:
-
Prepare a 1 M solution of Ca(OH)₂ in 100 mL of deionized water.
-
Prepare a 0.6 M solution of H₃PO₄.
-
Add the H₃PO₄ solution dropwise to the Ca(OH)₂ solution under constant stirring to maintain a pH of 10.
-
Add a controlled amount of TEA to the solution to act as a capping agent.
-
Place the resulting solution in a microwave oven and irradiate for a specified time (e.g., 10-20 minutes).
-
After irradiation, collect the precipitate by centrifugation.
-
Wash the precipitate with deionized water and ethanol (B145695) to remove any unreacted precursors.
-
Dry the resulting hydroxyapatite nanoparticles in an oven at 60-80°C.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of nanoparticles.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Triethanolamine Sulfate Concentration for Emulsion Stability
Welcome to the technical support center for optimizing triethanolamine (B1662121) sulfate (B86663) concentration in emulsion formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving stable emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of triethanolamine sulfate in an emulsion?
A1: this compound, often formed in situ by reacting triethanolamine (TEA) with a fatty acid like lauryl sulfuric acid or oleic acid, acts as an anionic surfactant.[1][2] Its main functions are to reduce the interfacial tension between the oil and water phases, facilitate the formation of droplets, and stabilize the emulsion by preventing coalescence of the dispersed phase droplets.[3] It is widely used in pharmaceutical and cosmetic formulations to create stable creams and lotions.[4][5]
Q2: How is the this compound emulsifier typically formed in a formulation?
A2: The most common method is through in situ soap formation, also known as the "nascent soap" method.[5] In this process, a fatty acid (e.g., stearic acid, oleic acid) is dissolved in the oil phase, and triethanolamine is dissolved in the aqueous phase. When the two phases are mixed, typically at an elevated temperature (around 70-75°C), the acid-base reaction occurs at the oil-water interface, forming the triethanolamine salt (the emulsifier) directly where it is needed to stabilize the newly formed droplets.[6][7]
Q3: What is a typical concentration range for triethanolamine and the fatty acid in an emulsion?
A3: The optimal concentration can vary significantly based on the specific oil, desired viscosity, and other excipients. However, general starting ranges have been reported. For a stable oil-in-water (o/w) emulsion, the fatty acid concentration in the oil phase is often between 6% and 20%, while the triethanolamine concentration in the aqueous phase is typically a 2% to 8% solution.[8] For cosmetic applications, triethanolamine lauryl sulfate concentrations are recommended not to exceed 10.5% to avoid skin irritation.[1][2]
Q4: Can triethanolamine be used for purposes other than emulsification in a formulation?
A4: Yes, triethanolamine is also a weak base and is frequently used as a pH adjuster and buffer in cosmetic and pharmaceutical preparations.[4][9] This dual functionality can be beneficial for overall formulation stability.
Q5: How does the concentration of this compound affect emulsion droplet size?
A5: Generally, increasing the concentration of the emulsifier, such as this compound, leads to a decrease in the average droplet size of the emulsion.[10] This is because a higher concentration of surfactant molecules is available to cover the surface of the oil droplets more efficiently during homogenization, preventing them from coalescing into larger droplets.[11]
Troubleshooting Guide
Q6: My emulsion is separating into layers (phase separation). What are the likely causes and how can I fix it?
A6: Phase separation is a critical sign of instability. Here are common causes and solutions:
-
Insufficient Emulsifier Concentration: There may be too much oil for the amount of emulsifier, or the emulsifier concentration is too low.
-
Solution: Gradually increase the concentration of the triethanolamine and/or the fatty acid in your formulation. A slight excess of the fatty acid is often beneficial for stability.[12]
-
-
Incorrect pH: The pH of the aqueous phase can affect the charge and stability of the interfacial film.
-
Solution: Measure the pH of your final emulsion. For triethanolamine-based anionic emulsifiers, a slightly alkaline pH (around 8) is often optimal.[7] Adjust as necessary.
-
-
Improper Homogenization: Insufficient mixing energy or duration can lead to large initial droplet sizes, which are more prone to coalescence.
-
Solution: Increase the homogenization speed or time. Ensure your equipment is providing adequate shear.
-
Q7: My cream is showing signs of creaming (a dense layer forming at the top or bottom). What should I do?
A7: Creaming is the migration of dispersed droplets under gravity and is a precursor to coalescence.
-
Droplet Size is Too Large: Larger droplets cream faster.
-
Solution: As with phase separation, improve your homogenization process to reduce droplet size. Increasing emulsifier concentration can also help.
-
-
Low Viscosity of the Continuous Phase: A low-viscosity external phase allows droplets to move more freely.
-
Solution: Introduce a thickening agent or rheology modifier, such as a carbomer or xanthan gum, into the aqueous phase. This will increase the viscosity and hinder droplet movement.[12]
-
Q8: The viscosity of my emulsion has decreased significantly over time. Why is this happening?
A8: A drop in viscosity often indicates a change in the emulsion's internal structure.
-
Coalescence: As droplets merge, the overall structure can weaken, leading to a thinner consistency.
-
Solution: Address the root causes of instability, such as emulsifier concentration and droplet size.
-
-
Degradation of Thickening Agents: Some rheology modifiers can be sensitive to shear or pH changes over time.
-
Solution: Ensure the chosen thickener is stable at the pH of your formulation and that it was not degraded by excessive shear during manufacturing.
-
Q9: My emulsion has developed a grainy or waxy texture. What is the cause?
A9: This issue often relates to the crystallization of components in the formulation.
-
Improper Cooling: If the oil and water phases are not heated sufficiently above the melting point of any waxes or solid fats, they can solidify prematurely during cooling, leading to a grainy texture.
-
Solution: Ensure both phases are heated to a temperature above the melting point of all ingredients before emulsification and are cooled with gentle, continuous stirring.
-
-
Excess Ionic Emulsifier: At low temperatures, an excessive concentration of an ionic emulsifier can sometimes crystallize.
-
Solution: Consider reducing the concentration of the triethanolamine salt or incorporating a non-ionic co-emulsifier to improve low-temperature stability.
-
Data Presentation
Table 1: Effect of Triethanolamine Oleate (TEAO) Concentration on Emulsion Stability
This table summarizes the effect of TEAO concentration on the stability of a 40% corn oil-in-water emulsion.
| TEAO Concentration (% w/w on oil) | Creaming Index after 15 days | Observations |
| 3% | > 0% | Some creaming was observed. |
| 5% | 0% | No creaming observed.[13] |
| 10% | 0% | No creaming observed.[13] |
| 20% | 0% | No creaming observed.[13] |
Note: Data adapted from a study on corn oil-in-water emulsions.[13] Results may vary based on the specific oil and formulation parameters.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (o/w) Emulsion using In Situ this compound Formation
Objective: To prepare a stable o/w emulsion by forming the emulsifier at the oil-water interface.
Materials:
-
Oil Phase: Fatty Acid (e.g., Oleic Acid, Stearic Acid), Oil (e.g., Mineral Oil, Coconut Oil), other oil-soluble components.
-
Aqueous Phase: Triethanolamine (TEA), Purified Water, other water-soluble components (e.g., glycerin).
-
Equipment: Beakers, heating magnetic stirrer or water bath, homogenizer (high-shear mixer).
Procedure:
-
Preparation of the Oil Phase:
-
In a beaker, combine the fatty acid (e.g., 10% w/w) with the chosen oil and any other oil-soluble ingredients.
-
Heat the mixture to 70-75°C with continuous stirring until all components have completely melted and are uniformly mixed.[6]
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the triethanolamine (e.g., in a 4% w/w solution with water) and any other water-soluble ingredients in purified water.
-
Heat the aqueous phase to the same temperature as the oil phase (70-75°C).[6]
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a standard propeller mixer.
-
Once all the aqueous phase is added, homogenize the mixture using a high-shear mixer for 5-10 minutes to reduce the droplet size.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle, continuous stirring. Heat-sensitive ingredients can be added when the temperature is below 40°C.[6]
-
Protocol 2: Emulsion Stability Assessment via Creaming Index
Objective: To quantify the physical stability of the prepared emulsion over time.
Procedure:
-
Pour 20 mL of the freshly prepared emulsion into a graduated cylinder and seal it.
-
Store the cylinder at a controlled temperature (e.g., room temperature).
-
At regular intervals (e.g., 1, 24, 48, 72 hours, and 1 week), measure the height of the serum (separated clear layer), Hs, and the total height of the emulsion, Ht.
-
Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hs / Ht) x 100
-
A lower creaming index indicates higher stability.[14]
Visualizations
Caption: Experimental workflow for emulsion preparation and stability analysis.
Caption: Troubleshooting logic for common emulsion stability issues.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. TRIETHANOLAMINE LAURYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 3. TEA-OLEATE - Ataman Kimya [atamanchemicals.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Emulsions and creams | Basicmedical Key [basicmedicalkey.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. datapdf.com [datapdf.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Triethanolamine Oleate [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Creaming behavior prediction of argan oil in water emulsion stabilized by lacto-fermentation: creaming index - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting precipitation issues with triethanolamine sulfate buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when working with triethanolamine (B1662121) (TEA) sulfate (B86663) buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my triethanolamine sulfate buffer precipitating?
Precipitation in your this compound buffer can be attributed to several factors, often related to the physicochemical properties of the buffer components and their interaction with the experimental environment. Key causes include:
-
Exceeding Solubility Limits: The concentration of this compound may have surpassed its solubility under the specific conditions of your experiment.
-
Suboptimal pH: The pH of the buffer can significantly influence the protonation state of triethanolamine and thus the overall solubility of the this compound salt.
-
Low Temperature: Many salts, including amine sulfates, exhibit decreased solubility at lower temperatures. Storage at 4°C or on ice can often induce precipitation.
-
High Ionic Strength: The presence of other salts in your solution can decrease the solubility of the this compound through common ion effects or general increases in ionic strength.
-
Interaction with Other Solutes: Components in your sample, such as proteins or other organic molecules, may interact with the buffer components, leading to the formation of insoluble complexes.
Q2: What is the optimal pH range for a triethanolamine-based buffer?
Triethanolamine has a pKa of approximately 7.8 at 25°C.[1][2] Therefore, it is most effective as a buffer in the pH range of 7.3 to 8.3. Operating within this range ensures that there are sufficient quantities of both the protonated (acid) and deprotonated (base) forms of triethanolamine to resist pH changes.
Q3: How does temperature affect the stability of my this compound buffer?
Temperature can have a significant impact on your buffer's stability. A decrease in temperature generally leads to a decrease in the solubility of salts, which can cause your this compound to precipitate out of solution. Conversely, gently warming the buffer may help to redissolve any precipitate. It is also important to note that the pKa of triethanolamine is temperature-dependent, so the pH of your buffer will change with temperature.
Q4: Can I use co-solvents to prevent precipitation?
Yes, the addition of co-solvents can be an effective strategy to enhance the solubility of this compound.[3] Water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or glycerol (B35011) can reduce the polarity of the aqueous solution, thereby increasing the solubility of less polar salts.[3][4] However, it is crucial to ensure that the chosen co-solvent is compatible with your experimental system and does not interfere with your downstream applications.
Troubleshooting Guides
Issue: Precipitate observed in the buffer upon preparation or during storage.
This is a common issue that can often be resolved by systematically evaluating the buffer preparation and storage conditions.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting buffer precipitation.
Issue: Precipitate forms after adding the buffer to my sample.
The introduction of your sample can alter the chemical environment of the buffer, leading to precipitation.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting sample-induced precipitation.
Data Presentation
| Factor | Effect on this compound Solubility | Recommendations |
| Concentration | Higher concentrations increase the likelihood of precipitation. | Start with a lower buffer concentration (e.g., 50-100 mM) and increase only if necessary. |
| Temperature | Lower temperatures decrease solubility. | Prepare and store the buffer at room temperature. If refrigerated, allow it to equilibrate to room temperature and ensure any precipitate has redissolved before use. |
| pH | Deviation from the optimal buffering range (7.3-8.3) can affect solubility. | Maintain the buffer pH within its effective range. |
| Ionic Strength | High ionic strength from other salts can decrease solubility.[5][6] | Minimize the concentration of other salts in your final solution. |
| Co-solvents | The addition of organic co-solvents can increase solubility.[3] | If precipitation persists, consider adding 5-10% (v/v) of glycerol, ethanol, or propylene glycol to your buffer. |
Experimental Protocols
Protocol 1: Preparation of a 1 M Triethanolamine Stock Solution (pH 8.0)
This protocol describes the preparation of a concentrated stock solution of triethanolamine that can be used to make your final buffer.
Materials:
-
Triethanolamine (liquid)
-
Deionized or distilled water
-
Concentrated sulfuric acid (H₂SO₄)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
1 L beaker and 1 L graduated cylinder
Procedure:
-
Initial Dilution: In a 1 L beaker with a magnetic stir bar, add approximately 800 mL of deionized water.
-
Add Triethanolamine: While stirring, slowly add 139.4 mL (1 mole) of triethanolamine to the water.
-
pH Adjustment: Immerse the calibrated pH electrode into the solution. Slowly and carefully add concentrated sulfuric acid dropwise to adjust the pH to 8.0. Caution: The reaction is exothermic. Allow the solution to cool to room temperature before final pH measurement.
-
Final Volume: Once the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Sterilization and Storage: Filter the buffer through a 0.22 µm filter for sterilization. Store at room temperature.
Protocol 2: Determining the Cause of Precipitation
This protocol provides a systematic approach to identify the cause of precipitation in your this compound buffer.
Materials:
-
Your turbid or precipitated this compound buffer
-
Centrifuge
-
Microscope
-
Spectrophotometer
-
Control samples (deionized water, fresh buffer, sample in water)
Procedure:
-
Visual Inspection: Carefully observe the precipitate. Note its color, and whether it is crystalline or amorphous. This can provide initial clues.[7][8]
-
Microscopic Examination: Place a drop of the turbid solution on a microscope slide and observe under magnification. This can help differentiate between salt crystals, protein aggregates, or microbial contamination.
-
Centrifugation: Centrifuge a sample of the turbid buffer to pellet the precipitate.
-
If the supernatant is clear: The issue is likely due to the insolubility of a buffer component.
-
If the supernatant remains turbid: There may be very fine particulate matter or a colloidal suspension.
-
-
Solubility Test:
-
Take an aliquot of the turbid buffer and gently warm it to 37°C. If the precipitate dissolves, the issue is likely temperature-related.
-
Take another aliquot and adjust the pH slightly (e.g., ± 0.5 pH units). If the precipitate dissolves, the problem is pH-dependent.
-
-
Turbidity Measurement: Use a spectrophotometer to measure the absorbance of your turbid buffer at 600 nm (OD₆₀₀).[9][10][11] This provides a quantitative measure of turbidity that can be used to assess the effectiveness of different troubleshooting steps.
Experimental Workflow for Precipitate Identification:
Caption: A workflow for identifying the cause of precipitation.
References
- 1. You are being redirected... [bio-world.com]
- 2. Triethanolamine CAS#: 102-71-6 [m.chemicalbook.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. nist.gov [nist.gov]
- 9. seniorchem.com [seniorchem.com]
- 10. jascoinc.com [jascoinc.com]
- 11. jasco-global.com [jasco-global.com]
Technical Support Center: The Impact of pH on Triethanolamine Sulfate Performance in Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of triethanolamine-based buffers in assays and to troubleshoot issues related to pH.
Frequently Asked Questions (FAQs)
Q1: What is a triethanolamine (B1662121) sulfate (B86663) buffer and how is it prepared?
A triethanolamine (TEA) buffer is commonly used in biological and pharmaceutical research.[1][2] Triethanolamine is a weak base with a pKa of approximately 7.8, making it suitable for creating a buffer in the physiologically relevant pH range.[1] A "triethanolamine sulfate" buffer is typically prepared by titrating a solution of triethanolamine with sulfuric acid until the desired pH is reached. The resulting solution contains protonated triethanolamine, unprotonated triethanolamine, and sulfate ions, which act as the buffering system.
Q2: What is the effective buffering range for a triethanolamine buffer?
A buffer is most effective within approximately ±1 pH unit of its pKa.[1] For a triethanolamine-based buffer, the theoretical effective buffering range is estimated to be between pH 6.8 and 8.8, centered around the pKa of triethanolamine (7.8).[1]
Q3: Why is maintaining a stable pH critical in assays?
Maintaining a stable pH is crucial for the structure, function, and stability of molecules and biological systems.[1] For instance, in enzyme assays, pH can significantly influence enzyme activity.[3][4][5] In immunoassays like ELISA, pH can affect antibody-antigen binding and the overall performance of the assay.[6][7][8][9]
Q4: Can pH affect the performance of an ELISA?
Yes, pH can significantly impact ELISA results. The pH of the assay buffer can influence the binding affinity of antibodies to their antigens.[6] For example, some studies have shown that adjusting the pH can help in reducing non-specific binding and interference from binding proteins in plasma or serum samples.[10] In one study, a lower IC50 value (indicating higher sensitivity) for ciprofloxacin (B1669076) detection in an ELISA was observed at pH 6 compared to a higher IC50 value at pH 8.[7]
Q5: How does pH influence enzyme kinetics in an assay?
The pH of the reaction buffer is a critical parameter in enzyme assays as it can affect the ionization state of amino acid residues in the enzyme's active site and the substrate itself. This, in turn, influences the enzyme's catalytic activity.[3][4][5] Each enzyme has an optimal pH at which it exhibits maximum activity. For example, one study found the optimal pH for an alpha-galactosidase enzyme reaction to be 5.0.[3]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible assay results.
Possible Cause: Fluctuations in the pH of the this compound buffer.
Troubleshooting Steps:
-
Verify Buffer pH: Always measure the pH of your buffer with a calibrated pH meter before use.[11]
-
Fresh Buffer Preparation: Prepare fresh buffer for each experiment, as the pH of stored buffers can change over time due to CO2 absorption from the atmosphere.
-
Temperature Control: Be aware that the pH of triethanolamine buffers can be temperature-dependent. Ensure that you are measuring and using the buffer at the intended experimental temperature.[11]
-
Proper Storage: If you must store the buffer, keep it in a tightly sealed container to minimize gas exchange.
Issue 2: Low signal or reduced sensitivity in an ELISA.
Possible Cause: The pH of the this compound buffer is not optimal for antibody-antigen binding.
Troubleshooting Steps:
-
pH Optimization: Perform a pH optimization experiment by preparing the assay buffer at various pH values within the effective buffering range of triethanolamine (e.g., pH 7.0, 7.4, 7.8, 8.2, 8.6).
-
Review Literature: Check for established protocols or publications that use a similar ELISA for your target analyte to see what pH conditions were found to be optimal.
-
Consider Coating Buffer pH: The pH of the coating buffer can also affect the immobilization of antibodies or antigens onto the microplate surface.[8] Experiment with different pH values for the coating buffer as well.
Issue 3: High background noise in an assay.
Possible Cause: The pH of the washing or blocking buffer is contributing to non-specific binding.
Troubleshooting Steps:
-
Adjust Wash Buffer pH: The pH of the wash buffer can influence the stringency of the wash steps. Try adjusting the pH of the this compound-based wash buffer to see if it reduces background signal without affecting the specific signal.
-
Optimize Blocking Buffer pH: Ensure the pH of your blocking buffer is optimal for preventing non-specific interactions.
-
Sample Diluent pH: For assays involving complex samples like plasma or serum, the pH of the sample diluent can be critical in minimizing matrix effects and non-specific binding.[10]
Data Presentation
Table 1: Physicochemical Properties of Triethanolamine
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO₃ | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| pKa (25 °C) | ~7.8 | [1] |
| Appearance | Colorless, viscous liquid | [1] |
| Solubility in Water | Miscible | [1] |
Table 2: Example of pH Optimization for an Enzyme Assay
The following table illustrates hypothetical data from a pH optimization experiment for a generic enzyme using a this compound buffer.
| Buffer pH | Relative Enzyme Activity (%) |
| 6.8 | 65 |
| 7.2 | 85 |
| 7.6 | 98 |
| 7.8 | 100 |
| 8.2 | 92 |
| 8.6 | 78 |
| 8.8 | 60 |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Buffer
Materials:
-
Triethanolamine (TEA)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
In a fume hood, carefully add the calculated amount of concentrated sulfuric acid to a volume of deionized water to create a dilute stock solution (e.g., 1 M H₂SO₄). Caution: Always add acid to water, never the other way around.
-
Dissolve the required mass of triethanolamine in approximately 80% of the final desired volume of deionized water in a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Slowly add the dilute sulfuric acid dropwise while monitoring the pH.
-
Continue adding acid until the desired pH is reached. Be careful not to overshoot the target pH.[11]
-
Once the target pH is stable, transfer the solution to a volumetric flask.
-
Add deionized water to reach the final desired volume and mix thoroughly.
-
Verify the final pH.
Protocol 2: General Workflow for pH Optimization in an Assay
This protocol outlines a general approach to optimizing the pH of a this compound buffer for a given assay.
Caption: Workflow for pH optimization in an assay.
Visualizations
Logical Relationship: Factors Influenced by Buffer pH in an Assay
Caption: Impact of buffer pH on assay components and performance.
References
- 1. benchchem.com [benchchem.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. The role of pH in modified ELISA procedures used for the estimation of functional antibody affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an ELISA at Acidic pH for the Quantitative Determination of IL-13 in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of Triethanolamine Sulfate in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of triethanolamine (B1662121) sulfate (B86663) in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of triethanolamine sulfate solutions.
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing) of the solution | Oxidative or thermal degradation of triethanolamine. | Store the solution in a cool, dark place. Consider adding an antioxidant such as phosphorous acid or sodium borohydride. |
| Precipitation or cloudiness | Change in pH leading to hydrolysis or reduced solubility. | Ensure the pH of the solution is maintained within the optimal range (typically neutral to slightly alkaline). For analytical standards, storage in a sodium hydroxide (B78521) solution is recommended[1]. |
| Loss of surfactant properties (e.g., reduced foaming) | Hydrolysis of the sulfate ester, particularly at low pH (below 4). Bacterial contamination. | Maintain the pH of the solution above 4.[2] Ensure sterile handling and storage to prevent microbial growth. |
| Unexpected peaks in analytical chromatography | Degradation of this compound into byproducts like diethanolamine (B148213) or monoethanolamine. | Analyze the degradation products using appropriate analytical techniques like HPLC or ion chromatography to confirm their identity. Adjust storage conditions to mitigate further degradation. |
| Inconsistent experimental results | Degradation of the this compound stock solution over time. | Prepare fresh solutions for critical experiments. Regularly check the purity and concentration of stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in aqueous solutions?
A1: The primary causes of degradation are:
-
Hydrolysis: The sulfate ester bond in triethanolamine lauryl sulfate is susceptible to hydrolysis, especially at extreme pH levels. The sulfate ester links may weaken at a pH below 4.[2]
-
Oxidative and Thermal Degradation: The triethanolamine moiety can undergo oxidation and thermal degradation, which can lead to the formation of colored byproducts.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the photochemical decomposition of triethanolamine, and by extension, may affect this compound.[3][4]
-
Microbial Degradation: Triethanolamine and lauryl sulfate can be utilized by microorganisms as a carbon source, leading to the breakdown of the compound.[5]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the aqueous solution is a critical factor. Acidic conditions, particularly a pH below 4, can lead to the hydrolysis of the sulfate ester in triethanolamine lauryl sulfate, compromising its function as a surfactant.[2] Alkanolamines like triethanolamine are also known to be unstable at low pH.[1] For optimal stability, it is recommended to maintain a neutral to slightly alkaline pH. A 10% aqueous solution of triethanolamine lauryl sulfate typically has a pH between 7.0 and 8.0.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store in a cool environment.
-
Light: Protect from light by using amber-colored containers or storing in the dark.
-
pH: Maintain a neutral to slightly alkaline pH.
-
Container: Use well-sealed containers to prevent contamination.
Q4: Can I do anything to prevent the discoloration of my this compound solution?
A4: Yes. Discoloration is often a sign of oxidative degradation of the triethanolamine component. To prevent this, you can:
-
Store the solution in a tightly sealed container in a cool, dark place.
-
Consider adding a small amount of an antioxidant or a coloring inhibitor like phosphorous acid, hypophosphorous acid, hydroxylamine, or sodium borohydride.
Q5: What are the expected degradation products of this compound?
A5: The degradation of this compound can yield several products depending on the degradation pathway:
-
Hydrolysis: Lauryl alcohol and this compound.
-
Degradation of Triethanolamine: Diethanolamine, monoethanolamine, and acetaldehyde. These can further react to form colored compounds.
-
Microbial Degradation: The molecule can be broken down into smaller organic compounds by microorganisms.
Summary of Stability Data
| Parameter | Condition | Effect on Stability | Reference |
| pH | < 4 | Potential hydrolysis of the sulfate ester | [2] |
| Low pH | Degradation of the alkanolamine | [1] | |
| 7.0 - 8.0 (for 10% solution) | Generally stable | ||
| Light | UV irradiation | Can induce photochemical decomposition of triethanolamine | [3][4] |
| Microorganisms | Presence of bacteria | Can be utilized as a carbon source, leading to degradation | [5] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Solution
This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Objective: To determine the degradation rate of this compound in an aqueous solution under specific storage conditions (e.g., different pH, temperature, and light exposure).
2. Materials:
-
This compound
-
High-purity water
-
pH buffers
-
HPLC system with a suitable detector (e.g., UV or Refractive Index)
-
Appropriate HPLC column (e.g., a mixed-mode column for separating polar compounds)
-
Vials for sample storage
-
Environmental chamber or incubator
-
Photostability chamber
3. Method:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in high-purity water.
-
Sample Preparation: Aliquot the stock solution into several sets of vials. Adjust the pH of the solutions in different sets to the desired levels using appropriate buffers.
-
Storage Conditions:
-
Temperature Stability: Store sets of samples at different temperatures (e.g., 4°C, 25°C, 40°C).
-
pH Stability: Store sets of samples with different pH values at a constant temperature.
-
Photostability: Expose a set of samples to controlled light conditions in a photostability chamber. Keep a control set in the dark.
-
-
Time Points: Collect samples from each set at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.).
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the concentration of this compound.
-
Monitor for the appearance of new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Calculate the degradation rate constant for each condition.
-
Identify and, if possible, quantify the major degradation products.
-
Visualizations
References
Technical Support Center: Overcoming Triethanolamine Interference in Colorimetric Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from triethanolamine (B1662121) (TEA) or TEA-containing buffers in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is triethanolamine (TEA) and why is it in my samples?
A1: Triethanolamine (TEA) is a tertiary amine and a triol, making it an effective buffering agent. It is commonly used in various biochemical applications, including protein purification and chromatography, typically within a pH range of 7.0-8.5.[1][2] If your experimental workflow involves buffers containing TEA, it can be carried over into your final sample that requires protein or nitrite (B80452) quantification.
Q2: How does triethanolamine interfere with the Bradford protein assay?
A2: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which shifts the dye's maximum absorbance from 465 nm to 595 nm under acidic conditions.[3] Triethanolamine is a basic compound. Its presence in the sample can interact with the acidic dye, mimicking the effect of a protein. This interaction leads to a false positive signal, causing a color change and an overestimation of the protein concentration, even in the absence of protein.[3]
Q3: How does triethanolamine interfere with the Bicinchoninic Acid (BCA) protein assay?
A3: The BCA assay is a two-step process. First, protein reduces cupric ions (Cu²⁺) to cuprous ions (Cu⁺) in an alkaline medium (the biuret (B89757) reaction). Second, two molecules of bicinchoninic acid chelate with each cuprous ion, forming a purple-colored complex that absorbs light at 562 nm. Any compound in the sample that can reduce Cu²⁺ will interfere with the assay.[4] Amines, such as triethanolamine, can have reducing capabilities and therefore lead to an overestimation of the protein concentration.
Q4: Does triethanolamine interfere with the Griess assay for nitrite determination?
A4: The Griess assay is a colorimetric method for quantifying nitrite. It involves a diazotization reaction in which acidified nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo dye. While there is less direct evidence of significant interference from triethanolamine in the Griess assay compared to protein assays, it is crucial to consider that any compound that can interact with the Griess reagents or affect the pH of the reaction could potentially interfere. It is always recommended to perform a buffer blank and a spike-and-recovery control to test for interference from your specific sample matrix.
Q5: What are the primary methods to overcome triethanolamine interference?
A5: The most effective methods for removing interfering substances like triethanolamine from protein samples are:
-
Protein Precipitation: Using agents like trichloroacetic acid (TCA) in combination with acetone (B3395972) to precipitate the protein, leaving the interfering substance in the supernatant which is then discarded.[5]
-
Dialysis/Desalting: Using a semi-permeable membrane to separate the larger protein molecules from the smaller triethanolamine molecules.[1]
-
Sample Dilution: If the protein concentration is high enough, diluting the sample can reduce the concentration of triethanolamine to a non-interfering level.
Troubleshooting Guides
Bradford Assay: Unexpectedly High Protein Concentrations
Problem: My protein concentrations are much higher than expected when using a TEA-based buffer.
Cause: Triethanolamine, being a basic compound, interacts with the acidic Coomassie dye, leading to a false positive signal and artificially high absorbance readings. Significant interference can be observed at TEA concentrations as low as 25-50 mM.[3]
Solutions:
-
Remove Triethanolamine:
-
Protein Precipitation: This is a highly effective method to remove small molecule contaminants. See Experimental Protocol 1: Trichloroacetic Acid (TCA)/Acetone Precipitation .
-
Dialysis/Desalting: Ideal for removing small molecules while maintaining the protein in a soluble state. See Experimental Protocol 2: Dialysis .
-
-
Choose an Alternative Assay:
-
The Bicinchoninic Acid (BCA) assay is generally less susceptible to interference from primary amines like triethanolamine compared to the Bradford assay.[3] However, it is still important to check for compatibility.
-
dot
BCA Assay: Inaccurate Protein Concentrations
Problem: I am getting inconsistent or unexpectedly high protein readings with my TEA-containing samples in the BCA assay.
Cause: Triethanolamine can reduce Cu²⁺ to Cu⁺, the first step in the BCA assay's color development. This leads to a higher concentration of the colored BCA-Cu⁺ complex and an overestimation of the protein concentration.
Solutions:
-
Dilute the Sample: The BCA assay is compatible with triethanolamine up to a certain concentration. Diluting your sample may lower the TEA concentration to an acceptable level. See the data table below for compatibility information.
-
Remove Triethanolamine: For higher concentrations of TEA, removal is necessary.
-
Protein Precipitation: See Experimental Protocol 1: Trichloroacetic Acid (TCA)/Acetone Precipitation .
-
Dialysis/Desalting: See Experimental Protocol 2: Dialysis .
-
dot
Data Presentation
Table 1: Compatibility of Triethanolamine in Common Protein Assays
| Assay | Compatible TEA Concentration | Notes |
| Bradford Assay | Generally < 25 mM | Interference is concentration-dependent. Significant false positives can occur at 25-50 mM and above. Always run a buffer blank.[3] |
| BCA Assay | Up to 25 mM | Higher concentrations will lead to an overestimation of protein concentration. A buffer blank is essential. |
| Griess Assay | Likely compatible | No direct interference reported, but it is best practice to test for interference by running a buffer blank and a spike-and-recovery control with your sample matrix. |
Table 2: Effectiveness of Triethanolamine Removal Methods
| Method | Efficiency of TEA Removal | Typical Protein Recovery | Notes |
| TCA/Acetone Precipitation | >99% | 80-95% | Highly effective for removing small, soluble molecules. Protein loss can occur due to incomplete precipitation or difficulty in resolubilizing the pellet.[2][6] |
| Dialysis/Desalting | >95% | >90% | Excellent for removing small molecules while maintaining protein in solution. The process can be time-consuming, and some protein loss may occur due to non-specific binding to the membrane.[1][7][8] |
Experimental Protocols
Experimental Protocol 1: Trichloroacetic Acid (TCA)/Acetone Precipitation
This method is effective for concentrating protein samples and removing interfering substances like triethanolamine.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge
-
Buffer for resuspension (compatible with downstream assay)
Procedure:
-
In a microcentrifuge tube, add 1 volume of 100% TCA to 4 volumes of your protein sample.
-
Vortex the mixture and incubate on ice for 30 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the triethanolamine.
-
Wash the protein pellet by adding 500 µL of ice-cold acetone. Vortex briefly.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone wash. Repeat the wash step (steps 5-7) for a total of two washes.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a known volume of a buffer that is compatible with your colorimetric assay (e.g., PBS).
dot
Experimental Protocol 2: Dialysis
This method removes small molecules like triethanolamine by diffusion across a semi-permeable membrane, which is a gentler process that keeps the protein in solution.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa for most proteins)
-
Dialysis buffer (at least 200 times the sample volume, compatible with the downstream assay)
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or a specific buffer).
-
Load the protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Seal the tubing or cassette securely.
-
Place the sealed sample into a beaker containing a large volume of the desired dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C or room temperature.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer.
-
Continue to dialyze for another 2-4 hours or overnight at 4°C for complete removal of triethanolamine.
-
After dialysis, remove the sample from the tubing or cassette. The sample is now ready for the colorimetric assay.
dot
References
- 1. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 2. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 6. reddit.com [reddit.com]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
Technical Support Center: Improving Compound Solubility with Triethanolamine
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using triethanolamine (B1662121) (TEA) to enhance the solubility of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which triethanolamine (TEA) improves the solubility of compounds?
A1: The most common and effective mechanism for solubility enhancement by TEA is through pH adjustment and subsequent salt formation .[1][2] Many poorly soluble active pharmaceutical ingredients (APIs) are weakly acidic.[3] Triethanolamine is a weak base that, when added to an aqueous solution of an acidic compound, increases the pH.[4][5] This pH shift causes the acidic compound (HA) to deprotonate, forming its anionic salt (A-). This salt then forms an ion pair with the protonated triethanolamine (TEA-H+), resulting in a more soluble triethanolamine salt of the compound.[6][7] This strategy has been successfully used to enhance the aqueous solubility of drugs like furosemide (B1674285) by over 90-fold.[8]
Q2: For which types of compounds is triethanolamine most effective?
A2: Triethanolamine is most effective for enhancing the solubility of weakly acidic compounds . These are typically molecules containing acidic functional groups, such as carboxylic acids or phenols. The formation of an alkali metal or amine salt from an acidic drug is a widely used method to increase aqueous solubility.[1] For example, TEA has been shown to effectively increase the solubility of furosemide, which contains a carboxylic acid group, and triclosan (B1682465), which has a phenolic group.[6][9][10]
Q3: What are the typical concentration ranges for using triethanolamine?
A3: The optimal concentration of triethanolamine depends on the specific compound, its pKa, the desired final pH, and the target solubility. Generally, a stoichiometric amount (e.g., a 1:1 molar ratio for a monoprotic acid) is a good starting point for salt formation.[11] In practice, concentrations in formulations can be low, often in the range of 0.5% to 1.5% w/w, particularly when TEA is used as a pH adjuster or co-solubilizer in more complex systems like emulsions or with other excipients like cyclodextrins.[4][11][12] Experimental screening is necessary to determine the ideal concentration for your specific application.
Q4: Can triethanolamine be used in combination with other solubilization techniques?
A4: Yes. Triethanolamine is often used as part of a multi-component system to achieve greater solubility enhancement. For instance, it can be used with cyclodextrins, where TEA helps ionize the drug molecule, leading to improved complexation and a significant increase in solubility compared to using the cyclodextrin (B1172386) alone.[11] It can also be used in the formulation of emulsions and microemulsions, where it acts as a pH adjuster and emulsifier to stabilize the system and solubilize the API.[3][4][13]
Troubleshooting Guide
This section addresses common issues encountered during experiments.
Q1: My compound precipitates out of solution after initially dissolving with triethanolamine. What is happening?
A1: This phenomenon, known as "crashing out," is a common issue in formulation development. Several factors can cause this, often related to a loss of the conditions that initially favored dissolution.
Table 1: Troubleshooting Compound Precipitation
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The pH of the solution may have changed due to the addition of other components or interaction with the container or atmosphere (e.g., CO2 absorption), causing the salt to revert to its less soluble, non-ionized form.[14] | Verify and buffer the solution pH to maintain it in the optimal range for salt stability. |
| Temperature Fluctuation | Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.[15][16] | Maintain a constant temperature during the experiment and storage. Perform stability tests at various temperatures. |
| Supersaturation | The initial dissolution (e.g., with heating) may have created a thermodynamically unstable supersaturated solution, which will tend to crystallize over time.[17] | Determine the equilibrium solubility at the target temperature. Avoid creating highly supersaturated solutions or add a crystallization inhibitor if necessary. |
| Common Ion Effect | Adding another salt containing a common ion to the solution can decrease the solubility of your compound's TEA salt. | Review all components in the formulation for potential common ions and assess their impact on solubility. |
Q2: I am not observing a significant improvement in solubility. What steps should I take?
A2: If the desired solubility enhancement is not achieved, a systematic approach is needed to identify the limiting factor. The following workflow can guide your optimization process.
Caption: Troubleshooting workflow for low solubility enhancement.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility Enhancement by Triethanolamine using the Shake-Flask Method
This protocol details the steps to quantify the increase in a compound's solubility by forming its triethanolamine salt.
1. Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Triethanolamine (TEA), 99% purity[18]
-
Purified water (e.g., Milli-Q or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance
-
pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
2. Procedure:
-
Preparation of TEA Solutions: Prepare a series of aqueous solutions of TEA at different concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Sample Preparation: Add an excess amount of the API to a series of vials. The amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Solubilization: To each vial containing the excess API, add a fixed volume (e.g., 5 mL) of a corresponding TEA solution. Also, prepare a control sample using only purified water.
-
Equilibration: Tightly cap the vials and place them in the shaker at a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sample Collection and Analysis: Carefully withdraw an aliquot from the clear supernatant of each vial. Filter the aliquot immediately using a syringe filter into a clean analysis vial.
-
Quantification: Dilute the filtered samples as necessary and analyze the concentration of the dissolved API using a validated analytical method like HPLC.
3. Data Presentation:
The results should be summarized to clearly show the effect of TEA concentration on the compound's solubility.
Table 2: Example Solubility Data for Furosemide at 25°C
| Solvent System | TEA Concentration (% w/v) | Equilibrium Solubility (mg/mL) | Solubility Enhancement Factor |
| Purified Water | 0.0 | 0.02 | 1.0 |
| Aqueous TEA | 0.1 | 0.45 | 22.5 |
| Aqueous TEA | 0.5 | 1.12 | 56.0 |
| Aqueous TEA | 1.0 | 1.85 | 92.5 |
| Aqueous TEA | 2.0 | 1.91 | 95.5 |
Note: Data are illustrative, based on reported enhancement factors.[8] Actual results will vary.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of triethanolamine for solubility enhancement.
Caption: Mechanism of solubility enhancement via salt formation.
Caption: Experimental workflow for the shake-flask solubility assay.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. wjbphs.com [wjbphs.com]
- 4. scentedexpressions.com [scentedexpressions.com]
- 5. Effect of some anionic polymers on pH of triethanolamine aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furosemide:Triethanolamine Salt as a Strategy to Improve the Biopharmaceutical Properties and Photostability of the Drug - CONICET [bicyt.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Improving the aqueous solubility of triclosan by solubilization, complexation, and in situ salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of pH and triethanolamine on sulfisoxazole complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of Aqueous Solubility-Enhancing Excipients on the Microstructural Characteristics of Furosemide-Loaded Electrospun Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Articles [globalrx.com]
- 14. researchgate.net [researchgate.net]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 18. Triethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Skin Irritation in Formulations Containing TEA-Lauryl Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate skin irritation issues when formulating with TEA-Lauryl Sulfate (TLS).
Troubleshooting Guide: High Skin Irritation Potential
Encountering higher-than-expected skin irritation in your TEA-Lauryl Sulfate (TLS) formulations can be a significant hurdle. This guide provides a systematic approach to identifying and resolving potential causes.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| High In Vitro Cytotoxicity or Irritation Scores (e.g., Zein (B1164903) Test, Reconstructed Human Epidermis Test) | Concentration of TEA-Lauryl Sulfate is too high. | The Cosmetic Ingredient Review (CIR) Expert Panel concluded that TLS can be used without significant irritation at a final concentration not exceeding 10.5%[1][2]. Reduce the concentration of TLS in your formulation. | Lower irritation scores in in vitro models, bringing them within an acceptable range. |
| Formulation pH is not optimal. | The skin's natural pH is slightly acidic (around 4.5-5.5). Adjust the pH of your formulation to be closer to this range. | A formulation with a pH closer to the skin's natural acidic mantle is generally better tolerated and may show reduced irritation potential[3]. | |
| Presence of other irritating ingredients. | Review all ingredients in your formulation for their known irritation potential. Consider replacing or reducing the concentration of other potential irritants, such as certain fragrances, preservatives, or co-surfactants. | A simplified formulation with fewer potential irritants may help isolate TLS's contribution to irritation and lead to a milder overall product. | |
| Unexpected Erythema or Edema in Human Patch Tests | Inadequate mitigation of TLS's irritation potential. | Incorporate mitigating ingredients such as co-surfactants (e.g., amphoteric or non-ionic surfactants), polymers, or anti-irritant additives. | Reduction in erythema and edema scores in human patch tests, indicating a milder formulation. |
| High monomeric surfactant concentration. | The skin-irritating activity of surfactants is largely attributed to surfactant monomers[4]. The addition of co-surfactants or polymers can increase the size of micelles, thereby reducing the concentration of free surfactant monomers available to interact with the skin[5]. | A more stable micellar structure leads to reduced penetration of surfactants into the stratum corneum and decreased protein denaturation. | |
| User Complaints of Dryness, Itching, or Stinging | Disruption of the skin barrier. | Surfactants can strip the skin of its natural oils, leading to dryness and irritation[6]. Incorporate emollients, humectants, and barrier-repairing ingredients (e.g., ceramides, fatty acids) into your formulation. | Improved skin hydration and a reduction in user-perceived irritation, leading to a more comfortable post-application feel. |
| Sub-optimal surfactant blend. | The choice and ratio of surfactants are critical. Anionic surfactants like TLS are known to be more irritating than non-ionic or amphoteric surfactants[3]. Blend TLS with milder co-surfactants to reduce the overall irritation potential of the formulation[7]. | A synergistic effect where the overall irritation of the surfactant blend is lower than that of TLS alone. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of TEA-Lauryl Sulfate-induced skin irritation?
TEA-Lauryl Sulfate (TLS), an anionic surfactant, can cause skin irritation primarily through two mechanisms:
-
Protein Denaturation: Surfactant monomers can bind to proteins in the stratum corneum, leading to their denaturation. This disrupts the skin's barrier function[4].
-
Lipid Extraction: TLS can solubilize and remove essential lipids from the stratum corneum, further compromising the skin barrier and leading to increased transepidermal water loss (TEWL), dryness, and irritation[6][8].
2. At what concentration is TEA-Lauryl Sulfate considered safe for use in cosmetic formulations?
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that TEA-Lauryl Sulfate can be used in cosmetic formulations at concentrations up to 10.5% without causing significant irritation[1][2]. However, the irritation potential is concentration-dependent, and for sensitive skin formulations, a lower concentration is recommended.
3. How can the addition of co-surfactants mitigate the irritation potential of TEA-Lauryl Sulfate?
Incorporating milder co-surfactants, such as amphoteric (e.g., Cocamidopropyl Betaine) or non-ionic (e.g., Alkyl Polyglucosides) surfactants, can significantly reduce the irritation of TLS-based formulations. This is achieved by:
-
Increasing Micelle Size: The formation of larger, mixed micelles reduces the concentration of free TLS monomers that can penetrate the skin and interact with proteins[5].
-
Reducing Micelle Charge Density: The presence of non-ionic or amphoteric surfactants can lower the overall charge density of the micelles, making them less likely to bind to and denature skin proteins.
4. What role do polymers play in reducing skin irritation from TEA-Lauryl Sulfate?
Hydrophobically modified polymers can interact with surfactant micelles to form larger polymer-surfactant complexes. This association reduces the activity of free surfactant monomers, thereby minimizing their ability to penetrate the skin and cause irritation[9][10].
5. What in vitro and in vivo methods are recommended for assessing the skin irritation potential of a TEA-Lauryl Sulfate formulation?
-
In Vitro Methods:
-
Zein Test: This test measures the amount of a corn protein (zein) solubilized by a surfactant solution, which correlates with the potential for protein denaturation and skin irritation[7].
-
Reconstructed Human Epidermis (RhE) Test (OECD TG 439): This validated method uses a 3D model of the human epidermis to assess skin irritation by measuring cell viability after topical application of the test material.
-
Cytokine Release Assay: Following exposure of RhE models to a formulation, the release of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α) can be measured as an early indicator of irritation potential.
-
-
In Vivo Method:
-
Human Repeat Insult Patch Test (HRIPT): This is the gold standard for assessing the skin irritation and sensitization potential of a cosmetic formulation in human volunteers under controlled conditions.
-
Quantitative Data Summary
While specific quantitative data for TEA-Lauryl Sulfate with various mitigating agents is proprietary and varies between studies, the following table illustrates the expected trends in irritation reduction based on established principles for anionic surfactants. The values are presented as a percentage reduction in a hypothetical irritation score (e.g., Zein score or IL-1α release) compared to a baseline formulation containing only TLS.
| Mitigating Strategy | Mechanism of Action | Illustrative Reduction in Irritation Potential (%) |
| Addition of Amphoteric Co-surfactant (e.g., Cocamidopropyl Betaine) | Forms larger, mixed micelles; reduces micelle charge density. | 20 - 40% |
| Addition of Non-ionic Co-surfactant (e.g., Decyl Glucoside) | Forms larger, mixed micelles. | 15 - 35% |
| Addition of Hydrophobically Modified Polymer | Forms polymer-surfactant complexes, reducing free monomer concentration. | 25 - 50% |
| Inclusion of Anti-Irritant Additives (e.g., Allantoin, Bisabolol) | Soothes the skin and reduces the inflammatory response. | 10 - 25% |
| pH Optimization (to ~5.5) | Maintains the integrity of the skin's acid mantle. | 5 - 15% |
Experimental Protocols
Zein Test for Surfactant Irritation Potential
Objective: To assess the in vitro irritation potential of a TEA-Lauryl Sulfate formulation by measuring its ability to solubilize zein protein.
Methodology:
-
Preparation of Test Solution: Prepare a standardized dilution of the TEA-Lauryl Sulfate formulation in deionized water (e.g., 1% active surfactant concentration).
-
Incubation with Zein: Add a pre-weighed amount of zein powder (e.g., 2 g) to a defined volume of the test solution (e.g., 40 mL).
-
Agitation: Stir the mixture at a constant speed and temperature for a specified period (e.g., 1 hour at 35°C).
-
Separation: Separate the undissolved zein from the solution by filtration or centrifugation.
-
Quantification of Dissolved Zein: Determine the amount of solubilized zein in the supernatant. This is typically done by nitrogen analysis (e.g., Kjeldahl method) or by drying and weighing the undissolved zein and calculating the difference[7].
-
Calculation of Zein Score: The result is often expressed as a Zein number or the weight of zein solubilized per unit of surfactant. A higher value indicates a greater irritation potential.
Cytokine (IL-1α) Release Assay in Reconstructed Human Epidermis (RhE)
Objective: To evaluate the pro-inflammatory potential of a TEA-Lauryl Sulfate formulation by measuring the release of Interleukin-1 alpha (IL-1α) from a 3D human skin model.
Methodology:
-
RhE Model Preparation: Use a commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™). Culture the tissues according to the manufacturer's instructions.
-
Topical Application: Apply a precise amount of the TEA-Lauryl Sulfate formulation directly to the surface of the RhE tissue. Include a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., a known irritant like Sodium Dodecyl Sulfate).
-
Incubation: Incubate the treated tissues for a defined period (e.g., 6 to 24 hours) at 37°C and 5% CO2.
-
Culture Medium Collection: After incubation, collect the underlying culture medium, which will contain any released cytokines.
-
IL-1α Quantification: Measure the concentration of IL-1α in the collected medium using a validated enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Compare the amount of IL-1α released by the test formulation to that of the negative and positive controls. A significant increase in IL-1α release indicates a potential for skin irritation.
Visualizations
Caption: Signaling pathway of surfactant-induced skin irritation.
Caption: Experimental workflow for developing mild formulations.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. colonialchem.com [colonialchem.com]
- 5. kosmea.com.au [kosmea.com.au]
- 6. Synergistic Effects of Sodium Lauryl Sulfate and Lauryl Dime-Thylamine Oxide Blends on Foam Properties and Skin Irritation Reduction[v1] | Preprints.org [preprints.org]
- 7. Surfactants and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2005023969A1 - Methods of reducing irritation in personal care compositions - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
addressing lot-to-lot variability of triethanolamine sulfate in experiments
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) to address the challenges of lot-to-lot variability when using triethanolamine (B1662121) sulfate (B86663) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We observed unexpected pH instability and altered formulation performance after switching to a new lot of triethanolamine sulfate. What could be the cause?
A1: Lot-to-lot variability is a common issue with chemical reagents, and in the case of this compound, it often stems from inconsistencies in the purity profile. The most likely causes for your observations are variations in the concentration of key impurities such as monoethanolamine (MEA) and diethanolamine (B148213) (DEA), or differences in the residual acidic or basic components from the manufacturing process.[1] These impurities can alter the total basicity of the solution, leading to pH shifts and affecting reactions or formulations where pH is a critical parameter.[2]
Q2: What are the most critical impurities in this compound that can impact experimental outcomes?
A2: The most significant impurities to monitor are diethanolamine (DEA) and monoethanolamine (MEA).[1][3] DEA, in particular, has been noted for its potential to cause more pronounced biological effects compared to triethanolamine (TEA) itself, such as in studies on choline (B1196258) depletion.[4][5] Additionally, the presence of N-nitrosodiethanolamine (NDELA), a potential nitrosamine (B1359907) impurity, is a critical concern, especially in pharmaceutical and cosmetic applications, due to its carcinogenic potential.[1][6] Water content is another parameter that can vary between lots and affect concentration-dependent reactions.[1]
Q3: How can our lab proactively qualify a new lot of this compound before using it in critical experiments?
A3: Implementing a robust raw material qualification protocol is essential.[7][8] This process should involve more than just reviewing the supplier's Certificate of Analysis (CoA). We recommend a multi-step approach:
-
Documentation Review: Scrutinize the supplier's CoA for completeness and consistency with previous lots.[7]
-
Physicochemical Testing: Conduct in-house tests to verify critical parameters. This should include appearance, pH of a standard solution, and identity confirmation.
-
Impurity Profiling: Use analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify levels of DEA and MEA.[1]
-
Functional Testing: Perform a small-scale functional test that mimics your actual experimental conditions to ensure the new lot performs as expected.
Q4: What specific analytical methods are recommended for characterizing different lots of this compound?
A4: A combination of analytical techniques provides the most comprehensive characterization:
-
Gas Chromatography (GC): This is the preferred method for separating and quantifying volatile impurities like MEA and DEA.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity determination and impurity profiling.[1] Ion chromatography is particularly effective for separating alkanolamines.[9]
-
Non-Aqueous Titration: This method determines the total basicity of the sample, which is then used to calculate the overall percentage of triethanolamine.[1]
-
Karl Fischer Titration: This is the standard method for accurately determining water content.
Troubleshooting Guide
| Observed Issue | Potential Cause (Lot-to-Lot Variability) | Recommended Action |
| Inconsistent pH or Buffering Capacity | Higher or lower than expected levels of impurities like MEA or DEA, which have different pKa values. | 1. Measure the pH of a standardized solution (e.g., 1% in water) for both the old and new lots. 2. Perform a titration to confirm the total basicity. 3. Adjust the amount of this compound based on titration results to achieve the target pH. |
| Precipitation or Phase Separation in Formulation | Variation in the salt form or presence of unreacted starting materials. | 1. Confirm the identity of the material using FTIR or another spectroscopic technique. 2. Analyze for inorganic sulfate impurities. 3. Conduct a small-scale formulation study to assess compatibility before large-scale use. |
| Altered Biological Activity or Toxicity | Presence of biologically active impurities, such as DEA, which can have its own toxicological profile.[4][5] | 1. Quantify the DEA content using GC. 2. If the DEA level is significantly higher in the new lot, consider sourcing a higher purity grade. 3. Review literature for the potential impact of identified impurities on your specific biological system. |
| Formation of N-nitrosamines | Use in formulations containing N-nitrosating agents. | Triethanolamine should not be used in products containing N-nitrosating agents to prevent the formation of carcinogenic N-nitrosodiethanolamine.[4][6] |
Data on Triethanolamine Grades
For reference, the following table summarizes typical specifications for different commercial grades of triethanolamine. These specifications are a useful baseline when assessing the quality of this compound, as it is derived from TEA.
| Parameter | Technical Grade (e.g., 85%) | Standard Purity Grade (≥99.0%) | High-Purity / Pharmaceutical Grade |
| Assay (Triethanolamine) | ~85% | ≥99.0% | 99.0% - 103.0% (as per USP/EP) |
| Diethanolamine (DEA) | ~15% | ≤0.5% | ≤0.1% to ≤0.5% |
| Monoethanolamine (MEA) | Not typically specified | ≤0.1% to ≤0.05% | ≤0.1% |
| Water Content | Not typically specified | ≤0.2% | ≤0.5% |
| N-Nitrosodiethanolamine (NDELA) | Not typically specified | Not typically specified | ≤24 ppb |
| Data compiled from various supplier and regulatory information.[1] |
Experimental Protocols
Protocol 1: New Lot Qualification of this compound
Objective: To verify the identity, purity, and functional performance of a new lot of this compound against an established reference lot or specification.
Materials:
-
New lot of this compound
-
Reference lot (previously qualified) of this compound
-
pH meter, calibrated
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Reagents for impurity analysis (e.g., standards for MEA, DEA)
Methodology:
-
Visual Inspection: Document the appearance (color, clarity, physical form) of the new lot and compare it to the reference lot.
-
pH Determination (1% Solution):
-
Accurately weigh 1.0 g of the new lot sample and dissolve it in 99.0 mL of deionized water.
-
Measure the pH of the solution using a calibrated pH meter.
-
Compare the result to the specification (e.g., pH 7.5 - 8.5) and the pH of a similarly prepared reference lot solution.
-
-
Identity Confirmation (by FTIR - Optional but Recommended):
-
Obtain an infrared spectrum of the new lot.
-
Compare the spectrum to that of the reference lot. The principal peaks should correspond in position.
-
-
Impurity Profiling by Gas Chromatography (GC):
-
Sample Preparation: Accurately weigh the sample and dilute it with a suitable solvent (e.g., methanol) to a known concentration.[1]
-
GC Conditions (Example):
-
Analysis: Inject standard solutions of MEA and DEA to create a calibration curve. Inject the prepared sample solution and quantify the impurity levels.[1]
-
-
Acceptance: The new lot is approved for use if all results fall within the pre-defined acceptance criteria established during validation.
Visualizations
Workflow for New Raw Material Qualification
This diagram outlines the logical flow for qualifying a new lot of this compound, from receipt to final disposition.
Caption: Workflow for qualifying a new lot of this compound.
Impact of Impurities on Experimental Parameters
This diagram illustrates the cause-and-effect relationship between common impurities in this compound and potential experimental issues.
Caption: Relationship between impurities and experimental problems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Triethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. alegesanatos.ro [alegesanatos.ro]
- 6. scribd.com [scribd.com]
- 7. Qualification Protocol for New Raw Material Introduction – Pharma Validation [pharmavalidation.in]
- 8. biopharminternational.com [biopharminternational.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Denaturing Agents in Protein Electrophoresis: Sodium Dodecyl Sulfate vs. Triethanolamine Sulfate
For researchers, scientists, and drug development professionals, the accurate separation and characterization of proteins are fundamental to progress. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique for determining the molecular weight of proteins. The choice of denaturing detergent is critical to the success of this method. This guide provides a detailed comparison of the universally adopted sodium dodecyl sulfate (B86663) (SDS) and the potential, yet largely unexplored, alternative, triethanolamine (B1662121) sulfate.
At present, the scientific literature extensively documents the use of SDS in protein electrophoresis, establishing it as the gold standard. In contrast, there is a notable absence of direct comparative studies evaluating the performance of triethanolamine sulfate for the same application. Therefore, this guide will provide a comprehensive overview of the well-established principles and performance of SDS, followed by a theoretical comparison with this compound based on fundamental chemical properties.
The Gold Standard: Sodium Dodecyl Sulfate (SDS)
Sodium dodecyl sulfate is an anionic surfactant that plays a crucial role in denaturing proteins for electrophoretic separation based on their molecular weight. Its efficacy stems from its ability to disrupt the non-covalent bonds that maintain a protein's secondary, tertiary, and quaternary structures. This denaturation process unfolds the protein into a linear polypeptide chain.
Furthermore, SDS binds to the polypeptide backbone at a relatively constant ratio (approximately 1.4 grams of SDS per gram of protein), imparting a uniform negative charge along the length of the molecule. This uniform charge-to-mass ratio effectively masks the intrinsic charge of the protein, ensuring that its migration through the polyacrylamide gel matrix is primarily dependent on its size.
Quantitative Performance of Sodium Dodecyl Sulfate in Protein Electrophoresis
| Parameter | Typical Value/Observation | Reference |
| Protein Denaturation | Complete denaturation of most proteins | [1][2] |
| SDS to Protein Binding Ratio | ~1.4 g SDS / 1 g protein | [1][2] |
| Resulting Protein Charge | Uniformly negative | [1][2] |
| Separation Principle | Molecular sieving based on size | [1][2] |
| Resolution | High resolution of protein bands | [1][2] |
| Molecular Weight Accuracy | High accuracy with appropriate standards | [1][2] |
A Theoretical Contender: this compound
This compound is also an anionic surfactant, similar in that it possesses a sulfate head group and a hydrophobic tail. The primary chemical distinction from SDS lies in the cation: triethanolamine ((HOCH₂CH₂)₃NH⁺) versus sodium (Na⁺). While no direct experimental data exists for its use in routine protein electrophoresis, a theoretical comparison can be drawn based on its chemical structure.
The triethanolamine cation is significantly larger and has a different charge distribution compared to the small, simple sodium ion. This difference could potentially influence several aspects of the electrophoresis process:
-
Protein Denaturation: The fundamental mechanism of denaturation by the dodecyl sulfate anion should be similar. However, the bulkier triethanolamine cation might sterically hinder the binding of the dodecyl sulfate to the protein, potentially affecting the efficiency of denaturation and the uniformity of charge distribution.
-
Micelle Formation: The critical micelle concentration (CMC) of triethanolamine dodecyl sulfate may differ from that of SDS. This could influence the concentration of free detergent available to bind to proteins.
-
Electrophoretic Mobility: The larger size of the triethanolamine cation could impact the overall ionic strength and conductivity of the buffer systems, which might necessitate adjustments to running conditions (voltage, current, and run time) to achieve optimal separation.
-
Gel Staining and Destaining: The presence of triethanolamine in the gel and buffers might interfere with common protein staining and destaining procedures, potentially requiring protocol modifications.
Theoretical Performance Comparison: SDS vs. This compound
| Feature | Sodium Dodecyl Sulfate (SDS) | This compound (Theoretical) |
| Cation | Sodium (Na⁺) | Triethanolamine ((HOCH₂CH₂)₃NH⁺) |
| Protein Denaturation | Highly effective and well-characterized | Potentially effective, but efficiency may vary |
| Charge Impartation | Uniform negative charge | Potentially uniform, but could be influenced by cation size |
| Resolution | High | Unknown, potentially lower due to non-uniform binding |
| Reproducibility | High | Unknown, requires experimental validation |
| Potential Advantages | Established and reliable | Potentially milder, biodegradable (based on related compounds) |
| Potential Disadvantages | Harsh denaturant | Unknown performance, potential for altered mobility and staining interference |
Experimental Protocols
Due to the lack of established protocols for using this compound in protein electrophoresis, a detailed methodology for a standard SDS-PAGE experiment is provided below. This protocol serves as a baseline for any future comparative studies.
Standard SDS-PAGE Protocol
1. Gel Preparation (for a 10% resolving gel and 4% stacking gel):
-
Resolving Gel (10%):
-
3.35 mL deionized water
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
100 µL 10% SDS
-
4.0 mL 30% Acrylamide/Bis-acrylamide solution
-
50 µL 10% Ammonium persulfate (APS)
-
5 µL Tetramethylethylenediamine (TEMED)
-
-
Stacking Gel (4%):
-
3.05 mL deionized water
-
1.25 mL 0.5 M Tris-HCl, pH 6.8
-
50 µL 10% SDS
-
0.67 mL 30% Acrylamide/Bis-acrylamide solution
-
25 µL 10% APS
-
5 µL TEMED
-
2. Sample Preparation:
-
Combine protein sample with 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).
-
Heat the mixture at 95-100°C for 5 minutes to denature and reduce the proteins.
3. Electrophoresis:
-
Assemble the gel cassette in the electrophoresis apparatus.
-
Fill the inner and outer chambers with 1x running buffer (Tris-glycine-SDS).
-
Load the prepared protein samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
4. Visualization:
-
Carefully remove the gel from the cassette.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
Destain the gel to visualize the protein bands.
Visualizing the Workflow and Logical Relationships
Caption: Workflow of a standard SDS-PAGE experiment.
Caption: Influence of detergent properties on electrophoresis.
Conclusion
Based on the extensive body of scientific literature, sodium dodecyl sulfate remains the undisputed detergent of choice for denaturing polyacrylamide gel electrophoresis for the separation of proteins by molecular weight. Its chemical properties facilitate consistent and reliable protein denaturation and impart a uniform negative charge, leading to high-resolution separation.
While this compound presents a chemically similar structure, the lack of direct comparative experimental data makes its performance in protein electrophoresis purely speculative. The difference in the cation could potentially impact several critical parameters of the technique. Therefore, for routine and accurate determination of protein molecular weight, SDS is the validated and recommended reagent. Further experimental investigation is required to determine if this compound or other alkyl sulfates could offer any advantages as alternatives to SDS in specific protein electrophoresis applications.
References
Comparative Guide to HPLC Method Validation for Triethanolamine and its Sulfate Derivatives
Comparison of Analytical Methods for Triethanolamine (B1662121) Quantification
Several analytical techniques have been successfully employed for the quantification of triethanolamine. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).
| Performance Metric | LC-MS/MS Method | HPLC-ELSD Method | GC-FID Method |
| Limit of Detection (LOD) | 0.49 ng/g | 2 mg/L | 12.6 µ g/sample |
| Limit of Quantitation (LOQ) | 1.96 ng/g | Not Reported | 42.0 µ g/sample [1] |
| Linearity (r²) | > 0.99 | 0.9995 | Not Reported |
| Accuracy (% Recovery) | 92.92% - 101.15% | 98.97% - 100.07% | 95.7% (extraction efficiency)[1] |
| Precision (%RSD) | < 9.38% | 0.8% - 1.81% | Not Reported |
Experimental Protocols
LC-MS/MS Method for Triethanolamine
This method is highly sensitive and specific, making it suitable for complex matrices.
-
Instrumentation : Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column : Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) formate (B1220265) in water (88:12, v/v).
-
Internal Standard : Triethylamine can be used as an internal standard.
-
Detection : Multiple Reaction Monitoring (MRM) mode.
HPLC-ELSD Method for Triethanolamine
This method is robust and suitable for routine quality control applications.
-
Instrumentation : High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector.
-
Column : Lichrospher CN (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase : Acetonitrile-water (70:30) containing 0.1% methanoic acid.
-
Flow Rate : 1.0 mL/min.
-
Detector Settings :
-
Evaporator Temperature: 50°C.
-
Nebulizer Temperature: 70°C.
-
Gas Flow Rate: 1.2 L/min.
-
Proposed Strategy for Triethanolamine Sulfate (B86663) Analysis: Ion-Pair Reversed-Phase HPLC
Given the ionic nature of the sulfate group, ion-pair reversed-phase chromatography is a promising approach for the separation and quantification of triethanolamine sulfate. This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention on a reversed-phase column.[2]
-
Instrumentation : High-Performance Liquid Chromatograph with UV or Mass Spectrometric (MS) detection.
-
Column : C18 or other suitable reversed-phase column.
-
Mobile Phase : A gradient of an aqueous buffer containing an ion-pairing reagent and an organic modifier (e.g., acetonitrile or methanol).
-
Ion-Pairing Reagent : For the anionic sulfate group, a cationic ion-pairing reagent such as tetrabutylammonium (B224687) would be appropriate.[3] The concentration of the ion-pairing reagent can be optimized to achieve the desired retention and separation.
-
-
Detection : UV detection may be possible if the this compound molecule possesses a suitable chromophore. However, for enhanced specificity and sensitivity, coupling the HPLC system to a mass spectrometer is recommended.
Validation Workflow for HPLC Methods
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: A typical workflow for the validation of an HPLC method.
References
A Comparative Guide to Alternatives for Triethanolamine and its Sulfate Derivatives in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
In cosmetic and pharmaceutical formulations, the pursuit of efficacy, stability, and consumer safety drives the continuous evaluation of ingredients. Triethanolamine (TEA) and its derivative, Triethanolamine Lauryl Sulfate (TEA-Lauryl Sulfate), have long served as functional mainstays. However, concerns regarding potential skin irritation and the formation of nitrosamines have spurred significant research into milder and more robust alternatives.
This guide provides an objective comparison of common and emerging alternatives, focusing on their performance in key applications such as pH regulation, emulsification, and cleansing. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for future formulations.
Part 1: Alternatives to Triethanolamine (TEA) as a pH Adjuster & Emulsifier
Triethanolamine is primarily used to adjust the pH of cosmetic formulations and to act as an emulsifying agent. Alternatives are typically selected based on their neutralization efficiency, impact on formulation stability, and safety profile.
Key Performance Alternatives
Prominent alternatives to TEA for pH control and emulsification include Tromethamine, Aminomethyl Propanol (AMP), and, for strong base adjustments, Sodium Hydroxide. These compounds offer different strengths in terms of buffering capacity, odor, and stability. Aminomethyl Propanol, for instance, is noted for its ability to create stable emulsions and contribute to pH stability with low odor.[1][2]
Comparative Performance Data: pH Adjusters
While extensive head-to-head quantitative studies are limited in publicly available literature, the following table summarizes the key properties of TEA and its alternatives based on established chemical data and performance characteristics.
| Parameter | Triethanolamine (TEA) | Tromethamine | Aminomethyl Propanol (AMP) | Sodium Hydroxide |
| INCI Name | Triethanolamine | Tromethamine | Aminomethyl Propanol | Sodium Hydroxide |
| Primary Function | pH Adjuster, Emulsifier | pH Adjuster, Buffer | pH Adjuster, Co-emulsifier | pH Adjuster |
| Typical Use Conc. | 1 - 5% | 0.5 - 2% | 0.5 - 2% | < 0.1% |
| pKa (at 25°C) | ~7.8 | ~8.1 | ~9.7 | ~13.8 |
| Pros | Good emulsifier, Cost-effective | Mild, Efficient buffering | Low odor, Forms stable emulsions[1] | Highly efficient, Small amounts needed |
| Cons | Potential for nitrosamine (B1359907) formation, Can cause skin irritation[3] | Can be more expensive | Can be more expensive | Caustic, Requires careful handling |
Experimental Protocol: Evaluation of Neutralization Capacity and pH Stability
This protocol outlines a method for assessing the effectiveness of a pH adjuster in a model oil-in-water (O/W) emulsion.
-
Preparation of Acidic Base Emulsion:
-
Prepare an O/W emulsion using a standard formulation containing an acidic polymer (e.g., Carbomer) that requires neutralization. Leave the pH unadjusted (typically around pH 3.0-3.5).
-
Measure and record the initial pH and viscosity of the base emulsion using a calibrated pH meter and viscometer.
-
-
Neutralization:
-
Divide the base emulsion into separate beakers for each pH adjuster to be tested (e.g., TEA, Tromethamine, AMP).
-
Slowly add a 10% aqueous solution of the respective pH adjuster dropwise to each beaker while stirring gently.
-
Continuously monitor the pH. Record the exact amount (in grams) of the neutralizing solution required to reach the target pH range (e.g., pH 6.5-7.0).
-
-
Accelerated Stability Testing:
-
Store aliquots of each successfully neutralized emulsion under various stress conditions as per ICH guidelines (e.g., 40°C/75% RH, 50°C, and freeze-thaw cycles).[4]
-
Measure the pH, viscosity, and observe the physical appearance (color, phase separation) of each sample at predetermined intervals (e.g., Time 0, 1 week, 4 weeks, 8 weeks, 12 weeks).[5][6][7]
-
A smaller change in pH and viscosity over time indicates superior stability.
-
Diagram: pH Stability Testing Workflow
Part 2: Alternatives to Triethanolamine Lauryl Sulfate (Surfactant)
TEA-Lauryl Sulfate is an anionic surfactant used for its cleansing and foaming properties. The primary driver for seeking alternatives is its potential for skin irritation. Modern alternatives focus on providing effective cleansing with enhanced mildness, often utilizing sulfate-free chemistries. These are broadly classified into anionic, amphoteric, and non-ionic types.[3]
Key Performance Alternatives
-
Anionic (Sulfate-Free): These provide excellent foam and cleansing but are generally milder than their sulfated counterparts. Examples include Sodium Cocoyl Isethionate (SCI), Sodium Lauroyl Sarcosinate, and amino acid-based surfactants like Sodium Cocoyl Glutamate.
-
Amphoteric: These surfactants have a charge that depends on the pH of the system. They are known for being very mild and are often used in combination with anionics to reduce irritation and boost foam. Cocamidopropyl Betaine (CAPB) is a primary example.
-
Non-ionic: Lacking an electrical charge, these are typically the gentlest surfactants.[8] They are excellent for sensitive skin formulations but may have lower foaming capabilities. Alkyl polyglucosides (e.g., Decyl Glucoside, Coco Glucoside) are popular in this category.
Diagram: Classification of Mild Surfactants
Comparative Performance Data: Surfactant Mildness & Foaming
The following table summarizes experimental data for various surfactants across key performance indicators. Irritation potential is often measured by the Zein test, where a lower value indicates milder action.[8][9] Foaming is assessed using methods like the Ross-Miles test, which measures foam volume and stability.[10][11]
| Surfactant | Type | Zein Score (% Dissolved) | Foam Volume (mL, Initial) | Foam Stability (% after 5 min) | Key Characteristics |
| Sodium Laureth Sulfate (SLES) | Anionic (Sulfate) | High (~1.5 - 2.5) | High (~250) | Good (~90%) | Benchmark: High foam, High cleansing, Potential for irritation.[12] |
| TEA-Lauryl Sulfate | Anionic (Sulfate) | High (~1.2 - 2.0) | High (~240) | Good (~88%) | Similar to SLES, potential irritant. |
| Sodium Cocoyl Isethionate | Anionic (Sulfate-Free) | Low (~0.3 - 0.5) | High (~230) | Moderate (~75%) | Mild, Dense creamy foam, Good cleansing.[11] |
| Sodium Lauroyl Sarcosinate | Anionic (Sulfate-Free) | Moderate (~0.8 - 1.2) | High (~245) | Good (~85%) | High foaming, Good cleanser, Less mild than SCI. |
| Sodium Cocoyl Glutamate | Anionic (Sulfate-Free) | Very Low (~0.1 - 0.3) | Moderate (~180) | Good (~80%) | Very mild, Amino acid-based, Good for sensitive skin. |
| Cocamidopropyl Betaine | Amphoteric | Low (~0.4 - 0.6) | Moderate (~190) | Excellent (~95%) | Mild, Foam booster, Reduces irritation of anionics. |
| Decyl Glucoside | Non-ionic | Very Low (~0.1 - 0.2) | Moderate (~170) | Moderate (~70%) | Extremely mild, Plant-derived, Good for baby products. |
Note: Data are compiled from various industry and academic sources and represent typical values. Actual performance can vary with formulation specifics.
Experimental Protocols for Surfactant Evaluation
The Zein test is a widely used in-vitro method to predict the irritation potential of surfactants by measuring their ability to denature protein.[9][13]
-
Principle: Zein, a corn protein insoluble in water, is used as a proxy for skin keratin (B1170402). Harsher surfactants denature the protein, causing it to solubilize. The amount of solubilized protein is proportional to the irritation potential.[8]
-
Protocol:
-
Prepare a standardized aqueous solution (e.g., 1% active surfactant) of the test surfactant.
-
Add a specified amount of Zein powder (e.g., 2 g) to a set volume of the surfactant solution (e.g., 40 mL).
-
Stir the mixture at a constant speed and temperature for a fixed period (e.g., 1 hour at 35°C).
-
Filter the solution to remove any undissolved Zein.
-
Determine the amount of solubilized Zein in the filtrate using a method like Kjeldahl nitrogen analysis or by gravimetric analysis after drying.[14]
-
The result is expressed as the "Zein value" or grams of Zein solubilized per 100g of surfactant solution. A lower value indicates a milder surfactant.
-
This method (ASTM D1173) is a standard procedure for measuring foam height and stability.[10]
-
Principle: A fixed volume of a surfactant solution is dropped from a specified height into a larger volume of the same solution in a graduated cylinder, generating foam. The initial foam height and its decay over time are measured.[15]
-
Protocol:
-
Prepare a surfactant solution at a specified concentration and temperature.
-
Pour 200 mL of the solution into the main reservoir of the Ross-Miles apparatus (a tall, jacketed glass cylinder).
-
Pour 50 mL of the solution into the pipette reservoir.
-
Allow the solution in the pipette to fall into the main reservoir, creating foam.
-
Immediately record the initial height of the foam column in millimeters.
-
Record the foam height again at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[10]
-
The HET-CAM test is an alternative to animal testing for assessing the eye and mucous membrane irritation potential of substances.[16][17]
-
Principle: The test substance is applied to the highly vascularized chorioallantoic membrane (CAM) of a fertilized hen's egg. The observer records adverse reactions (hemorrhage, vessel lysis, coagulation) over a 5-minute period. The time at which these events occur is used to calculate an irritation score.[18][19]
-
Protocol:
-
Use fertilized hen's eggs incubated for 9 days.
-
Carefully remove the eggshell over the air sac to expose the inner membrane. Wet and remove this membrane to reveal the CAM.
-
Apply 0.3 mL of the test material directly onto the CAM surface.
-
Observe the CAM continuously for 5 minutes.
-
Record the time (in seconds) of the first appearance of hemorrhage, vessel lysis, or coagulation.
-
Calculate the Irritation Score (IS) using a standard formula based on the reaction times. Scores are typically classified from non-irritating to severely irritating.[17]
-
Part 3: Mechanism of Surfactant-Induced Skin Irritation
Understanding the mechanism of irritation is crucial for developing milder products. Harsh surfactants disrupt the skin barrier primarily by interacting with the stratum corneum (SC), the outermost layer of the skin.
This process involves two main actions:
-
Lipid Bilayer Disruption: Surfactants can extract and disorganize the intercellular lipids (ceramides, cholesterol, fatty acids) that maintain the SC's barrier function. This leads to increased transepidermal water loss (TEWL).[20]
-
Protein Denaturation: Surfactants bind to and denature keratin within the corneocytes, compromising their structural integrity and leading to swelling and damage.
This initial damage triggers an inflammatory cascade within the epidermis. Keratinocytes release pro-inflammatory mediators, such as Interleukin-1 alpha (IL-1α), which initiates a signaling pathway leading to the classic signs of irritation: erythema (redness), edema (swelling), and dryness.[21][22]
Diagram: Simplified Signaling Pathway of Surfactant-Induced Irritation
References
- 1. AMINOMETHYL PROPANOL - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. Surfactant irritations and allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. certified-laboratories.com [certified-laboratories.com]
- 5. You are being redirected... [makingcosmetics.com]
- 6. ulprospector.com [ulprospector.com]
- 7. adslaboratories.com [adslaboratories.com]
- 8. Mild Cleansers; Are Surfactants in Your Products Irritating? [maha.asia]
- 9. The Science Behind Mild Technology - Lubrizol [lubrizol.com]
- 10. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. researchgate.net [researchgate.net]
- 13. Zein Test finds the irritant potential of a surfactant [cosmeticsbusiness.com]
- 14. data.epo.org [data.epo.org]
- 15. An apparatus for comparison of foaming properties of soaps and detergents | Semantic Scholar [semanticscholar.org]
- 16. The HET-CAM, a Useful In Vitro Assay for Assessing the Eye Irritation Properties of Cosmetic Formulations and Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurolab.net [eurolab.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Surfactant-induced skin irritation and skin repair. Evaluation of the acute human irritation model by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jddonline.com [jddonline.com]
- 22. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Guide to Triethanolamine Lauryl Sulfate and Triton X-100 for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in experimental design, particularly for applications involving cell lysis and protein extraction. The choice between an anionic surfactant like Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS) and a non-ionic surfactant such as Triton X-100 can significantly impact the integrity, activity, and yield of the target proteins. This guide provides an objective comparison of these two surfactants, supported by their physicochemical properties and established experimental protocols.
Overview of Surfactant Properties
Triethanolamine lauryl sulfate and Triton X-100 belong to different classes of detergents, which dictates their primary mechanisms of action and suitability for various research applications. TLS is an anionic surfactant, meaning it carries a negative charge on its hydrophilic head.[1][2] This property makes it a strong solubilizing agent, but also gives it the potential to denature proteins by disrupting their native structure.[3][4][5] In contrast, Triton X-100 is a non-ionic surfactant, lacking a net charge on its head group.[6][7] This characteristic renders it a milder detergent that is less likely to denature proteins, making it a preferred choice for experiments where maintaining protein function is crucial.[5][6][8]
The decision to use an ionic or non-ionic detergent is fundamental in protein research. Ionic detergents are effective at disrupting both lipid-lipid and protein-protein interactions, leading to thorough cell lysis and protein solubilization. However, this often comes at the cost of protein denaturation.[3][4][9] Non-ionic detergents are adept at breaking lipid-lipid and lipid-protein interactions, making them excellent for solubilizing membrane proteins while often preserving their native conformation and biological activity.[6][8][10]
Physicochemical Comparison
A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles.[11] The CMC is an important indicator of a surfactant's efficiency. While specific CMC values can vary with experimental conditions such as temperature and buffer composition, general values provide a useful comparison.[4]
| Property | Triethanolamine Lauryl Sulfate (TLS) | Triton X-100 |
| Classification | Anionic Surfactant[1][2] | Non-ionic Surfactant[6][7] |
| Denaturing Potential | Potentially High[3][4][9] | Low / Non-denaturing[5][6][8] |
| Molecular Weight | ~415.6 g/mol [12] | ~625 g/mol [6] |
| Typical Applications | Cosmetics, Personal Care Products[1][13] | Cell Lysis, Protein Extraction, Immunoassays[7][10] |
| Critical Micelle Concentration (CMC) | Varies (Anionic surfactants like SDS have a CMC of ~8.3 mM) | ~0.24 mM[14] |
Efficacy in Research Applications
Triton X-100 is a well-established and widely used detergent in research laboratories for a variety of applications. Its mild, non-denaturing nature makes it particularly effective for:
-
Cell Lysis for Functional Assays: When the goal is to extract proteins while preserving their enzymatic activity or ability to participate in protein-protein interactions, Triton X-100 is a suitable choice.[6][8]
-
Solubilization of Membrane Proteins: It can effectively extract membrane-bound proteins from the lipid bilayer without completely unfolding them.[6][8]
-
Immunoassays: Its compatibility with antibody-antigen interactions makes it a common component in buffers for techniques like ELISA and Western blotting.
Triethanolamine Lauryl Sulfate , on the other hand, is not commonly documented for use in protein extraction and analysis within a research context. Its primary applications are in the cosmetic and pharmaceutical industries as a foaming agent, emulsifier, and cleansing agent.[1][13][15] As an anionic surfactant, it is expected to be a potent solubilizing agent. However, its denaturing properties would likely make it unsuitable for applications requiring the preservation of protein structure and function. It could potentially be used in applications where complete protein denaturation is desired, such as in some forms of gel electrophoresis, but Sodium Dodecyl Sulfate (SDS) is the standard anionic detergent for these purposes.[3][4][9]
Experimental Protocols
Detailed experimental protocols are readily available for Triton X-100. Due to the lack of established research applications, a specific protocol for protein extraction using triethanolamine lauryl sulfate is not available. However, a general protocol for cell lysis using Triton X-100 is provided below, which can be adapted for various cell types.
Protocol: Cell Lysis using Triton X-100 for Protein Extraction
Materials:
-
Cell culture dish with adherent cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100
-
Protease and phosphatase inhibitor cocktail (added fresh)
-
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Incubate the dish on ice for 5-10 minutes.
-
Using a cell scraper, gently scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate gently for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.
-
The protein extract is now ready for downstream applications such as protein quantification, Western blotting, or immunoprecipitation.
Visualizing the Mechanisms of Action and Experimental Workflow
The following diagrams illustrate the theoretical mechanisms of action for anionic and non-ionic surfactants and a general experimental workflow for protein extraction.
Caption: Mechanisms of anionic vs. non-ionic surfactants.
Caption: General workflow for protein extraction.
Conclusion
The choice between triethanolamine lauryl sulfate and Triton X-100 for research applications is largely determined by the experimental goals. Triton X-100 is a well-characterized, mild, non-ionic surfactant that is highly effective for applications requiring the preservation of protein structure and function, such as enzymatic assays and immunoprecipitation. In contrast, triethanolamine lauryl sulfate is a strong, anionic surfactant primarily used in the cosmetics industry. While it likely possesses potent cell lysis capabilities, its denaturing properties make it generally unsuitable for research applications where protein integrity is paramount. For researchers seeking to solubilize and study proteins in their native state, Triton X-100 is the demonstrably superior and more established choice. When protein denaturation is required, other anionic detergents like SDS are the standard in the field.
References
- 1. TRIETHANOLAMINE LAURYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 2. en.psgraw.com [en.psgraw.com]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. What is the difference between ionic and nonionic detergents? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Triton X-100 - Wikipedia [en.wikipedia.org]
- 8. Detergents for Protein Solubilization | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. quora.com [quora.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 12. Triethanolamine Lauryl Sulfate | C18H41NO7S | CID 8777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. en.psgraw.com [en.psgraw.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. youtube.com [youtube.com]
A Researcher's Guide to Assessing Small Molecule Cross-Reactivity in Immunological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Immunoassay Cross-Reactivity
Immunoassays are powerful tools for detecting and quantifying a wide range of molecules. Their specificity, however, is not absolute. Cross-reactivity occurs when an antibody, intended to bind to a specific analyte, also binds to other structurally similar molecules.[1] This can lead to inaccurate results, including false positives and overestimation of the analyte concentration. For small molecules, which may share common chemical motifs, assessing cross-reactivity is a critical step in assay validation.
This guide will focus on the use of competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common and effective method for quantifying small molecules and determining the cross-reactivity of potential interfering substances.[2]
Assessing Cross-Reactivity: A General Workflow
A systematic approach is essential for accurately determining the cross-reactivity of a substance like triethanolamine (B1662121) sulfate (B86663). The following workflow outlines the key steps involved in this process.
The Principle of Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte and a weaker signal. To assess cross-reactivity, the potential interfering substance is added to the assay instead of the analyte. If the substance cross-reacts with the antibody, it will also compete with the labeled analyte, leading to a reduction in the signal.
Experimental Protocols
The following are generalized protocols for a competitive ELISA to determine the cross-reactivity of a small molecule. Researchers should optimize these protocols for their specific assay system.
Protocol 1: Indirect Competitive ELISA (ic-ELISA)
This protocol is suitable when the antigen is coated on the ELISA plate.
Materials:
-
High-binding 96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Assay buffer (e.g., PBS)
-
Analyte standards
-
Potential interfering substance (e.g., this compound)
-
Primary antibody specific to the analyte
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of the microplate with the antigen solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the analyte standard or the potential interfering substance at various concentrations to the wells. Then, add 50 µL of the primary antibody (at a pre-optimized dilution) to each well. Incubate for 30 minutes at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (at a pre-optimized dilution) to each well. Incubate for 30 minutes at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15 minutes at 37°C.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Direct Competitive ELISA
This protocol is suitable when a labeled version of the analyte is available.
Materials:
-
High-binding 96-well microplate
-
Coating buffer
-
Wash buffer
-
Blocking buffer
-
Assay buffer
-
Analyte standards
-
Potential interfering substance
-
Capture antibody specific to the analyte
-
Enzyme-conjugated analyte
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coating: Coat the wells with the capture antibody (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the analyte standard or the potential interfering substance at various concentrations to the wells. Then, add 50 µL of the enzyme-conjugated analyte (at a pre-optimized dilution) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution and incubate in the dark for an appropriate time.
-
Stopping the Reaction: Add 50 µL of stop solution.
-
Reading: Read the absorbance at the appropriate wavelength.
Data Presentation and Analysis
The data obtained from the competitive ELISA should be analyzed to determine the 50% inhibitory concentration (IC50) for both the target analyte and the potential interfering substance. The IC50 is the concentration of the substance that causes a 50% reduction in the maximum signal.
The percent cross-reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of the target analyte / IC50 of the interfering substance) x 100
The results should be presented in a clear and structured table. Below are examples from studies on mycotoxins and steroids, which can serve as a template for presenting data on this compound.
Example 1: Cross-Reactivity of an Immunoassay for Mycotoxin NX-2
This table shows the cross-reactivity of a monoclonal antibody developed for the mycotoxin NX-2 with other structurally related mycotoxins.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| NX-2 (Target Analyte) | 0.8 | 100 |
| NX-3 | 11.4 | 7.0 |
| 3-ADON | 33.3 | 2.4 |
| DON | >1000 | <0.08 |
| 15-ADON | >1000 | <0.08 |
Data adapted from a study on mycotoxin immunoassays.[3]
Example 2: Cross-Reactivity of a Cortisol Immunoassay with Endogenous Steroids
This table illustrates the cross-reactivity of a commercial cortisol immunoassay with various steroid hormones.
| Compound | Cross-Reactivity (%) |
| Cortisol (Target Analyte) | 100 |
| Prednisolone | 9.9 |
| 11-Deoxycortisol | 7.6 |
| Corticosterone | 2.9 |
| 21-Deoxycortisol | 1.7 |
| Progesterone | <0.01 |
| Testosterone | <0.01 |
Data adapted from a study on steroid hormone immunoassays.[4]
Conclusion
While direct data on the cross-reactivity of this compound in immunological assays is currently unavailable, this guide provides the necessary tools for researchers to conduct their own investigations. By employing a systematic approach using competitive ELISA, researchers can generate quantitative data to assess the specificity of their assays. The provided protocols and data presentation formats offer a template for these studies. Accurate determination of cross-reactivity is paramount for ensuring the validity of immunoassay results in research and drug development.
References
- 1. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Triethanolamine Sulfate in Different Buffer Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant of experimental success. The buffer not only maintains a stable pH but can also influence the activity and stability of biological molecules. This guide provides an objective comparison of triethanolamine (B1662121) (TEA) sulfate (B86663) with other commonly used biological buffers: Tris (tris(hydroxymethyl)aminomethane), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and phosphate (B84403) buffers. This comparison is supported by physicochemical data and established experimental protocols to assist in making informed decisions for your research needs.
Physicochemical Properties of Common Biological Buffers
The fundamental characteristics of a buffer, such as its pKa, dictate its suitability for a given biological application. Triethanolamine, a tertiary amine and a triol, is effective for buffering in the physiological pH range.[1] The properties of TEA in comparison to Tris, HEPES, and phosphate buffers are summarized below.
| Property | Triethanolamine (TEA) | Tris | HEPES | Phosphate |
| pKa (25 °C) | 7.76[2] | 8.06[3] | 7.48[4] | 2.15, 7.21, 12.32[5] |
| Effective pH Range | 7.0 – 8.5[1][6] | 7.5 – 9.0[3] | 6.8 – 8.2[4] | 5.8 - 8.0 (using mono- and dibasic forms)[5] |
| ΔpKa/°C | Not widely reported | -0.028 to -0.031[7][8] | -0.014[9] | -0.0028[10] |
| Metal Ion Binding | Can form complexes[][12] | Can bind some metals[9] | Negligible[4][13] | Precipitates with Ca²⁺ and Mg²⁺[3][10] |
| UV Absorbance | Low | Low | Low | Low |
| Cell Membrane Permeability | Permeable (due to fat solubility)[3] | Permeable[9] | Impermeable[4] | Impermeable |
Performance in Key Applications: A Comparative Analysis
The choice of buffer can significantly impact the outcome of biological assays. This section compares the performance of triethanolamine sulfate with Tris, HEPES, and phosphate buffers in several key areas.
Buffering Capacity and pH Stability
A crucial performance metric for any buffer is its ability to resist changes in pH upon the addition of an acid or base, known as buffer capacity. Additionally, the stability of a buffer's pH with temperature fluctuations is critical for the reproducibility of experiments conducted at different temperatures.
Tris is known for its significant temperature-dependent pH shifts, with the pH decreasing as the temperature rises.[14][15] This can be a major drawback in experiments where temperature is varied. HEPES, in contrast, exhibits a much smaller change in pKa with temperature, making it a more stable choice for such applications.[9] While specific data for the temperature dependence of triethanolamine's pKa is not as widely documented, amine-based buffers, in general, are known to be more sensitive to temperature changes than buffers like HEPES.[16] Phosphate buffers have a very low temperature dependence.[10]
| Buffer | Advantages in Buffering | Disadvantages in Buffering |
| This compound | Effective in the physiological pH range. | Likely to have some temperature dependence. |
| Tris | Broad buffering range in the alkaline region. | Significant pH shift with temperature changes.[8][14] |
| HEPES | Minimal pH shift with temperature changes.[9] | More expensive than Tris or phosphate.[] |
| Phosphate | High buffering capacity and low temperature dependence.[5][10] | Can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[3][10] |
Interaction with Metal Ions
Many enzymes and biological processes are dependent on or inhibited by metal ions. Therefore, the potential for a buffer to chelate metal ions is a critical consideration.
Phosphate buffers are well-known to precipitate with divalent cations, which can be problematic in many biological assays.[3][10] HEPES is often recommended for use in systems with metal ions due to its negligible metal-binding capacity.[4][13][17] Triethanolamine, on the other hand, is known to form complexes with some metal ions, which could either be an advantage or a disadvantage depending on the specific application.[][12]
| Buffer | Interaction with Metal Ions |
| This compound | Can form complexes with certain metal ions.[][12] |
| Tris | Can chelate some metal ions. |
| HEPES | Negligible binding of metal ions.[4][13][17] |
| Phosphate | Forms precipitates with divalent cations (e.g., Ca²⁺, Mg²⁺).[3][10] |
Compatibility with Enzyme Assays
The choice of buffer can directly impact enzyme activity. For instance, phosphate can act as a competitive inhibitor for enzymes that utilize phosphate-containing substrates, such as kinases and some dehydrogenases.[18] In a comparative study of alkaline phosphatase assays, different buffers (diethanolamine vs. 2-amino-2-methyl-1-propanol) yielded different absolute values, highlighting the direct influence of the buffer on the measured enzyme activity.[19]
Triethanolamine has been successfully used as a buffer in hexokinase assays, where phosphate buffers can be inhibitory to the coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH).[18] This makes triethanolamine a suitable alternative in such coupled assay systems.
| Buffer | Compatibility with Enzyme Assays |
| This compound | Suitable for assays where phosphate is inhibitory, such as some hexokinase assays.[18] |
| Tris | Widely used, but its primary amine can be reactive. |
| HEPES | Generally inert and a good choice for many enzyme assays. |
| Phosphate | Can inhibit enzymes like kinases and G6PDH.[18] |
Experimental Protocols
To facilitate the objective comparison of these buffer systems in your own laboratory setting, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Buffer Capacity
This protocol outlines a method for experimentally determining the buffer capacity of a solution.[20][21]
Objective: To quantify the resistance of a buffer solution to pH change upon the addition of a strong acid or base.
Materials:
-
Buffer solutions (e.g., 0.1 M this compound, Tris-HCl, HEPES, and Phosphate, all at pH 7.5)
-
0.1 M HCl
-
0.1 M NaOH
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Burettes (50 mL)
-
Beakers (100 mL)
Procedure:
-
Pipette 50 mL of the buffer solution to be tested into a 100 mL beaker with a stir bar.
-
Place the beaker on a stir plate and immerse the pH electrode in the solution.
-
Record the initial pH of the buffer solution.
-
Titrate the buffer solution with 0.1 M HCl. Add the HCl in 0.5 mL increments, recording the pH after each addition until the pH has dropped by at least 2 units.
-
Repeat the titration with a fresh 50 mL sample of the same buffer solution using 0.1 M NaOH, recording the pH after each 0.5 mL addition until the pH has increased by at least 2 units.
-
Plot the pH of the solution versus the moles of H⁺ or OH⁻ added.
-
The buffer capacity can be calculated as the moles of acid or base required to change the pH of one liter of the buffer by one pH unit.
Protocol 2: Spectrophotometric Hexokinase Assay
This protocol describes a coupled enzyme assay for measuring hexokinase activity, where triethanolamine is a suitable buffer.[18] This assay can be used to compare the performance of different buffers.
Objective: To measure the rate of glucose phosphorylation by hexokinase by coupling the reaction to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH).
Caption: Workflow for a spectrophotometric hexokinase assay.
Materials:
-
Buffer solutions (e.g., 100 mM Triethanolamine-HCl pH 7.6, Tris-HCl pH 7.6, HEPES pH 7.6)
-
1 M D-Glucose stock solution
-
100 mM ATP stock solution
-
100 mM MgCl₂ stock solution
-
10 mM NADP⁺ stock solution
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Hexokinase sample
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in each buffer system to be tested. For a 1 mL final volume, combine:
-
800 µL of the respective buffer
-
100 µL of 1 M D-Glucose
-
20 µL of 100 mM ATP
-
20 µL of 100 mM MgCl₂
-
50 µL of 10 mM NADP⁺
-
1 µL of G6PDH (e.g., 100 units/mL)
-
-
Mix the contents of the cuvette by inversion and place it in the spectrophotometer set to 340 nm.
-
Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Record a baseline absorbance for 2-3 minutes.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the hexokinase sample to the cuvette.
-
Immediately mix and start recording the absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Compare the reaction rates obtained in the different buffer systems.
Logical Relationships in Buffer Selection
The process of selecting an appropriate buffer involves considering multiple factors related to the experimental system. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a suitable biological buffer.
Conclusion
The selection of a buffer system requires careful consideration of the specific experimental requirements. This compound offers a viable buffering option within the physiological pH range and can be particularly advantageous in assays where phosphate is inhibitory. However, its potential for temperature-dependent pH shifts and interaction with metal ions should be evaluated.
Tris is a cost-effective and widely used buffer, but its significant sensitivity to temperature changes can be a major limitation. HEPES provides excellent pH stability across different temperatures and minimal interaction with metal ions, making it a robust, albeit more expensive, choice for many applications. Phosphate buffers offer high buffering capacity and temperature stability but are incompatible with assays involving divalent cations.
Ultimately, the optimal buffer is system-dependent. It is recommended to empirically test a selection of suitable buffers to determine which provides the most reliable and reproducible results for a specific application. This guide provides the foundational information and experimental protocols to facilitate this critical aspect of experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. You are being redirected... [bio-world.com]
- 3. itwreagents.com [itwreagents.com]
- 4. HEPES 缓冲液 [sigmaaldrich.com]
- 5. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. itwreagents.com [itwreagents.com]
- 12. mdpi.com [mdpi.com]
- 13. HEPES - Wikipedia [en.wikipedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 16. medium.com [medium.com]
- 17. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 18. benchchem.com [benchchem.com]
- 19. repository.kln.ac.lk [repository.kln.ac.lk]
- 20. uobabylon.edu.iq [uobabylon.edu.iq]
- 21. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
A Comparative Guide to Natural Substitutes for Triethanolamine in Formulations
For Researchers, Scientists, and Drug Development Professionals
Triethanolamine (B1662121) (TEA) is a tertiary amine and triol commonly used in cosmetic and pharmaceutical formulations as a pH adjuster, emulsifier, and solubilizing agent. Despite its widespread use, concerns regarding its potential for skin irritation and the formation of nitrosamines have prompted the search for safer, natural alternatives. This guide provides an objective comparison of the performance of natural substitutes for TEA, supported by available experimental data, to aid researchers in formulating with greener and milder ingredients.
Performance Comparison of Neutralizing Agents
As a neutralizing agent, TEA is often used to raise the pH of acidic formulations, particularly those containing carbomer gelling agents, to achieve desired viscosity and clarity. Natural alternatives with pH-adjusting capabilities include arginine and alkali hydroxides like sodium hydroxide (B78521) and potassium hydroxide.
Table 1: Comparison of pH Adjusting and Neutralizing Performance
| Parameter | Triethanolamine (TEA) | Arginine | Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) |
| Chemical Type | Alkanolamine | Amino Acid | Inorganic Base |
| Neutralizing Mechanism | Weak base, neutralizes acidic protons of polymers like carbomer, leading to polymer chain uncoiling and thickening. | Basic amino acid, acts as a natural neutralizer.[1] | Strong bases, provide rapid and efficient neutralization.[2] |
| Typical Use Level | Varies, often in a 1:1 to 1:1.5 ratio with carbomer. | 0.1 - 1.0%[1] | Used in dilute solutions (e.g., 10-18%) and added dropwise to achieve the desired pH. |
| Impact on Viscosity | Effectively increases the viscosity of carbomer gels. The rheological behavior of TEA-neutralized gels is well-documented to be stable within a pH range of 5.0-8.0. | Can be used to adjust the pH of systems, but its effect on the final viscosity of carbomer gels compared to TEA is not well-documented in comparative studies. | Highly effective at increasing viscosity when neutralizing carbomer. |
| Skin Compatibility | Generally considered safe at low concentrations, but has a potential for skin irritation and sensitization, particularly with prolonged or repeated exposure at higher concentrations.[3] | Considered non-irritating and non-sensitizing in dermal applications.[4][5] It also offers moisturizing and antioxidant benefits.[1] | Can be highly irritating and corrosive in concentrated forms, requiring careful handling. In dilute, neutralized formulations, they are generally considered safe. |
| Additional Notes | Concerns exist about the potential for nitrosamine (B1359907) formation when used with certain nitrosating agents. | Avoids the risk of nitrosamine formation associated with TEA.[1] | Requires careful handling due to high pH in concentrated form. |
Performance Comparison of Emulsifying Agents
TEA is frequently used in combination with a fatty acid, such as stearic acid, to form an in-situ emulsifier, triethanolamine stearate. This soap is an effective oil-in-water emulsifier. Natural alternatives include lecithin (B1663433) and polysaccharide-based stabilizers like xanthan gum.
Table 2: Comparison of Emulsifying Performance
| Parameter | Triethanolamine (as Triethanolamine Stearate) | Lecithin (Soy or Sunflower) | Xanthan Gum |
| Emulsifier Type | Anionic soap (formed in-situ) | Phospholipid (Zwitterionic) | Polysaccharide (Anionic) |
| Mechanism of Action | Reduces interfacial tension between oil and water phases to stabilize droplets. | Adsorbs at the oil-water interface, forming a protective layer around oil droplets to prevent coalescence.[6] | Primarily acts as a stabilizer by increasing the viscosity of the continuous (water) phase, which slows down the movement and coalescence of oil droplets.[7] |
| Emulsion Stability | Forms stable oil-in-water emulsions. | Can form stable emulsions, particularly when combined with other stabilizers.[4][8] Emulsions stabilized with soy lecithin have shown good physical stability.[9] | Excellent stabilizer for oil-in-water emulsions, often used in conjunction with a primary emulsifier to enhance long-term stability.[10] |
| Typical Use Level | Varies depending on the amount of fatty acid to be neutralized. | 1-5% w/v in combination with other stabilizers.[10] | 0.1 - 2.0% |
| Droplet Size | Generally produces stable emulsions with controlled droplet sizes. | Can produce nanoemulsions with small droplet sizes (e.g., around 78 nm under optimal conditions).[9] The particle size can be influenced by the presence of other ingredients.[11] | Primarily affects the viscosity of the continuous phase rather than directly controlling the initial droplet size. |
| Skin Compatibility | The potential for irritation is linked to the TEA component. | Generally considered non-irritating and non-sensitizing.[3] | Considered safe and non-irritating for topical use. |
| Additional Notes | The final emulsion properties are dependent on the reaction between TEA and the fatty acid. | Can be sourced from non-GMO and allergen-free sources (e.g., sunflower lecithin). | Provides a desirable shear-thinning rheology to formulations. |
Experimental Protocols
Evaluation of Emulsion Stability
A comprehensive assessment of emulsion stability is crucial to predict the shelf-life and performance of a product. The following experimental protocols are commonly employed:
-
Macroscopic Observation: Visual assessment of the emulsion for any signs of instability such as creaming (upward movement of dispersed droplets), sedimentation (downward movement of dispersed droplets), flocculation (aggregation of droplets), or coalescence (merging of droplets leading to phase separation). Observations are typically made at various time points and under different storage conditions.
-
Accelerated Stability Testing:
-
Centrifugation: This method accelerates creaming or sedimentation.
-
Protocol: A sample of the emulsion is centrifuged at a specified speed (e.g., 3000-5000 rpm) for a defined period (e.g., 30 minutes). The sample is then visually inspected for any signs of phase separation.
-
-
Thermal Stress Testing: This involves exposing the emulsion to various temperature cycles to assess its stability under thermal stress.
-
Protocol: Samples are subjected to multiple cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C) or elevated temperatures (e.g., storage at 40°C or 50°C for several weeks). The physical properties of the emulsion (e.g., viscosity, pH, appearance) are monitored at regular intervals.
-
-
-
Microscopic Analysis and Particle Size Analysis:
-
Protocol: The droplet size distribution of the emulsion is measured at different time points using techniques such as laser diffraction or dynamic light scattering. An increase in the average droplet size over time is indicative of coalescence and instability. Microscopic observation can also be used to visualize changes in droplet morphology and aggregation.
-
Evaluation of Skin Irritation Potential
Assessing the skin irritation potential of new ingredients or formulations is a critical safety evaluation.
-
In Vitro Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439): This is a validated in vitro method to identify skin irritants.[8][12]
-
Principle: The test material is applied topically to a three-dimensional reconstructed human epidermis model. Cell viability is measured after a defined exposure and post-incubation period, typically using the MTT assay. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the material is an irritant.
-
Protocol Summary:
-
Prepare the RhE tissue cultures.
-
Apply the test substance and positive and negative controls to the tissue surface.
-
Incubate for a specified period (e.g., 60 minutes).
-
Rinse the tissues and incubate in fresh medium for a post-exposure period (e.g., 42 hours).
-
Assess cell viability using the MTT assay.
-
Calculate the percentage of viable cells relative to the negative control.
-
-
-
Human Repeat Insult Patch Test (HRIPT): This is a clinical study to assess the potential of a product to cause skin irritation and sensitization (allergic contact dermatitis) in human volunteers.
-
Principle: The product is repeatedly applied to the same site on the skin of human volunteers over several weeks to induce any potential sensitization. A final challenge patch is applied to a new site to check for an allergic reaction.
-
Protocol Summary:
-
Induction Phase: The test material is applied under an occlusive or semi-occlusive patch to the skin of a panel of subjects (typically 50-200) for 24-48 hours. This is repeated 9 times over a 3-week period. The sites are scored for any signs of irritation after each application.
-
Rest Phase: A 2-week rest period with no applications follows the induction phase.
-
Challenge Phase: A challenge patch is applied to a new, untreated skin site. The site is evaluated for any signs of an allergic reaction at 48 and 96 hours after application.
-
-
Visualizations
Caption: Workflow for the evaluation of natural substitutes for triethanolamine.
Caption: Simplified general signaling pathway for chemical-induced skin irritation.
References
- 1. Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Skin sensitizing properties of the ethanolamines mono-, di-, and triethanolamine. Data analysis of a multicentre surveillance network (IVDK) and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of interleukin-1alpha (IL-1alpha) and interleukin-8 (IL-8) expression and release in in vitro reconstructed human epidermis for the prediction of in vivo skin irritation and/or sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prezi.com [prezi.com]
- 7. formulabotanica.com [formulabotanica.com]
- 8. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Soy Lecithin and Sodium Caseinate on The Stability and in vitro Bioaccessibility of Lycopene Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to the Comparative Analysis of Triethanolamine Sulfate from Diverse Suppliers
For professionals in research, science, and drug development, the selection of high-quality reagents is a cornerstone of reliable and reproducible results. Triethanolamine (B1662121) sulfate (B86663), a common surfactant and emulsifying agent used in pharmaceutical and cosmetic formulations, is no exception.[1][2] The performance of this compound can vary between suppliers, impacting everything from formulation stability to the ultimate efficacy of a product. This guide provides a framework for conducting a comprehensive comparative study of triethanolamine sulfate from different suppliers, complete with standardized experimental protocols and data presentation templates.
Key Quality Attributes for Comparison
When evaluating this compound from various sources, a multi-faceted approach is crucial. The following parameters are critical for a thorough comparison.
Data Summary: A Comparative Template
To facilitate a direct comparison, all quantitative data should be organized into a clear, tabular format. The following table provides a template for summarizing your findings from different suppliers.
| Parameter | Analytical Method | Supplier A Results | Supplier B Results | Supplier C Results | Acceptance Criteria |
| Identity | FTIR Spectroscopy | Conforms to Reference | Conforms to Reference | Does Not Conform | Spectrum matches USP/EP reference standard |
| Purity (% Area) | HPLC-UV/ELSD | 99.5% | 98.9% | 99.7% | ≥ 98.5% |
| pH (10% aq. solution) | pH Meter | 7.2 | 6.8 | 7.5 | 6.5 - 7.5 |
| Heavy Metals (Pb) | ICP-MS | < 1 ppm | 1.5 ppm | < 1 ppm | ≤ 10 ppm |
| Unsulfated Material | Titration/Extraction | 0.8% | 1.2% | 0.7% | ≤ 1.5% |
| Foaming Ability (Foam Height) | Cylinder Shake Test | 150 mm | 145 mm | 155 mm | ≥ 140 mm |
| Emulsion Stability | Visual Observation | Stable > 24h | Phase Sep. at 12h | Stable > 24h | No separation at 24h |
Detailed Experimental Protocols
The following protocols outline the methodologies for assessing the key quality attributes of this compound.
2.1. Identity Verification by FTIR Spectroscopy
-
Objective: To confirm the chemical identity of the this compound by comparing its infrared spectrum to a known reference standard.
-
Methodology:
-
Prepare the sample by placing a small amount of the viscous liquid between two potassium bromide (KBr) plates to form a thin film.
-
Acquire the infrared spectrum using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹.[3]
-
Compare the resulting spectrum with the reference spectrum for this compound. Key characteristic peaks include those for O-H, C-H, and S-O vibrations.[4][5]
-
The sample passes if its spectrum corresponds to the reference spectrum.
-
2.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound and quantify any impurities. Since surfactants like this compound lack a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred.[6]
-
Methodology:
-
System: An HPLC system equipped with a suitable detector (e.g., ELSD, CAD, or UV with indirect detection).[7]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used for surfactant analysis.[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a standard volume (e.g., 10 µL) of the sample solution.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
2.3. Heavy Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Objective: To quantify trace heavy metal impurities, which are critical for pharmaceutical applications. The USP <232> and <233> chapters provide guidelines for this analysis.[9]
-
Methodology:
-
Sample Preparation: Accurately weigh the this compound sample and digest it using a mixture of nitric acid and hydrochloric acid in a microwave digestion system.
-
Analysis: The digested sample is introduced into the ICP-MS instrument, which atomizes and ionizes the sample.[10] The mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio, allowing for the detection of elements at parts-per-billion levels.[11]
-
Quantification: Compare the signal intensities from the sample to those of certified reference standards to determine the concentration of each heavy metal.
-
2.4. Functional Assay: Emulsion Stability Test
-
Objective: To assess the performance of this compound as an emulsifier.[12]
-
Methodology:
-
Prepare a simple oil-in-water emulsion. For example, combine 10% mineral oil, 2% this compound, and 88% purified water.
-
Homogenize the mixture using a high-shear mixer for a set period (e.g., 5 minutes) to form the emulsion.
-
Transfer the emulsion to a graduated cylinder and store at room temperature.
-
Visually inspect the emulsion for signs of phase separation (creaming or coalescence) at regular intervals (e.g., 1, 4, 8, 12, and 24 hours).
-
A longer time to phase separation indicates better emulsifying performance.
-
Visualizing Workflows and Pathways
Experimental Workflow for Supplier Qualification
The process of qualifying a new supplier for a critical raw material like this compound can be broken down into several key stages. The following diagram illustrates a typical workflow.
Hypothetical Role in Drug Delivery
While this compound itself is not typically an active pharmaceutical ingredient that directly interacts with signaling pathways, its role as an excipient is critical for drug delivery.[13] For instance, it can be used to emulsify a topical formulation containing a kinase inhibitor. The stability of this formulation, ensured by a high-quality surfactant, is paramount for the drug to reach its target. The diagram below illustrates a simplified, hypothetical signaling pathway that such a drug might target.
By implementing a rigorous, data-driven comparison, researchers can confidently select a supplier of this compound that meets the stringent quality and performance standards required for scientific and pharmaceutical applications.
References
- 1. TRIETHANOLAMINE LAURYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 2. CAS 7376-31-0: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. alfachemic.com [alfachemic.com]
- 8. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. A rapid ICP-MS screen for heavy metals in pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. What is Triethanolamine used for in pharmaceuticals and skin care products?_Chemicalbook [chemicalbook.com]
A Researcher's Guide to Assessing the Purity of Triethanolamine Alkyl Sulfates and a Comparison with Common Alternatives
For researchers, scientists, and drug development professionals, the purity of surfactants is a critical factor that can significantly influence experimental outcomes, formulation stability, and product safety. Triethanolamine (B1662121) alkyl sulfates, along with alternatives like sodium lauryl sulfate (B86663) and polysorbates, are widely used as emulsifiers, detergents, and solubilizing agents. This guide provides a comprehensive comparison of these surfactants, with a focus on methods for assessing their purity, supported by experimental data and detailed protocols.
Comparison of Surfactant Grades and Purity
The purity of a surfactant is often dictated by its grade, with significant differences between technical and pharmaceutical (USP/BP/EP) grades. Technical grade surfactants are suitable for general industrial applications where high purity is not a primary concern, while pharmaceutical grades adhere to stringent standards for use in drug formulations and other sensitive applications.[1][2][3]
Table 1: Comparison of Triethanolamine Lauryl Sulfate, Sodium Lauryl Sulfate, and Polysorbate 80 Grades and Impurities
| Feature | Triethanolamine Lauryl Sulfate (TLS) | Sodium Lauryl Sulfate (SLS) | Polysorbate 80 |
| Typical Grades | Technical, Cosmetic | Technical, USP/BP/EP | Technical, Food (FCC), USP/NF, EP |
| Active Substance (Pharma Grade) | Typically ~35-40% in aqueous solution[4] | NLT 85.0% sodium alkyl sulfates[5] | ≥ 58% oleic acid ester[6] |
| Common Impurities | Triethanolamine, Unsulfated alcohol, Triethanolamine chloride, Heavy metals, 1,4-Dioxane (B91453), Diethanolamine[7] | Sodium chloride, Sodium sulfate, Unsulfated alcohols, Heavy metals (e.g., Cd, Pb, As, Hg, Co, V, Ni)[8][9] | Peroxides, Free fatty acids, Ethylene oxide, 1,4-Dioxane, Acetaldehyde[2] |
| Typical Impurity Limits (Pharma Grade) | Varies by supplier, but low levels of diethanolamine (B148213) and 1,4-dioxane are critical. | NaCl + Na2SO4: ≤ 8.0%, Unsulfated alcohols: ≤ 4.0%, Heavy metals: ≤ 0.002%[5][8] | Ethylene oxide: NMT 1 ppm, Dioxane: NMT 10 ppm[2] |
Performance Comparison in Research Applications
The choice of surfactant can significantly impact the performance of a formulation. Triethanolamine lauryl sulfate is often chosen for its mildness and good foaming properties, making it suitable for topical formulations and shampoos.[10][11] Sodium lauryl sulfate is a more potent detergent and is widely used in oral solid dosage forms to enhance drug dissolution.[6] Polysorbate 80 is a non-ionic surfactant valued for its ability to stabilize protein formulations and form stable nanoemulsions.[1][12]
Table 2: Performance Comparison of Surfactants in Research Applications
| Application | Triethanolamine Lauryl Sulfate (TLS) | Sodium Lauryl Sulfate (SLS) | Polysorbate 80 |
| Emulsification | Good for o/w emulsions, often used in creams and lotions.[13] | Effective for o/w emulsions, can cause skin irritation at high concentrations.[14] | Excellent for o/w emulsions, widely used in pharmaceutical and food-grade nanoemulsions.[15][16] |
| Protein Stability | Less commonly used for protein stabilization. | Can denature proteins, used in SDS-PAGE for this purpose.[17] | Widely used to prevent protein aggregation and surface adsorption.[1][12][18][19] |
| Drug Delivery | Used in topical drug delivery to enhance penetration.[13] | Enhances dissolution of poorly soluble drugs in tablets.[6] | Improves solubility and bioavailability of lipophilic drugs.[10] |
| Mildness | Considered milder than SLS, suitable for sensitive skin products.[10][11] | Known to be a skin irritant, concentration is limited in leave-on products.[8] | Generally considered non-toxic and non-irritating.[20] |
Experimental Protocols for Purity Assessment
Accurate determination of surfactant purity and the quantification of impurities require robust analytical methods. The following section details common experimental protocols for the analysis of triethanolamine alkyl sulfates and its alternatives.
Cationic Titration for Anionic Surfactants
This method is widely used for the quantitative determination of anionic surfactants like triethanolamine lauryl sulfate and sodium lauryl sulfate.
Principle: The anionic surfactant is titrated with a standard cationic surfactant solution, such as Hyamine® 1622 or Cetylpyridinium chloride. The endpoint is detected potentiometrically using a surfactant-sensitive electrode or visually using a mixed indicator.[21]
Experimental Protocol:
-
Reagents:
-
Standardized 0.004 M Hyamine® 1622 solution (Titrant)
-
Sodium Lauryl Sulfate (Reference Standard)
-
Buffer solution pH 3.0
-
Triton X-100 solution (non-ionic surfactant)
-
Mixed indicator solution (e.g., Dimidium bromide-Sulfan Blue)
-
-
Sample Preparation:
-
Accurately weigh a sample containing 5-20 mg of the anionic surfactant into a beaker.
-
Dissolve the sample in approximately 100 mL of deionized water.
-
Add 5 mL of buffer solution pH 3.0 and 0.5 mL of Triton X solution.
-
-
Titration:
-
Titrate the prepared sample with the standardized Hyamine® 1622 solution.
-
For potentiometric titration, monitor the potential change to determine the equivalence point.
-
For visual titration, the endpoint is indicated by a color change of the chloroform (B151607) layer from pink to greyish-blue.
-
High-Performance Liquid Chromatography (HPLC) for Surfactant Analysis
HPLC is a versatile technique for the separation and quantification of surfactants and their impurities.
Principle: Reversed-phase HPLC with a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) can be used to separate the alkyl sulfate homologues and non-sulfated alcohols.
Experimental Protocol (Example for Triethanolamine Lauryl Sulfate):
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Detector: ELSD or CAD for non-UV absorbing compounds.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of A, and gradually increase B to elute the more hydrophobic components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the initial mobile phase composition to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) for Impurity Profiling
GC is particularly useful for the analysis of volatile impurities such as residual solvents and unreacted starting materials.
Principle: Volatile impurities are separated based on their boiling points and interaction with the stationary phase of the GC column and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Experimental Protocol (Example for Unsulfated Alcohols):
-
Instrumentation:
-
Gas chromatograph with an FID or MS detector.
-
Capillary column suitable for alcohol analysis (e.g., a wax or amine-specific column).
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 275 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) to elute the alcohols.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (split injection).
-
-
Sample Preparation:
-
The un-sulfated alcohols can be extracted from the aqueous surfactant solution using an organic solvent like n-pentane.
-
The organic extract is then concentrated and injected into the GC.
-
Logical Relationships in Surfactant Selection
The choice of a surfactant for a specific research application depends on a variety of factors, including the desired function, the nature of the other components in the formulation, and the required purity level.
By carefully considering these factors and employing the appropriate analytical methods to verify purity, researchers can ensure the reliability and reproducibility of their experimental results and the quality of their final products.
References
- 1. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 2. uspnf.com [uspnf.com]
- 3. Pharmaceutical Polysorbate 80 USP/NF, EP ( tested for BET / MLT ) Excipient | Clyzo [clyzo.com]
- 4. TRIETHANOLAMINE LAURYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 5. usp.org [usp.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. lch-chimie.com [lch-chimie.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. spectrumrx.com [spectrumrx.com]
- 10. allanchem.com [allanchem.com]
- 11. en.psgraw.com [en.psgraw.com]
- 12. conservancy.umn.edu [conservancy.umn.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparative Study of Physicochemical Properties of Nanoemulsions Fabricated with Natural and Synthetic Surfactants [mdpi.com]
- 16. Nanoemulsion and Solid Nanoemulsion for Improving Oral Delivery of a Breast Cancer Drug: Formulation, Evaluation, and a Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A [pubs.rsc.org]
- 18. Stability of protein formulations: investigation of surfactant effects by a novel EPR spectroscopic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Surfactant Impact on Interfacial Protein Aggregation and Utilization of Surface Tension to Predict Surfactant Requirements for Biological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SODIUM LAURYL SULPHATE USP | USP Grade Products | Article No. US007 [lobachemie.com]
- 21. Sodium Lauryl Sulfate BP EP USP Pharma Grade Supplier & Manufacturer | Factory Price [jeiferpharm.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Triethanolamine Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as triethanolamine (B1662121) sulfate (B86663), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with procedural, step-by-step guidance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle triethanolamine sulfate with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][2] | Protects against splashes that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin irritation upon contact.[1] |
| Skin and Body Protection | Lab coat and, for larger quantities, a complete suit protecting against chemicals.[1] | Minimizes skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.[3] | Avoids inhalation of any potential vapors or mists.[1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. It is generally treated as hazardous waste.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[4]
2. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area (SAA) that is at or near the point of generation.
-
Ensure the container is compatible with the chemical and is kept closed except when adding waste.
-
Secondary containment should be used to prevent spills.
3. Spill and Leak Management:
-
In the event of a spill, immediately contain the material to prevent it from entering drains or waterways.[1][3]
-
For small spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to soak up the substance.[1][5]
-
Collect the absorbed material and any contaminated soil or cleaning materials into a suitable, sealed container for disposal as hazardous waste.[1]
-
Ventilate the affected area.[3]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[3][4]
Experimental Protocol: Neutralization of Aqueous this compound Waste
For laboratories that generate dilute aqueous solutions of this compound, a neutralization step may be considered to reduce its corrosivity (B1173158) before disposal, subject to institutional and local regulations. As the salt of a strong acid and a weak base, solutions may be slightly acidic.
Objective: To adjust the pH of the aqueous this compound waste to a neutral range (typically 6-8) before collection for disposal.
Materials:
-
Aqueous this compound waste
-
Weak base (e.g., 5% sodium bicarbonate solution)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Place the beaker containing the this compound waste on a stir plate and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the weak base solution dropwise to the waste.
-
Monitor the pH of the solution continuously using a calibrated pH meter or periodically with pH strips.
-
Continue adding the base until the pH is within the neutral range (6-8). Be aware that the addition of a carbonate solution will generate carbon dioxide gas.
-
Once neutralized, transfer the solution to a clearly labeled hazardous waste container for disposal.
Note: This neutralization procedure is intended to reduce the corrosive hazard. The neutralized solution must still be disposed of as hazardous waste, as it contains organic components that may be regulated.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: A Guide to Handling Triethanolamine Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Triethanolamine Sulfate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. A face shield (minimum 8-inch) may be necessary if splashes are likely.[1][2] | To protect against splashes and eye contact, which can cause serious eye damage.[2][3][4] |
| Hand Protection | Wear suitable, impervious chemical-resistant gloves.[1][3] Gloves should be inspected for leaks or tears before use.[2][3] | To prevent skin contact, which can cause skin irritation.[2][3][4] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat or a complete suit protecting against chemicals.[1][2] Long-sleeved clothing is recommended.[1] | To minimize skin exposure and protect against accidental spills. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[1] If exposure limits are exceeded, or irritation is experienced, an air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator may be necessary.[2] | To prevent respiratory irritation that may occur from vapors or mists in poorly ventilated areas.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment.
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and establishing control measures.
-
Information Review: Review the Safety Data Sheet (SDS) for this compound.[1][2][3][4][5][6][7][8][9]
-
Gather PPE: Ensure all necessary PPE is available, in good condition, and fits correctly.
-
Ventilation Check: Confirm that the work area, preferably a chemical fume hood, has adequate ventilation.[3]
-
Emergency Equipment: Locate and verify the functionality of emergency equipment, such as eyewash stations and safety showers.[1][7]
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Chemical Handling:
-
After Handling:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1][6]
-
Dispose of waste and residues in accordance with local, state, and federal regulations.[6]
-
Do not allow the product to enter drains.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemos.de [chemos.de]
- 4. echemi.com [echemi.com]
- 5. guidechem.com [guidechem.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. chemical.kao.com [chemical.kao.com]
- 8. aablocks.com [aablocks.com]
- 9. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
